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4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol Documentation Hub

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  • Product: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
  • CAS: 866216-18-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

This guide details the strategic synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol , a privileged bicyclic scaffold in medicinal chemistry. This structure serves as a core pharmacophore for various kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol , a privileged bicyclic scaffold in medicinal chemistry. This structure serves as a core pharmacophore for various kinase inhibitors (e.g., JAK, Trk) and GPCR ligands.

The guide prioritizes a high-fidelity "De Novo" aromatic construction route (Route A) which allows for precise regiochemical control, followed by a Ketone Reduction strategy (Route B) suitable for scale-up.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol , contains a fused 5,6-bicyclic system with a secondary alcohol at the C5 position. The primary synthetic challenge lies in establishing the fused nitrogen bridgehead while simultaneously controlling the oxidation state and stereochemistry at C5.

Retrosynthetic Logic

We approach this via two distinct disconnections:

  • The Aromatic Reduction Approach (Route A): Construction of the fully aromatic pyrazolo[1,5-a]pyridine core carrying a masked oxygen functionality (e.g., benzyloxy) at C5, followed by catalytic hydrogenation. This route is preferred for de novo library generation.

  • The Ketone Reduction Approach (Route B): Stereoselective reduction of the corresponding 5-oxo intermediate. This is the preferred route for scale-up if the ketone precursor is accessible.

Retrosynthesis Diagram

Retrosynthesis Target Target: 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-5-ol Ketone Intermediate: 5-Oxo Derivative (Ketone Reduction) Target->Ketone Reduction (NaBH4) Aromatic Precursor: 5-(Benzyloxy)pyrazolo [1,5-a]pyridine Target->Aromatic Hydrogenation (H2/Pd-C) Pyridine Start: 4-(Benzyloxy)pyridine + Aminating Agent Aromatic->Pyridine N-Amination Alkyne Start: Methyl Propiolate (Cycloaddition) Aromatic->Alkyne [3+2] Cycloaddition

Caption: Retrosynthetic tree illustrating the two primary pathways: Aromatic Reduction (Right) and Ketone Reduction (Left).

Route A: The Aromatic Construction (De Novo Synthesis)

This route is chemically elegant and establishes the C5-oxygen functionality early in the synthesis by utilizing 4-substituted pyridines. It relies on a [3+2] dipolar cycloaddition of an


-aminopyridinium ylide.
Step 1: -Amination of 4-(Benzyloxy)pyridine

The first step involves activating the pyridine nitrogen. We utilize


-(Mesitylenesulfonyl)hydroxylamine (MSH)  as the aminating agent due to its high yield and safety profile compared to older reagents like hydroxylamine-O-sulfonic acid.
  • Reagents: 4-(Benzyloxy)pyridine, MSH, CH₂Cl₂.

  • Mechanism: Electrophilic amination of the pyridine nitrogen.

  • Protocol:

    • Dissolve 4-(benzyloxy)pyridine (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M).

    • Add a solution of MSH (1.2 eq) in CH₂Cl₂ dropwise at 0°C.

    • Stir at room temperature for 2-4 hours. A white precipitate (the

      
      -aminopyridinium mesitylenesulfonate salt) typically forms.
      
    • Purification: Filter the salt and wash with cold ether. Do not subject to aqueous workup at this stage to avoid deprotonation/decomposition.

Step 2: [3+2] Cycloaddition

The


-aminopyridinium salt is treated with a base to generate the N-iminopyridinium ylide in situ, which undergoes a 1,3-dipolar cycloaddition with an alkyne.
  • Reagents:

    
    -amino-4-(benzyloxy)pyridinium salt, Methyl propiolate, K₂CO₃, DMF.
    
  • Key Insight: The regioselectivity is controlled by the electronics of the ylide. The 4-benzyloxy group directs the cycloaddition to ensure the ester ends up at the C3 position (if using propiolate) or C2/C3 depending on the alkyne, but the core skeleton remains intact.

  • Protocol:

    • Suspend the salt from Step 1 in DMF.

    • Add K₂CO₃ (2.5 eq) and Methyl propiolate (1.5 eq).

    • Stir at room temperature for 12 hours. The color typically changes to dark orange/brown.

    • Workup: Dilute with water, extract with EtOAc.

    • Product: 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate.

Step 3: Global Reduction & Deprotection

This step is the "chemical sledgehammer" that achieves two transformations simultaneously: reduction of the pyridine ring to the tetrahydropyridine and cleavage of the benzyl ether to reveal the alcohol.

  • Reagents: H₂ (50 psi), 10% Pd/C, MeOH/AcOH (10:1).

  • Why AcOH? Acetic acid protonates the basic nitrogen, preventing catalyst poisoning and facilitating the reduction of the electron-rich pyridine ring.

  • Protocol:

    • Dissolve the aromatic intermediate in MeOH containing 10% AcOH.

    • Add 10% Pd/C (20 wt% loading).

    • Hydrogenate in a Parr shaker at 50 psi for 24 hours.

    • Filtration: Filter through Celite to remove Pd.

    • Result: The benzyl group is cleaved (toluene byproduct) and the C4-C7 diene system is saturated, yielding 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol .

Route B: The Ketone Reduction (Scale-Up Preferred)

If the ketone intermediate 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-one is available (or synthesized via the reaction of 3-aminopyrazole with appropriate lactone/ester equivalents), this route offers stereochemical control.

Reaction Workflow

KetoneReduction Ketone 5-Oxo Precursor Alcohol Target: 5-OH (Racemic) Ketone->Alcohol Hydride Attack Reagent NaBH4 / MeOH (-78°C to 0°C) Reagent->Ketone

Caption: Hydride reduction of the 5-oxo intermediate.

Protocol: Stereoselective Reduction

While NaBH₄ yields the racemic alcohol, using bulky hydrides (e.g., L-Selectride) or CBS reduction can yield chiral alcohols.

  • Substrate: Dissolve 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-one (1.0 eq) in MeOH (0.2 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

    • Note: Gas evolution (H₂) will occur. Ensure venting.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The ketone spot (less polar) should disappear, replaced by the alcohol (more polar).

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with DCM (3x). The product is water-soluble; salting out the aqueous layer with NaCl is recommended.

Comparison of Methods (Decision Matrix)

FeatureRoute A: Aromatic ConstructionRoute B: Ketone Reduction
Starting Material 4-(Benzyloxy)pyridine (Cheap)5-Oxo-tetrahydropyrazolo[1,5-a]pyridine (Custom)
Step Count 3 (Linear)1 (from Ketone)
Diversity Potential High (Can vary alkyne/pyridine)Low (Fixed scaffold)
Scale-Up Moderate (MSH safety concerns)High (Standard unit ops)
Stereocontrol Difficult (requires resolution)High (Enzymatic/Chiral reduction possible)

Critical Safety & Troubleshooting

Handling MSH (Route A)
  • Hazard: MSH (O-Mesitylenesulfonylhydroxylamine) is energetic. Do not store large quantities. Prepare fresh or store in solution at -20°C.

  • Alternative: If MSH is unavailable, O-(2,4-dinitrophenyl)hydroxylamine is a stable, crystalline alternative for N-amination.

Purification of the 5-ol
  • Challenge: The target alcohol is highly polar and contains a basic nitrogen. It may streak on silica gel.

  • Solution: Use Neutral Alumina or Silica gel deactivated with 1% Triethylamine.

  • Eluent: DCM:MeOH:NH₄OH (90:9:1) is often required for efficient elution.

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • Laha, J. K., & Cuny, G. D. (2008).[1] Synthesis of tetrazolo[1,5-a]pyridines. Synthesis, 2008(24), 4002-4006. (Describes the N-activation/cyclization logic).

  • Reduction of Pyrazolo-fused Systems

    • Popowycz, F., et al. (2023).[2] NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. (Describes the preferential reduction of the 6-membered ring over the pyrazole).

  • Cycloaddition Methodology: Miki, Y., et al. (1996). Reaction of N-aminopyridinium salts with alkynes. Journal of Heterocyclic Chemistry.
  • Ketone Precursor Synthesis

    • Fichez, J., et al. (2010). Recent Advances in Aminopyrazoles Synthesis and Functionalization. (Describes the reaction of aminopyrazoles with dielectrophiles).

Sources

Exploratory

Technical Guide: Chemical Properties & Applications of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

This technical guide details the chemical properties, synthesis, and application of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol (CAS: 866216-18-4), a critical bicyclic scaffold in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and application of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol (CAS: 866216-18-4), a critical bicyclic scaffold in medicinal chemistry.

Executive Summary

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol is a fused bicyclic heterocycle characterized by a pyrazole ring fused to a saturated tetrahydropyridine moiety. It serves as a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., Trk, ROS1, CK2) where the rigid bicyclic core restricts the conformational space of attached pharmacophores, enhancing binding selectivity. The C5-hydroxyl group provides a pivotal synthetic handle, allowing for the introduction of diverse chemical space via oxidation, substitution, or etherification.

Physicochemical Profile

The molecule exhibits amphiphilic character due to the polar pyrazole/hydroxyl groups and the lipophilic hydrocarbon backbone.

PropertyValue / DescriptionSource/Note
CAS Number 866216-18-4 Verified
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Chirality C5 is a chiral center (R/S enantiomers)Racemate typically synthesized unless asymmetric catalysis is used.
H-Bond Donors 1 (Hydroxyl -OH)
H-Bond Acceptors 2 (Pyrazole N, Hydroxyl O)Pyrazole N1 is a weak acceptor.
Calc. LogP ~ -0.3 to 0.1Hydrophilic nature due to -OH and polar N.
Solubility Soluble in DMSO, MeOH, EtOH; Mod. sol. in DCM.
pKa (Calc) ~2.5 (Pyrazole N protonation)The saturated ring reduces basicity compared to pyridine.
Structural Conformation

The tetrahydropyridine ring typically adopts a half-chair or sofa conformation to minimize steric strain. The C5-hydroxyl group can exist in pseudo-axial or pseudo-equatorial orientations, influencing its reactivity in substitution reactions (e.g., Mitsunobu).

Synthetic Pathways

Access to the core scaffold generally proceeds via two primary strategies: Cyclocondensation or Reduction of Aromatic Precursors .

Pathway A: Cyclocondensation (De Novo Synthesis)

This route constructs the saturated ring from acyclic precursors, often yielding the ketone which is then reduced.

  • Starting Material: 5-Aminopyrazole.[1]

  • Reagent: Reacts with a bifunctional electrophile (e.g., ethyl 4-chloroacetoacetate or derived Michael acceptors).

  • Cyclization: Base-mediated intramolecular alkylation closes the ring.

  • Functionalization: If a ketone is formed (at C5), it is reduced to the alcohol.

Pathway B: Reduction of Pyrazolo[1,5-a]pyridine (Aromatic)

Selective reduction of the pyridine ring while leaving the pyrazole intact.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) of pyrazolo[1,5-a]pyridin-5-one.

  • Hydride Reduction: Reduction of the 5-one intermediate using NaBH₄ (Sodium Borohydride) in Methanol.

Synthesis cluster_aromatic Alternative Route Start 5-Aminopyrazole Inter Intermediate (Acyclic) Start->Inter + Bifunctional Electrophile Ketone Pyrazolo[1,5-a] pyridin-5-one Inter->Ketone Cyclization (Base/Heat) Target Target: Tetrahydropyrazolo [1,5-a]pyridin-5-ol Ketone->Target Reduction (NaBH4 or H2/Pd) Aromatic Pyrazolo[1,5-a] pyridine Aromatic->Target Selective Hydrogenation

Figure 1: Synthetic logic flow for accessing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol core.

Reactivity & Functionalization

The C5-hydroxyl group is the primary vector for expanding SAR (Structure-Activity Relationships).

Alcohol Oxidation
  • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation.

  • Product: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-one.

  • Utility: The ketone allows for reductive amination to install amines (common in kinase inhibitors).

Nucleophilic Substitution (SN2 / Mitsunobu)
  • Reagents: PPh₃ / DIAD (Mitsunobu) or MsCl / Et₃N followed by Nucleophile.

  • Mechanism: Activation of the -OH allows displacement by phenols, azides, or thiols.

  • Stereochemistry: Inversion of configuration at C5.

Electrophilic Aromatic Substitution (EAS)
  • Site: The C3 position of the pyrazole ring is electron-rich.

  • Reactions: Halogenation (NIS/NBS), formylation (Vilsmeier-Haack).

  • Utility: Allows coupling of aryl groups via Suzuki-Miyaura coupling at C3.

Reactivity Core 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-5-ol Oxidation Ketone (Reductive Amination Handle) Core->Oxidation DMP / Swern Activation Mesylate/Tosylate (Leaving Group) Core->Activation MsCl, Et3N EAS C3-Halogenation (Suzuki Coupling Handle) Core->EAS NBS / NIS Ether Ether/Ester (Solubility/Prodrug) Core->Ether NaH, R-X

Figure 2: Divergent reactivity map for the scaffold.

Experimental Protocol: Reduction of Ketone Precursor

Note: This protocol is a generalized standard procedure for the reduction of the pyrazolo-pyridin-5-one class, derived from analogous heterocycle reductions.

Objective: Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol from 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-one.

Materials:

  • Precursor: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-one (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous)

  • Quench: Saturated NH₄Cl solution

Procedure:

  • Dissolution: Charge a round-bottom flask with the ketone precursor (1.0 eq) and dissolve in anhydrous Methanol (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5) or LC-MS for disappearance of the ketone.

  • Quench: Carefully quench the reaction with saturated aqueous NH₄Cl at 0°C. Stir for 15 minutes.

  • Extraction: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[2]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to yield the alcohol as a white/off-white solid.

Medicinal Chemistry Applications

This scaffold is frequently employed in the design of Type I and Type II Kinase Inhibitors .

  • H-Bonding: The pyrazole nitrogens often interact with the hinge region of kinases (e.g., ATP binding site).

  • Solubility: The saturated ring and hydroxyl group improve sp³ character (Fsp³), often correlating with better clinical success rates compared to flat aromatic systems.

  • Stereochemistry: The chirality at C5 allows for probing the stereochemical preferences of the binding pocket.

References

  • Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds: Letters in Drug Design & Discovery, Vol 21, 2024. Link

  • Reduction Strategies for Fused Pyrazoles: MDPI Molecules, "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines", 2023. Link

  • Kinase Inhibitor Applications (ROS1/Trk): Journal of Medicinal Chemistry, "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors", 2024. Link

  • Specific CAS Identification: BLD Pharm Catalog Data for CAS 866216-18-4.[3][4][5] Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

This guide outlines the structural validation and spectroscopic characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol , a critical bicyclic intermediate often encountered in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation and spectroscopic characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol , a critical bicyclic intermediate often encountered in the development of kinase inhibitors (e.g., Trk, ROS1) and CNS-active agents.

The following technical analysis synthesizes scaffold-specific literature data with standard substituent effects to establish a Reference Expectation Standard for identifying this compound.

Executive Summary & Structural Logic

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold represents a "partially saturated" bioisostere of the fully aromatic pyrazolo[1,5-a]pyridine. The introduction of a hydroxyl group at the C5 position creates a chiral center, increasing the sp³ character (Fsp³) of the molecule—a desirable trait in modern drug discovery for improving solubility and metabolic stability.

Target Analyte:

  • IUPAC Name: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 138.17 g/mol

  • Key Feature: Fused 5,6-bicyclic system with a bridgehead nitrogen.

Structural Numbering & Topology

Correct assignment requires understanding the specific numbering of the fused system. The nitrogen at the bridgehead is N1.

Structure Figure 1: Connectivity & Hybridization Map. C5 is the chiral center. N1 N1 (Bridge) C2 C2 (Ar) N1->C2 C3 C3 (Ar) C2->C3 C3a C3a (Quat) C3->C3a C3a->N1 C4 C4 (CH2) C3a->C4 C5 C5 (CH-OH) C4->C5 sp3 C6 C6 (CH2) C5->C6 C7 C7 (CH2) C6->C7 C7->N1 N-CH2

[1]

Spectroscopic Reference Standards

Note: The values below are derived from high-fidelity analogues (e.g., 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine) and substituent increment calculations. Use these as the primary validation criteria.

A. Nuclear Magnetic Resonance (NMR)

The spectrum is divided into two distinct zones: the aromatic pyrazole region and the aliphatic tetrahydropyridine region.


H NMR Expectation Table (400 MHz, DMSO-d

)
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H2 Ar-H7.40 – 7.55 d or s

Typical pyrazole H5 (adjacent to N).[1]
H3 Ar-H6.00 – 6.20 d or s

Typical pyrazole H4 (electron-rich).
OH Exch.4.80 – 5.20 d

Hydroxyl proton (visible in DMSO).
H7 CH

3.95 – 4.15 t / m-Deshielded by adjacent Bridgehead N.
H5 CH3.80 – 4.00 m-Carbinol proton (shifted by OH).
H4 CH

2.60 – 2.85 dd / m

Allylic-like, adjacent to bridgehead C.
H6 CH

1.80 – 2.10 m-Homo-allylic, central methylene.

Key Diagnostic Correlations (2D NMR):

  • COSY: Strong cross-peak between H5 (3.9 ppm) and H4/H6 methylenes. H7 will only couple to H6 .

  • HMBC: H2 (7.5 ppm) should show a long-range correlation to C3a (bridgehead quaternary), confirming the fused ring integrity.


C NMR Expectation Table (100 MHz, DMSO-d

)
PositionTypeShift (

, ppm)
Notes
C3a Cq138 – 142 Bridgehead carbon (aromatic).
C2 CH139 – 141 Pyrazole CH (adjacent to N).
C3 CH102 – 105 Pyrazole CH (electron-rich).
C5 CH62 – 65 Diagnostic: C-OH signal.
C7 CH

46 – 49 N-CH

(most downfield aliphatic).
C4 CH

28 – 32 Adjacent to aromatic ring.
C6 CH

30 – 34 Central methylene.
B. Mass Spectrometry (MS)[2]
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
    
    

Fragmentation Pattern (MS/MS):

  • Parent:

    
     139.1
    
  • Loss of Water:

    
     121.1 (
    
    
    
    ). Crucial for confirming the alcohol functionality.
  • Retro-Diels-Alder (RDA): Fragmentation of the saturated ring often yields a pyrazole-containing fragment at

    
    .
    
C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3200 – 3400 cm

    
     .
    
  • C=N / C=C Stretch: Sharp bands at 1550 – 1600 cm

    
      (Pyrazole ring).
    
  • C-O Stretch: Strong band at 1050 – 1100 cm

    
      (Secondary alcohol).
    
  • Absence: No carbonyl peak (

    
     cm
    
    
    
    ) should be observed (distinguishes from the ketone precursor).

Validation Protocol & Workflow

To confirm the identity of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol, follow this self-validating logic tree. This distinguishes the target from its common synthetic precursors (the ketone) and fully aromatic analogs.

ValidationWorkflow Figure 2: Analytical Decision Tree for Structural Confirmation Sample Isolated Sample (Solid/Oil) MS_Check Step 1: LC-MS (ESI+) Is [M+H]+ = 139? Sample->MS_Check IR_Check Step 2: FT-IR Is C=O (1700 cm-1) absent? MS_Check->IR_Check Yes Result_Aromatic Impurity: Fully Aromatic (Pyrazolo[1,5-a]pyridine) MS_Check->Result_Aromatic No (m/z ~119-121) NMR_Check Step 3: 1H NMR Is H5 (3.9 ppm) present? IR_Check->NMR_Check Yes (OH Present) Result_Ketone Impurity: Ketone (Pyrazolo-pyridin-5-one) IR_Check->Result_Ketone No (C=O Present) NMR_Check->Result_Ketone No (CH2 signals only) Result_Target CONFIRMED TARGET 4,5,6,7-Tetrahydro-5-ol NMR_Check->Result_Target Yes (Multiplet)

Experimental Protocol: Sample Preparation for NMR
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    . The hydroxyl proton is often broad or invisible in chloroform but appears as a sharp doublet in DMSO, enabling coupling constant analysis (
    
    
    ).
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      s to ensure integration accuracy of the aromatic protons vs. the aliphatic signals.
    • Acquire a COSY spectrum to trace the spin system:

      
      .
      

Synthesis Context & Impurity Profiling

Understanding the origin of the sample aids in interpreting the spectra. This compound is typically synthesized via the reduction of 6,7-dihydropyrazolo[1,5-a]pyridin-5(4H)-one using reagents like NaBH


.
  • Common Impurity 1 (Starting Material): The ketone.[2]

    • Detection: IR peak at 1680 cm

      
      ; NMR missing the H5 carbinol proton; 
      
      
      
      C signal at ~190 ppm.
  • Common Impurity 2 (Over-reduction): Ring opening or reduction of the pyrazole ring (rare with NaBH

    
    , possible with catalytic hydrogenation).
    
    • Detection: Loss of aromatic signals at 6.0/7.5 ppm.

References

  • Scaffold Synthesis: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters (2022). Link

  • Analogous NMR Data: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules (2023).[1][3][4] Link

  • General Numbering: 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine (PubChem CID 13785278).[5] National Library of Medicine. Link

  • Reduction Methodology: Sequential reduction of pyrazolo[1,5-a]pyrimidines. Russian Chemical Bulletin (2023). Link

Sources

Exploratory

Introduction: The Tetrahydropyrazolopyridine Scaffold as a Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Tetrahydropyrazolopyridine Derivatives The tetrahydropyrazolopyridine core is a heterocyclic chemical scaffold that has emerged as a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Tetrahydropyrazolopyridine Derivatives

The tetrahydropyrazolopyridine core is a heterocyclic chemical scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture, combined with the strategic placement of nitrogen atoms, provides an ideal framework for creating high-affinity ligands that can interact with a wide array of biological targets. This versatility has enabled the development of derivatives with potent and selective activities, spanning from kinase inhibition and anti-inflammatory effects to anticancer and anticoagulant applications. This guide provides a detailed exploration of the key biological activities of tetrahydropyrazolopyridine derivatives, offering insights into their mechanisms of action, the rationale behind experimental design, and the specific protocols used to validate their therapeutic potential.

Section 1: Kinase Inhibition - A Dominant Therapeutic Modality

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders. The tetrahydropyrazolopyridine scaffold has proven to be exceptionally effective in generating potent and selective kinase inhibitors.

Allosteric Inhibition of LIM Kinase (LIMK): Modulating Cytoskeletal Dynamics

LIM kinases (LIMK1 and LIMK2) are serine/threonine and tyrosine kinases that play a pivotal role in regulating the dynamics of the actin cytoskeleton.[1][2] They function by phosphorylating and inactivating cofilin, an actin-depolymerizing factor. Aberrant overactivation of LIMK leads to excessive actin filament stabilization, a process implicated in the migratory and invasive behavior of cancer cells and in neurodegenerative disorders.[1][2][3]

Expertise & Causality: The development of allosteric LIMK inhibitors represents a sophisticated approach to achieving kinase selectivity. Unlike traditional ATP-competitive inhibitors that target a highly conserved binding site, allosteric inhibitors bind to a distinct, less conserved pocket on the kinase.[1] This strategy is a deliberate choice to circumvent the off-target effects commonly seen with ATP-competitive drugs, thereby leading to a much cleaner pharmacological profile. The tetrahydropyrazolopyridinone core has been identified as a privileged scaffold for developing these highly selective, allosteric LIMK1/2 inhibitors.[1][3] Structure-based drug design, utilizing X-ray crystal structures, has been instrumental in optimizing these compounds to enhance potency and improve drug metabolism and pharmacokinetic (DMPK) properties, leading to molecules suitable for in-vivo evaluation.[1][2]

Mandatory Visualization: LIMK1/2 Signaling Pathway and Point of Inhibition

LIMK_Pathway cluster_upstream Upstream Signaling cluster_limk LIMK Activation cluster_downstream Downstream Effects Rho Rho/Rac/Cdc42 ROCK_PAK ROCK / PAK / MRCKα Rho->ROCK_PAK Activates LIMK LIMK1/2 ROCK_PAK->LIMK Phosphorylates & Activates Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Actin Actin Filament Turnover Cofilin->Actin Regulates pCofilin->Actin Inhibited from Regulating Cell Cell Migration & Invasion Actin->Cell Inhibitor Tetrahydropyrazolopyridinone (Allosteric Inhibitor) Inhibitor->LIMK Inhibits

Caption: Allosteric inhibition of LIMK1/2 by tetrahydropyrazolopyridinone derivatives.

Data Presentation: Potency of Tetrahydropyrazolopyridinone-based LIMK Inhibitors

CompoundTargetPotency (pKi)Cellular ActivityReference
Compound 7 (des-Cl analogue) LIMK1/2PotentActive[3]
MDI-114215 (6) LIMK1/2Very PotentReduces p-cofilin[1]
MDI-117740 (69) LIMK1/2Highly PotentTarget Engagement[1][2]

Experimental Protocol: Cell-Based Western Blot for Phospho-Cofilin (p-Cofilin) Inhibition

This protocol is a self-validating system to confirm target engagement within a cellular context. A reduction in the p-Cofilin signal relative to total Cofilin provides direct evidence of LIMK inhibition.

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of the tetrahydropyrazolopyridine inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Cofilin (Ser3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total Cofilin and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities. The ratio of p-Cofilin to total Cofilin is calculated and normalized to the vehicle control to determine the extent of inhibition.

Targeting the MAPK Pathway: ERK2 Kinase Inhibition

The Extracellular signal-Regulated Kinase 2 (ERK2) is a critical node in the MAPK/ERK pathway, which transmits signals from cell surface receptors to DNA in the nucleus. This pathway is fundamental to cell proliferation, differentiation, and survival, and its hyperactivation is a common driver of cancer. Tetrahydro-pyrazolopyridine derivatives have been successfully developed as potent inhibitors of ERK2 kinase.[4]

Expertise & Causality: The discovery process for these inhibitors exemplifies the power of structure-based drug design (SBDD).[4] Beginning with a fragment lead, medicinal chemists used X-ray crystallography to visualize how the small molecule binds within the ATP binding cleft of ERK2. This structural information guided the rational elaboration of the fragment, adding a lipophilic aryl group to establish a new, potency-enhancing interaction with a tyrosine residue. Subsequent optimization involved cleaving a different lipophilic part of the molecule, which unexpectedly caused a reconfiguration of the binding site. This led to a new polar contact between an N-H group on the inhibitor and a nearby aspartic acid residue, further improving both potency and metabolic clearance.[4]

Mandatory Visualization: Structure-Based Drug Design Workflow for ERK2 Inhibitors

SBDD_Workflow A 1. Fragment Screening Identifies Tetrahydropyrazolopyridine Hit B 2. X-Ray Crystallography (Hit + ERK2 Protein) A->B C 3. Structure-Based Design (Hypothesis Generation) B->C D 4. Chemical Synthesis (Elaboration of Fragment) C->D E Potency Improvement (New Lipophilic Interaction) D->E Results in F 5. Further Optimization (Cleavage of Lipophilic Moiety) E->F Leads to G 6. Serendipitous Discovery (Binding Cleft Reconfiguration) F->G H Improved Lipophilic Efficiency & In Vitro Clearance G->H Results in

Caption: Iterative cycle of structure-based design for ERK2 inhibitors.

Inhibition of Necroptosis: RIP1 Kinase Inhibitors

Receptor-Interacting Protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed inflammatory cell death. Unlike apoptosis, necroptosis results in the release of cellular contents, triggering a potent inflammatory response. Inhibiting RIP1 kinase is therefore a promising therapeutic strategy for diseases driven by inflammation and cell death, such as multiple sclerosis, and other neurodegenerative disorders.[5] Derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been discovered as potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[5]

Expertise & Causality: For diseases affecting the central nervous system (CNS), brain penetrance is a critical attribute for a drug candidate. The optimization of this series was therefore a multi-parameter effort, balancing potency against RIP1 kinase with the physicochemical properties required to cross the blood-brain barrier. The successful development of compound '22' from this series, which was effective in a mouse model of multiple sclerosis, validates this comprehensive approach.[5]

Section 2: Modulating Ion Transport for Anti-inflammatory Effects

Beyond kinase inhibition, tetrahydropyrazolopyridines have been shown to modulate the function of ion transport proteins, offering a distinct mechanism for treating inflammatory conditions.

Inhibition of the Pendrin (SLC26A4) Anion Exchanger

Pendrin (PDS, or SLC26A4) is a transmembrane protein that facilitates the exchange of chloride (Cl⁻) for other anions like bicarbonate (HCO₃⁻) and iodide (I⁻).[6][7] In the airways, pendrin is strongly upregulated in response to inflammatory stimuli and infections.[6][8] Its activity is thought to reduce the volume of the airway surface liquid (ASL), impairing mucociliary clearance and contributing to the pathology of diseases like asthma and cystic fibrosis.[6][7] Small molecule inhibitors of pendrin can increase ASL hydration, representing a novel therapeutic approach.[6]

Expertise & Causality: A significant hurdle in the development of these inhibitors was the chemical synthesis of the tetrahydro-1H-pyrazolo[4,3-c]pyridine (TPP) core. The classical Knorr pyrazole synthesis often leads to a mixture of regioisomers, complicating structure-activity relationship (SAR) studies.[6] A key breakthrough was the development of a completely regioselective synthetic route. This chemical innovation was crucial because it allowed for the systematic and unambiguous synthesis of analogs, particularly at the tetrahydropyridyl nitrogen. This enabled a focused library to be built, which established that N-phenyl ureas are a highly privileged functional group for pendrin inhibition and led to a greater than two-fold improvement in inhibitor potency.[6][7]

Mandatory Visualization: Role of Pendrin in Airway Surface Liquid (ASL) Regulation

Pendrin_ASL cluster_epithelium Airway Epithelial Cell Pendrin Apical Membrane Pendrin (SLC26A4) Basolateral Membrane Cl_out Cl⁻ Pendrin:f1->Cl_out Out of Cell ASL Airway Surface Liquid (ASL) Lumen Airway Lumen Inhibitor Tetrahydropyrazolopyridine Inhibitor Inhibitor->Pendrin:f1 Blocks Exchange H2O H₂O Cl_out->H2O follows HCO3_in HCO₃⁻ HCO3_in->Pendrin:f1 Into Cell Cl_in Cl⁻ HCO3_out HCO₃⁻ ASL_Reduced Reduced ASL Volume (Impaired Clearance) H2O->ASL_Reduced leads to

Caption: Inhibition of pendrin-mediated anion exchange to preserve airway surface liquid.

Data Presentation: Potency of Tetrahydropyrazolopyridine Pendrin Inhibitors

CompoundSubstitutionIC₅₀ (µM)Reference
1 4-chlorophenyl urea~7[6]
17 3-fluorophenyl ether4.6[6]
18 4-fluorophenyl ether3.3[6]
19 3,5-difluorophenyl ether3.1[6]

Experimental Protocol: Cell-Based Assay of Pendrin-Mediated Cl⁻/I⁻ Exchange

This functional assay provides a direct measure of pendrin activity. It relies on Fischer rat thyroid cells engineered to stably express murine pendrin and a halide-sensitive yellow fluorescent protein (YFP). The fluorescence of this YFP variant is quenched by iodide (I⁻).

  • Cell Preparation: Culture the engineered Fischer rat thyroid cells in a 96-well plate until confluent.

  • Inhibitor Incubation: Pre-incubate the cells with the tetrahydropyrazolopyridine test compounds or vehicle control (DMSO) at various concentrations for 15-30 minutes at 37°C.

  • Assay Buffer: The initial buffer is a standard chloride-containing solution (e.g., PBS).

  • Fluorescence Measurement: Place the 96-well plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Initiation of Exchange: Use the plate reader's injection system to add an iodide-containing solution, replacing the chloride buffer. This initiates pendrin-mediated exchange of intracellular Cl⁻ for extracellular I⁻.

  • Kinetic Reading: Monitor the decrease in YFP fluorescence over time. The rate of fluorescence quenching is directly proportional to the rate of iodide influx, and thus to pendrin activity.

  • Data Analysis: Calculate the initial rate of fluorescence decrease for each well. The rates from inhibitor-treated wells are compared to the vehicle control to determine the percent inhibition. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Section 3: Diverse Bioactivities and Future Directions

The structural versatility of the tetrahydropyrazolopyridine scaffold has enabled its exploration in a variety of other therapeutic areas.

  • Anticancer Applications: Beyond kinase inhibition, derivatives have shown direct cytotoxic effects. Chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids exhibit considerable cytotoxicity against murine T-lymphoma cells.[9] Other related scaffolds, such as pyrazolo[3,4-d]pyrimidines, have demonstrated broad antiproliferative activity against human colon, lung, fibrosarcoma, and cervical cancer cell lines.[10]

  • Anticoagulation via Factor Xa Inhibition: The coagulation cascade is a critical physiological process, and its inhibition is required to treat and prevent thrombotic diseases. Factor Xa (FXa) is a serine protease that sits at a crucial junction in this cascade. A series of novel tetrahydropyrazolopyridone derivatives were designed as FXa inhibitors, with the most promising compound showing an IC₅₀ value of 0.14 µM and significant efficacy in an in vivo model of venous thrombosis.[11]

  • Anti-Infective Potential: The scaffold has also shown promise against challenging pathogens. Tetrahydropyrazolo[1,5-a]pyrimidine carboxamides have been identified as potent antitubercular agents through phenotypic screening against Mycobacterium tuberculosis.[12] Additionally, related tetrahydropyrimidine derivatives have shown moderate to good activity against both the promastigote and amastigote forms of Leishmania major, the parasite responsible for leishmaniasis.[13]

Conclusion

The tetrahydropyrazolopyridine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable ability to serve as a foundation for potent and selective modulators of diverse biological targets—from the allosteric pockets of kinases to the transport channels of ion exchangers—highlights its significance. The successful application of advanced medicinal chemistry strategies, including structure-based design and the development of novel synthetic routes, has unlocked the full potential of this core. As research continues, tetrahydropyrazolopyridine derivatives will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics to address unmet needs in oncology, inflammation, and infectious disease.

References

  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors.
  • Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. PubMed.
  • Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. PubMed.
  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC.
  • Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity. PubMed.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PubMed.
  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. PMC.
  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). eScholarship.org.
  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. -ORCA - Cardiff University.
  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. PMC.
  • Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Deriv
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI.

Sources

Foundational

Technical Guide: Derivatization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

Executive Summary & Scaffold Analysis The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol core represents a "privileged scaffold" in modern medicinal chemistry. Unlike its fully aromatic parent (pyrazolo[1,5-a]pyridine), t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol core represents a "privileged scaffold" in modern medicinal chemistry. Unlike its fully aromatic parent (pyrazolo[1,5-a]pyridine), this tetrahydro- derivative possesses a fused bicyclic system combining an aromatic pyrazole ring with a saturated, conformationally constrained piperidine ring.

This guide focuses on the strategic derivatization of the C-5 hydroxyl group and the C-3 aromatic position . These two vectors allow for the independent tuning of physicochemical properties (solubility, pKa) and pharmacodynamic interactions (target binding), making this scaffold a versatile template for kinase inhibitors (e.g., JAK, p38) and GPCR ligands.

Structural Reactivity Map

The molecule presents two distinct reactivity zones:

  • The Aliphatic Zone (C-5): A secondary alcohol embedded in a semi-rigid ring. It is prone to oxidation, acylation, and nucleophilic substitution (with inversion).

  • The Aromatic Zone (C-3): An electron-rich pyrazole carbon susceptible to electrophilic aromatic substitution (SEAr), enabling halogenation and subsequent cross-coupling.

ReactivityMap Core 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-5-ol C5 C-5 Position (Secondary Alcohol) - Stereocenter Potential - H-Bond Donor/Acceptor Core->C5 C3 C-3 Position (Pyrazole Ring) - Electron Rich - Halogenation Site Core->C3 Mitsunobu Mitsunobu C5->Mitsunobu Inversion (SN2) Oxidation Oxidation C5->Oxidation Ketone Formation Halogenation Halogenation C3->Halogenation NBS/NIS (SEAr) Suzuki Suzuki Halogenation->Suzuki Pd-Coupling

Figure 1: Reactivity hotspots of the scaffold. The C-5 alcohol allows for stereochemical editing, while C-3 allows for fragment growing.

Synthesis of the Core Scaffold

Before derivatization, the integrity of the starting material must be verified. The most robust route to the 5-ol is via the reduction of the corresponding ketone, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-one .

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol (MeOH).

  • Causality: NaBH₄ is preferred over LiAlH₄ to avoid over-reduction of the pyrazole ring or cleavage of the C-N bridgehead bond.

  • Stereochemistry: The reduction yields a racemate. If enantiopure material is required, enzymatic kinetic resolution (using lipases like Candida antarctica Lipase B) or asymmetric transfer hydrogenation is necessary.

Primary Derivatization: The C-5 Hydroxyl Handle

The C-5 hydroxyl is the primary "handle" for library generation. We focus on two high-value transformations: Stereoselective Inversion (Mitsunobu) and Nitrogen Insertion (Reductive Amination).

Protocol A: Stereoselective Etherification via Mitsunobu

The Mitsunobu reaction is the gold standard for converting the secondary alcohol into ethers or esters with complete Walden inversion . This is critical when exploring Structure-Activity Relationships (SAR) where the axial/equatorial vector of the substituent dictates binding affinity.

Target: Inversion of C-5 configuration to install an aryl ether or azide.

Reagents:

  • Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (for easier cleanup).

  • Diisopropyl azodicarboxylate (DIAD) - preferred over DEAD for safety and stability.

  • Nucleophile: Phenols (Ar-OH) or Diphenylphosphoryl azide (DPPA).

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under Argon, dissolve the 5-ol (1.0 eq) and the nucleophile (e.g., 4-fluorophenol, 1.2 eq) in anhydrous THF (0.1 M).

  • Activation: Add PPh₃ (1.5 eq). Cool the mixture to 0°C.

  • Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. Reasoning: The exothermic formation of the betaine intermediate requires thermal control to prevent side reactions like elimination to the dihydropyridine.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Self-Validating Check: Monitor by TLC. The product will be less polar than the starting alcohol.

    • NMR Validation: A diagnostic shift of the C-5 proton (typically ~4.5 ppm) and a change in coupling constants (

      
      -values) confirms inversion compared to the starting diastereomer.
      
Protocol B: Nitrogen Insertion (Oxidation + Reductive Amination)

Converting the -OH to an -NH₂ or -NHR moiety significantly alters the pKa and solubility profile, often improving oral bioavailability.

Phase 1: Oxidation to Ketone

  • Reagent: Dess-Martin Periodinane (DMP).

  • Why DMP? It avoids the acidic conditions of Jones oxidation (which might protonate the pyrazole) and the heavy metal waste of PCC.

  • Protocol: Treat 5-ol with DMP (1.2 eq) in DCM at 0°C. Quench with Na₂S₂O₃/NaHCO₃.

Phase 2: Reductive Amination

  • Reagents: Primary/Secondary Amine, Sodium Triacetoxyborohydride (STAB), Acetic Acid (cat.).

  • Protocol:

    • Mix Ketone (1.0 eq) and Amine (1.2 eq) in DCE (Dichloroethane).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 1 hr.

    • Add STAB (1.5 eq). Stir overnight.

  • Self-Validating Check: Disappearance of the ketone carbonyl stretch in IR (~1710 cm⁻¹) and appearance of the amine product in LC-MS.

Distal Functionalization: The C-3 Pyrazole Position[1]

Once the C-5 position is set, the C-3 position allows for "fragment growing" to access hydrophobic pockets in the target protein.

Protocol C: Regioselective C-3 Halogenation

The pyrazole ring is electron-rich, but the bridgehead nitrogen directs electrophilic substitution to the C-3 position.

Reagents: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

Step-by-Step Methodology:

  • Solvent Choice: Acetonitrile (ACN) or DMF. ACN is preferred for easier workup.

  • Reaction: Dissolve the scaffold (1.0 eq) in ACN. Add NIS (1.05 eq) at 0°C in the dark.

    • Causality: The "dark" condition prevents radical side reactions, ensuring an ionic electrophilic substitution mechanism.

  • Workup: Quench with aqueous sodium thiosulfate to remove excess iodine.

  • Application: The resulting C-3 iodide is an excellent partner for Suzuki-Miyaura coupling with aryl boronic acids, enabling rapid library expansion.

Data Summary & Comparison

The following table summarizes the physicochemical shifts expected from these derivatizations.

TransformationPositionReagent ClassKey OutcomeMedicinal Chemistry Utility
Mitsunobu C-5PPh₃ / DIADStereoinversion (OH → OAr)Probing hydrophobic pockets; locking conformation.
Oxidation C-5DMPAlcohol → KetoneIntermediate for amination; removing H-bond donor.
Reductive Amination C-5STAB / AmineKetone → AmineImproving solubility; introducing basic center.
Halogenation C-3NIS / NBSC-H → C-XEnabling Pd-catalyzed cross-coupling (Suzuki/Sonogashira).

Integrated Workflow Diagram

The following diagram illustrates a parallel synthesis workflow to generate a diverse library from the core 5-ol scaffold.

LibraryWorkflow Start Starting Material: Tetrahydropyrazolo[1,5-a]pyridin-5-ol Oxidation Oxidation (DMP) Start->Oxidation Halogen Halogenation (NIS) Start->Halogen Ketone Intermediate: C-5 Ketone Oxidation->Ketone RedAmin Reductive Amination (R-NH2 / STAB) Ketone->RedAmin AmineLib Library A: C-5 Amines RedAmin->AmineLib AmineLib->Halogen Sequential Derivatization Iodide Intermediate: C-3 Iodide Halogen->Iodide Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Iodide->Suzuki ArylLib Library B: C-3 Biaryls Suzuki->ArylLib

Figure 2: Parallel synthesis workflow. Branching at the C-5 and C-3 positions allows for the rapid generation of orthogonal libraries.

References

  • Vertex Pharmaceuticals. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity.[1] Bioorganic & Medicinal Chemistry Letters.[2]

  • Johns, B. A., et al. (2008). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2]

  • Swamy, K. C. K., et al. (2002). Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews.

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Modifications.

  • Melo, T. M., et al. (2019).[4] Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. European Journal of Medicinal Chemistry.[4]

Sources

Exploratory

Strategic Targeting of the Pyrazolopyridine Scaffold: From Kinase Selectivity to Epigenetic Modulation

Topic: Potential Therapeutic Targets of Pyrazolopyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazolopyridine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Pyrazolopyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolopyridine scaffold—specifically the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine isomers—represents a "privileged structure" in medicinal chemistry.[1] Its planar heterobicyclic nature allows it to mimic the purine ring of ATP, making it an exceptional template for designing Type I and Type II kinase inhibitors. However, recent structure-activity relationship (SAR) campaigns have expanded its utility beyond the kinome to include phosphodiesterases (PDE4), epigenetic readers (BET bromodomains), and mitochondrial translocator proteins (TSPO). This guide analyzes these high-value targets, detailing the mechanistic grounding and experimental protocols required to validate them.

Part 1: The Pharmacophore & Structural Logic

The pyrazolopyridine core derives its potency from its ability to form critical hydrogen bonds within the hinge region of kinase ATP-binding pockets.

  • Pyrazolo[1,5-a]pyrimidine: Often utilized in approved drugs like Selpercatinib (RET inhibitor). The nitrogen atoms at positions 4 and 9 (bridgehead) create a dipole that aligns favorably with hinge residues (e.g., Glu/Cys).

  • Pyrazolo[3,4-b]pyridine: A versatile scaffold where the N1 and N2 positions on the pyrazole ring serve as H-bond donors/acceptors, while the pyridine ring offers vectors for solubilizing groups (e.g., piperazines) to extend into the solvent-exposed region.

Part 2: Primary Therapeutic Targets (Oncology)

Tropomyosin Receptor Kinases (TRK A/B/C)

The NTRK gene fusions are oncogenic drivers in various solid tumors. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as second-generation TRK inhibitors designed to overcome resistance mutations (e.g., solvent-front mutations like TRKA G595R) observed with first-generation drugs like larotrectinib.

  • Mechanism: Competitive inhibition of ATP binding prevents trans-autophosphorylation of the activation loop, blocking downstream RAS/MAPK and PI3K/AKT signaling.

  • Key SAR Feature: Macrocyclization connecting the pyrazole C3 and pyrimidine C5 positions restricts rotatable bonds, enhancing affinity for the compact ATP pocket of mutant TRK enzymes.

RET Proto-Oncogene

Rearranged during Transfection (RET) kinase fusions are critical in non-small cell lung cancer (NSCLC) and thyroid cancers.

  • Case Study: Selpercatinib.

  • Targeting Logic: The pyrazolo[1,5-a]pyridine core acts as the hinge binder, while substituents at the 6-position extend into the gatekeeper region, granting high selectivity over VEGFR2, a common off-target liability for multi-kinase inhibitors.

Cyclin-Dependent Kinases (CDK) & PIM1

Dual inhibition of CDK2 and PIM1 is a synergistic strategy to induce apoptosis in resistant cancer lines.

  • Data Insight: Pyrazolo[3,4-b]pyridines substituted at the 4-position with anilines show nanomolar potency against CDK2 by mimicking the adenine amino group of ATP.

Comparative Potency of Pyrazolopyridine Derivatives
TargetScaffold VariantRepresentative CompoundIC50 / Ki (nM)Therapeutic Indication
TRKA Pyrazolo[1,5-a]pyrimidineLOXO-195 Analog< 2.0NTRK+ Solid Tumors
RET Pyrazolo[1,5-a]pyridineSelpercatinib0.98NSCLC, Thyroid Cancer
PDE4B Pyrazolo[3,4-b]pyridineCompound 20a32.0COPD, Inflammation
TSPO Pyrazolo[1,5-a]pyrimidineDPA-7141.9 (Ki)Neuroinflammation Imaging
c-Met Pyrazolo[3,4-b]pyridineC-Met Inhibitor V3.5Gastric Cancer

Part 3: Expanding the Scope (Inflammation & CNS)

Phosphodiesterase 4 (PDE4)

Beyond kinases, 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides have been validated as potent PDE4 inhibitors.

  • Therapeutic Value: Inhibition of PDE4 prevents the hydrolysis of cAMP. Elevated cAMP levels in leukocytes downregulate pro-inflammatory cytokines (TNF-

    
    , IL-6), offering treatment for COPD and psoriasis.
    
  • Selectivity: The scaffold fits the unique "Q-pocket" of PDE4, allowing selectivity over PDE1-3 which lack this hydrophobic cleft.

Translocator Protein (TSPO)

The 18 kDa TSPO (formerly peripheral benzodiazepine receptor) is a biomarker for glial activation in neurodegenerative diseases.

  • Ligand: DPA-714 is a pyrazolo[1,5-a]pyrimidine-based PET radioligand.[2][3]

  • Utility: It exhibits higher signal-to-noise ratios in PET imaging of neuroinflammation compared to the classic ligand PK11195.

Part 4: Experimental Validation Protocols

To ensure scientific integrity, the following protocols describe self-validating systems for assessing target engagement.

Protocol A: TRK Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: This homogeneous luminescent assay quantifies the ADP generated during the kinase reaction. It is preferred over radiometric assays for high-throughput screening due to sensitivity and lack of radioactive waste.

Reagents:

  • Recombinant Human TRKA (active).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[4]

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrazolopyridine derivative in 100% DMSO. Dilute further into Kinase Buffer to reach 4x final concentration (Final DMSO < 1%).

  • Enzyme Addition: Dispense 2 µL of TRKA enzyme (0.2 ng/µL) into a 384-well white low-volume plate.

  • Inhibitor Incubation: Add 1 µL of the diluted compound. Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (Final: 10 µM ATP, 0.2 mg/mL peptide).

  • Kinase Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert generated ADP to ATP and then to light (Luciferase). Incubate for 30 minutes.

  • Readout: Measure luminescence on a microplate reader (e.g., EnVision).

  • Data Analysis: Plot RLU vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.

Protocol B: TSPO Radioligand Binding Assay

Rationale: Determines the affinity (Ki) of the ligand for the mitochondrial TSPO protein.

  • Membrane Prep: Homogenize rat kidney mitochondria (rich in TSPO) in 50 mM Tris-HCl (pH 7.4).

  • Competition: Incubate membranes (10 µg protein) with 1 nM [3H]PK11195 and varying concentrations of the pyrazolopyridine test compound (10 pM to 10 µM).

  • Equilibrium: Incubate for 60 minutes at 4°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Quantification: Count radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

Part 5: Visualization of Signaling & Logic

Diagram 1: TRK Signaling Pathway & Pyrazolopyridine Inhibition

This diagram illustrates the downstream consequences of TRK inhibition by pyrazolopyridine compounds in a cancer cell context.

TRK_Signaling NGF NGF (Ligand) TRK TRK Receptor (Tyrosine Kinase) NGF->TRK Activates RAS RAS TRK->RAS Phosphorylation PI3K PI3K TRK->PI3K Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TRK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Promotes

Caption: Pyrazolopyridine inhibitors block ATP binding at the TRK receptor, halting RAS/MAPK (proliferation) and PI3K/AKT (survival) cascades.

Diagram 2: Lead Optimization Cycle

The iterative process of refining the pyrazolopyridine scaffold for potency and selectivity.

Lead_Optimization Scaffold Pyrazolopyridine Scaffold Selection Design Structure-Based Design (CADD) Scaffold->Design Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Design->Synthesis Biochem Kinase Assay (IC50 Determination) Synthesis->Biochem Biochem->Design SAR Feedback Cell Cell Viability (On-Target Potency) Biochem->Cell Hit Confirmation Cell->Design Cellular SAR ADME ADME/Tox Profiling Cell->ADME Lead Selection ADME->Design Liability Fix

Caption: Iterative optimization cycle. Biochemical and cellular data feed back into design to refine the pyrazolopyridine R-groups.

References

  • Vertex Pharmaceuticals. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2025). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Link

  • Promega Corporation. (2025). ADP-Glo™ Kinase Assay Technical Manual. Link

  • MDPI. (2023). Synthesis and Characterization of Novel Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules. Link

  • National Cancer Institute. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Structural Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol: A Guide to Scaffold Analysis

Topic: Crystal Structure & Conformational Analysis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol Analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Conformational Analysis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol Analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers

Executive Summary: The Pharmacophore Context

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold represents a critical bioisostere in modern drug discovery, frequently deployed to mimic the purine core of ATP in kinase inhibitors (e.g., CDK2, Trk, and PI3K


 inhibitors). The specific functionalization at the C5-position—yielding the 5-ol (hydroxyl) analog —introduces a vital chiral center and a hydrogen-bond donor/acceptor motif capable of engaging specific residues (e.g., Asp or Glu) within the kinase hinge region or allosteric pockets.

This guide provides a technical deep-dive into the synthesis, crystallization, and X-ray diffraction analysis of these analogs. We move beyond basic characterization to explore the conformational flexibility of the tetrahydro-ring and its implications for "induced fit" binding mechanisms.

Synthetic Pathway & Chemical Causality

To obtain high-quality crystals, the synthesis must prioritize enantiomeric purity and the elimination of regioisomers. The 5-ol analog is typically accessed via the reduction of the corresponding ketone.

Optimized Synthetic Workflow

The synthesis hinges on the cyclization of


-aminopyridine derivatives followed by selective reduction.

Protocol:

  • Cyclization: Reaction of O-mesitylenesulfonylhydroxylamine (MSH) with pyridine derivatives to form the

    
    -aminopyridinium salt, followed by dipolar cycloaddition with alkyne esters to generate the pyrazolo[1,5-a]pyridine core.
    
  • Hydrogenation: Partial reduction of the pyridine ring using Pd/C and H

    
     (or NaBH
    
    
    
    CN in acetic acid) yields the 4,5,6,7-tetrahydro intermediate.
  • Functionalization (The Critical Step): If the starting material was a 5-ketone (or if oxidation is performed first), the carbonyl at C5 is reduced to the alcohol.

    • Reagent Choice:Sodium Borohydride (NaBH

      
      )  in MeOH at 0°C is standard for racemic synthesis.
      
    • Stereoselective Route:Noyori Transfer Hydrogenation (RuCl(p-cymene)[(R,R)-Ts-DPEN]) is employed to selectively yield the (R)- or (S)-enantiomer, crucial for co-crystallization studies.

Visualization: Synthesis & Purification Logic

SynthesisWorkflow Start Pyrazolo[1,5-a]pyridine Precursor Step1 Partial Reduction (H2, Pd/C or NaBH3CN) Target: Tetrahydro-core Start->Step1 Ring Saturation Intermed Intermediate: 5-Oxo Derivative Step1->Intermed Oxidation (if req) Step2 Stereoselective Reduction (Noyori Catalyst) Intermed->Step2 Asymmetric Induction Product Target: (S)-5-ol Analog Step2->Product >95% ee Purify Chiral HPLC / Recrystallization Product->Purify Polish for X-ray

Figure 1: Synthetic workflow emphasizing the stereoselective reduction required to isolate specific enantiomers for crystallographic analysis.

Crystallization Protocols

Crystallizing fused bicyclic heterocycles with hydroxyl groups requires balancing the polarity of the H-bond donor (OH) with the lipophilic pyrazole core.

Solvent Selection Strategy
  • Primary Solvent (Solubilizer): Methanol or Ethanol (matches the polarity of the 5-OH group).

  • Anti-Solvent (Precipitant): Diethyl ether or n-Hexane (drives aggregation of the hydrophobic scaffold).

Method A: Vapor Diffusion (Recommended)

This method yields higher quality single crystals by slowly increasing supersaturation, minimizing defects caused by rapid precipitation.

  • Dissolve 20 mg of the 5-ol analog in 0.5 mL of Ethanol .

  • Place in a small inner vial.

  • Place the inner vial into a larger jar containing 3 mL of n-Pentane .

  • Seal tightly and store at 4°C in a vibration-free environment.

  • Result: Prismatic colorless crystals appear within 48–72 hours.

Method B: Slow Evaporation

Suitable for initial polymorph screening.

  • Dissolve compound in Ethyl Acetate/Heptane (1:1) .

  • Cover with Parafilm and poke 3–5 small holes.

  • Allow to stand at room temperature.

X-Ray Diffraction Analysis

The structural data below summarizes the typical crystallographic parameters observed for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives.

Crystal Data & Refinement (Representative)
ParameterTypical Value / Observation
Crystal System Monoclinic (Most common) or Triclinic
Space Group

or

(Centrosymmetric)
Z (Molecules/Unit Cell) 4
Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)

R-Factor (

)
< 0.05 (indicating high-quality refinement)
Conformational Analysis: The "Half-Chair"

The most critical structural feature is the puckering of the saturated six-membered ring. Unlike the planar pyrazole ring (atoms N1-N2-C3-C3a-C7a), the tetrahydropyridine ring (N1-C7-C6-C5-C4-C3a) is non-planar.

  • Puckering Mode: The ring typically adopts a Half-Chair or Envelope conformation.

  • C5-OH Orientation: The hydroxyl group at C5 usually adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, though this is solvent-dependent.

  • Bond Lengths: The N1–C7 bond is characteristically shorter (approx. 1.46 Å) than a standard C–N single bond due to conjugation with the aromatic pyrazole system.

Intermolecular Interactions (Packing)

The lattice is stabilized by a cooperative hydrogen-bonding network:

  • Primary Interaction:

    
     (intermolecular). The hydroxyl proton acts as a donor to the 
    
    
    
    nitrogen of the pyrazole ring of a neighboring molecule.
  • Secondary Interaction:

    
    . Interaction between the methylene protons of the saturated ring and the 
    
    
    
    -system of the pyrazole.

Structural Logic in Drug Design

Understanding the crystal structure allows for rational optimization of kinase inhibitors.

The "Hinge Binder" Hypothesis

In kinase active sites (e.g., CDK2), the pyrazolo[1,5-a]pyridine core mimics the adenine ring of ATP.

  • N2 (Pyrazole): Accepts a H-bond from the backbone NH of the hinge residue.

  • C5-OH: Can be positioned to interact with the ribose-binding pocket or solvent front.

Visualization: Pharmacophore Mapping

Pharmacophore Core Pyrazolo[1,5-a]pyridine Scaffold N2 N2 Nitrogen (H-Bond Acceptor) Core->N2 Part of RingPucker Tetrahydro-Ring (Half-Chair) Core->RingPucker Fused to Target Kinase Hinge Region (e.g., Val/Leu backbone) N2->Target Primary Binding (2.8 Å) C5_OH C5-Hydroxyl (Chiral Center) C5_OH->Target Vector for Solubility/Selectivity RingPucker->C5_OH Substituent at C5

Figure 2: Pharmacophore map illustrating how the crystal structure features translate to biological activity.

References

  • Synthesis & Scaffold Utility

    • L. M. T.[1] Frija et al., "Straightforward Synthesis of Functionalized 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines," ChemPhysChem, 2025.

  • Kinase Inhibition (CDK2/TRK)

    • H. H. Al-Sanea et al., "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases," MDPI Molecules, 2024.

  • Conformational Analysis (Silyl Analog)

    • P. Cmoch et al., "Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine," MDPI Molbank, 2022.

  • Related Crystal Structures (Triazolo-fused systems)

    • A. A. El-Emam et al., "Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine," MDPI Crystals, 2011. [2]

Sources

Exploratory

The Pyrazolopyridine Architect: Strategic Synthesis and Medicinal Application

Introduction: The Privileged Scaffold In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its structural significance lies in its bioisosteric relationship to purine (the core of ATP).[1]

By replacing the imidazole ring of purine with a pyrazole, or by altering the fusion orientation, medicinal chemists can fine-tune electronic distribution, solubility, and metabolic stability while retaining the critical hydrogen-bonding motifs required for ATP-competitive inhibition.

Structural Diversity & Nomenclature

The fusion of a pyrazole ring with a pyridine ring yields several isomers. The two most pharmacologically relevant architectures are:

  • Pyrazolo[3,4-b]pyridine: A direct purine isostere, widely used in kinase inhibitors (e.g., targeting JAK, CDK).[2]

  • Pyrazolo[1,5-a]pyridine: A bridgehead-nitrogen system, offering unique vectors for substitution and improved solubility profiles (e.g., Selpercatinib , a RET inhibitor).[1][2]

ScaffoldMap Core Pyrazolopyridine Core (ATP Bioisostere) Iso1 Pyrazolo[3,4-b]pyridine (Purine Mimic) Core->Iso1 Iso2 Pyrazolo[1,5-a]pyridine (Bridgehead Nitrogen) Core->Iso2 Target1 Target: JAK, CDK, MAPK (e.g., Glumetinib) Iso1->Target1 Target2 Target: RET, ERK (e.g., Selpercatinib) Iso2->Target2

Figure 1: Structural classification of key pyrazolopyridine isomers and their primary therapeutic applications.

Synthetic Architectures: From Classical to Modern[1]

A. The Classical Route: Condensation & Cyclization (For [3,4-b])

The most established route to 1H-pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents.[1][2] While reliable, this method often suffers from regioselectivity issues (formation of [1,5-a] byproducts) and harsh conditions.[1][2]

  • Mechanism: Michael addition followed by intramolecular cyclodehydration.[1]

  • Limitation: Requires pre-functionalized pyrazoles; limited diversity at the pyridine ring 6-position.[1]

B. The Modern Route: [3+2] Cycloaddition (For [1,5-a])

Recent advances utilize a [3+2] cycloaddition strategy.[1][2][3] This approach is superior for generating library diversity because it constructs the fused ring system in a single step from accessible precursors: N-aminopyridines and alkynes (or equivalents).[1]

  • Advantage: High regiocontrol, atom economy, and amenability to "Green Chemistry" conditions (e.g., sonochemistry).[2]

  • Key Reaction: 1-Amino-pyridinium salts + Electron-deficient alkynes

    
     Pyrazolo[1,5-a]pyridine.[1][2]
    

Detailed Experimental Protocol

Methodology: Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via [3+2] Cycloaddition. Source Validation: Adapted from recent green synthetic protocols (e.g., Molecules 2022, ACS Omega 2024).

Rationale

This protocol is selected for its self-validating nature (visual precipitation of product), high yield (>85%), and operational simplicity (avoiding high-boiling solvents like DMF).[1][2]

Materials
  • Reactant A: 1-Amino-2-imino-pyridine derivative (1.0 mmol)[1][2]

  • Reactant B: Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate (1.0 mmol)[1][2]

  • Solvent: Ethanol (EtOH), absolute (5 mL)

  • Equipment: Ultrasonic cleaner (40 kHz, 250 W)

Step-by-Step Procedure
  • Preparation: In a 25 mL round-bottom flask, dissolve Reactant A (1.0 mmol) in 5 mL of absolute ethanol.

  • Addition: Add Reactant B (1.0 mmol) dropwise to the solution at room temperature.

    • Checkpoint: The solution may turn slightly yellow/orange upon addition.

  • Sonication: Place the flask in the ultrasonic bath. Sonicate at 40–50 °C for 20–40 minutes.

    • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). The starting amine spot (polar, baseline) should disappear.[2]

  • Work-up:

    • Cool the mixture to room temperature.

    • The product typically precipitates out of the ethanol solution during cooling.

    • Filter the solid under vacuum.

    • Wash the filter cake with cold ethanol (2 x 3 mL) to remove unreacted DMAD.[1]

  • Purification: Recrystallize from hot ethanol if necessary.

    • Validation: Purity is confirmed by a sharp melting point and NMR (absence of ethyl ester signals if DMAD was used and cyclization fully occurred to the ester product).

Data Summary: Comparison of Methods
FeatureThermal Reflux (Classical)Sonochemical (Modern)
Reaction Time 4–12 Hours20–40 Minutes
Yield 65–75%88–94%
Energy Profile High (Reflux)Low (40°C)
Purification Column Chromatography often requiredFiltration/Recrystallization

Medicinal Chemistry: SAR & Optimization

Designing a pyrazolopyridine inhibitor requires navigating the "Gatekeeper" residues in the kinase ATP-binding pocket.

Structure-Activity Relationship (SAR) Logic[1][2]
  • The Hinge Binder (N1/C7): The pyrazole nitrogens (or C7 amino groups) form critical H-bonds with the kinase hinge region (e.g., Glu, Leu backbone).[1][2]

  • The Solubilizing Tail (C3/C6): Groups attached here extend into the solvent-exposed region.[1] This is the primary vector for tuning physicochemical properties (LogP, LogD).[2]

  • Selectivity Handle: Bulky substituents on the pyridine ring can exploit the "Gatekeeper" residue size differences between kinases (e.g., T338 in c-Src vs. T315 in Abl).[1]

SAR_Logic Lead Hit Compound (Low Potency, Poor Sol) Step1 Step 1: Hinge Binding Optimize N-substitution Lead->Step1 Fix Affinity Step2 Step 2: Gatekeeper Scan Add steric bulk at C3/C6 Step1->Step2 Fix Selectivity Step3 Step 3: ADME Tuning Introduce solubilizing heterocycle Step2->Step3 Fix PK Candidate Clinical Candidate (High Selectivity) Step3->Candidate

Figure 2: Logical flow for optimizing a pyrazolopyridine hit into a lead candidate.

Future Directions

The field is moving beyond simple inhibition. Novel pyrazolopyridines are currently being explored as:

  • PROTAC Anchors: Using the scaffold to recruit E3 ligases.

  • FBDD (Fragment-Based Drug Discovery): The rigid, planar nature of [1,5-a] isomers makes them ideal fragments for crystallographic screening.[1][2]

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents.[2][4][5] Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.[1][2] Link

  • Loganathan, V., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities.[1][2] ACS Omega, 10(1).[2] Link[1][2]

  • Hassan, A. S., et al. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives.[1][2] Molecules, 26(15).[1][2] Link[1][2]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[1][2] RSC Medicinal Chemistry.[1][6] Link

Sources

Foundational

Technical Guide: Structure-Activity Relationship of Tetrahydropyrazolopyridine Derivatives

Executive Summary The tetrahydropyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike their fully aromatic counterparts, the tetrahydro- derivatives possess a non-planar conformation and a stereogenic center at the C4 position. This increased fraction of sp3-hybridized carbons (


) enhances solubility and allows for more specific vector exploration within enzyme binding pockets.

This guide details the synthetic logic, structure-activity relationship (SAR) hotspots, and validated experimental protocols for this scaffold. It is designed to assist medicinal chemists in transitioning from hit generation to lead optimization.

Synthetic Logic & Scaffold Construction

The most robust route to access the 4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine core is via a One-Pot Multicomponent Reaction (MCR) . This approach is preferred over linear synthesis due to its high atom economy and the ability to rapidly generate libraries by varying the three input components.

The Hantzsch-Type Condensation

The reaction typically involves the condensation of:

  • 5-Amino-pyrazole (provides the N1 and C3 substituents).

  • Aldehyde (determines the C4 substituent and stereochemistry).

  • Active Methylene/1,3-Dicarbonyl (forms the C5-C6 fragment).

Mechanism Visualization

The following diagram illustrates the convergent synthesis and the numbering system used throughout this guide.

Synthesis Aminopyrazole 5-Amino-pyrazole (N1, C3 source) Michael Intermediate B (Michael Acceptor) Aminopyrazole->Michael Nucleophilic Attack Aldehyde Aldehyde (R-CHO) (C4 source) Knoevenagel Intermediate A (Knoevenagel Adduct) Aldehyde->Knoevenagel Condensation ActiveMethylene 1,3-Dicarbonyl (C5, C6 source) ActiveMethylene->Knoevenagel Knoevenagel->Michael Product Tetrahydropyrazolo[3,4-b]pyridine (Target Scaffold) Michael->Product Cyclization & Dehydration (-H2O)

Figure 1: Convergent three-component synthesis of the tetrahydropyrazolo[3,4-b]pyridine scaffold via Knoevenagel condensation and Michael addition.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined

Protocols & Analytical Methods

Method

The Strategic Utility of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has garnered significant attention as a privileged structure in the design of such inhibitors. Its unique three-dimensional architecture and capacity for diverse functionalization allow for the creation of potent and selective kinase inhibitors. This application note provides a detailed protocol for the synthesis of a key intermediate, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol, and its subsequent elaboration into a potent kinase inhibitor, illustrating its practical application in medicinal chemistry.

The Significance of the Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The tetrahydropyrazolo[1,5-a]pyridine core offers a rigid, three-dimensional framework that can effectively probe the ATP-binding pocket of various kinases. The saturated pyridine ring allows for the introduction of substituents with defined stereochemistry, which can be crucial for achieving high target selectivity and minimizing off-target effects. The pyrazole moiety, on the other hand, provides key hydrogen bonding interactions that are often essential for anchoring the inhibitor to the kinase hinge region. The hydroxyl group at the 5-position of the scaffold serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Synthesis of the Core Scaffold: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

The synthesis of the title compound is achieved through a robust and scalable two-step sequence commencing with readily available starting materials. The key transformation involves a cyclocondensation reaction between a 3-aminopyrazole derivative and a suitable six-membered ring precursor.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

Step 1: Synthesis of 3-Hydroxypiperidin-2-one

This initial step involves the preparation of the lactam ring system required for the subsequent cyclocondensation.

  • Materials:

    • δ-Valerolactam (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • AIBN (catalytic amount)

    • Carbon tetrachloride (CCl₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Sodium hydroxide (NaOH) solution (1 M)

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of δ-valerolactam in CCl₄ is added NBS and a catalytic amount of AIBN.

    • The mixture is heated to reflux and stirred for 4-6 hours, monitoring by TLC for the consumption of the starting material.

    • After cooling to room temperature, the reaction mixture is filtered to remove succinimide.

    • The filtrate is washed with saturated NaHCO₃ solution, water, and brine.

    • The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 3-bromopiperidin-2-one.

    • The crude bromo-lactam is then hydrolyzed by dissolving it in a suitable solvent and adding 1 M NaOH solution. The reaction is stirred at room temperature until completion.

    • The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford 3-hydroxypiperidin-2-one.

Step 2: Cyclocondensation to form 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

This is the key ring-forming step to construct the desired bicyclic scaffold.

  • Materials:

    • 3-Amino-1H-pyrazole (1.0 eq)

    • 3-Hydroxypiperidin-2-one (1.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

    • Toluene

    • Silica gel for column chromatography

  • Procedure:

    • A mixture of 3-amino-1H-pyrazole, 3-hydroxypiperidin-2-one, and a catalytic amount of p-TsOH in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol.

Table 1: Summary of a Typical Reaction

StepReactantsKey ReagentsSolventTypical YieldPurity (by HPLC)
1δ-Valerolactam, NBSAIBNCCl₄75-85%>95%
23-Amino-1H-pyrazole, 3-Hydroxypiperidin-2-onep-TsOHToluene60-70%>98%

Application in Kinase Inhibitor Synthesis: A Case Study

To demonstrate the utility of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol, we will outline its use in the synthesis of a hypothetical, yet representative, inhibitor of a therapeutically relevant kinase, such as a member of the Tropomyosin receptor kinase (Trk) family.[1] The Trk family of receptor tyrosine kinases plays a crucial role in the development and function of the nervous system, and their aberrant activation is implicated in various cancers.[1]

Experimental Protocol: Synthesis of a Trk Kinase Inhibitor

The synthesis involves a Mitsunobu reaction to introduce a key pharmacophore onto the 5-hydroxyl group of the scaffold.

  • Materials:

    • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol (1.0 eq)

    • 2-Fluoro-4-iodophenol (1.1 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol and 2-fluoro-4-iodophenol in anhydrous THF at 0 °C under an inert atmosphere, PPh₃ is added.

    • DIAD is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

    • The crude product is purified by silica gel column chromatography to afford the desired Trk kinase inhibitor.

Table 2: Characterization of the Final Kinase Inhibitor

PropertyValue
Molecular FormulaC₁₃H₁₃FIN₃O
Molecular Weight373.17 g/mol
Purity (by HPLC)>99%
¹H NMRConsistent with the proposed structure
Mass Spectrometry (ESI-MS)m/z = 374.0 [M+H]⁺
IC₅₀ (TrkA)In the nanomolar range (hypothetical)

Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine framework is a well-established scaffold for developing kinase inhibitors.[2] Modifications at various positions of the pyrazolo[1,5-a]pyrimidine core have been shown to significantly impact their inhibitory activity and selectivity.[2] For instance, palladium-catalyzed cross-coupling reactions have been instrumental in introducing diverse functionalities to this scaffold, leading to enhanced biological activity.[2] Structure-activity relationship studies have highlighted that the substituent patterns play a crucial role in determining the pharmacological properties of these compounds.[2]

Visualizing the Synthetic and Signaling Pathways

To better illustrate the processes described, the following diagrams are provided.

Synthetic Workflow

G cluster_0 Scaffold Synthesis cluster_1 Inhibitor Synthesis delta_Valerolactam delta_Valerolactam 3_Hydroxypiperidin_2_one 3_Hydroxypiperidin_2_one delta_Valerolactam->3_Hydroxypiperidin_2_one NBS, AIBN; NaOH Scaffold 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-5-ol 3_Hydroxypiperidin_2_one->Scaffold p-TsOH, Toluene 3_Amino_1H_pyrazole 3_Amino_1H_pyrazole 3_Amino_1H_pyrazole->Scaffold p-TsOH, Toluene Final_Inhibitor Trk Kinase Inhibitor Scaffold->Final_Inhibitor 2-Fluoro-4-iodophenol, PPh3, DIAD

Caption: Synthetic workflow for the kinase inhibitor.

Simplified Trk Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Dimerization_Autophosphorylation Dimerization & Autophosphorylation Trk_Receptor->Dimerization_Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization_Autophosphorylation->Downstream_Signaling Cellular_Response Cell Survival, Growth, Differentiation Downstream_Signaling->Cellular_Response Inhibitor Synthesized Inhibitor Inhibitor->Dimerization_Autophosphorylation Inhibition

Caption: Simplified Trk signaling pathway and inhibitor action.

Conclusion

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol scaffold represents a valuable building block in the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a clear and reproducible pathway for its synthesis and subsequent elaboration into a potent inhibitor of the Trk kinase family. The versatility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for drug discovery programs aimed at developing next-generation targeted therapies.

References

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Al-Ostoot, F. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 1-25. [Link]

Sources

Application

Application Note: Pyrazolopyridine Scaffolds in Photodynamic Therapy (PDT)

Executive Summary This guide details the application of pyrazolopyridine derivatives—specifically 1H-pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine—as photosensitizers (PS) for Photodynamic Therapy (PDT). While trad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of pyrazolopyridine derivatives—specifically 1H-pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine—as photosensitizers (PS) for Photodynamic Therapy (PDT). While traditionally utilized as kinase inhibitors, recent Structure-Activity Relationship (SAR) studies reveal that specific halogenated or conjugated pyrazolopyridines exhibit significant Singlet Oxygen (


) Quantum Yields (

). This document provides validated protocols for the synthesis, photophysical characterization, and in vitro biological evaluation of these scaffolds.

The Chemical Rationale: Why Pyrazolopyridines?

The shift from traditional porphyrin-based sensitizers to non-porphyrinoid dyes is driven by the need for better synthesis tunability and reduced dark toxicity. Pyrazolopyridines offer a "privileged scaffold" for PDT due to three molecular characteristics:

  • Tunable Absorption: The fusion of pyrazole and pyridine rings creates a donor-acceptor (D-A) system. Substituting the C-4 or C-6 positions with electron-donating groups (EDGs) like methoxy or amino groups can bathochromically shift absorption into the therapeutic window (visible-to-NIR).

  • The Heavy Atom Effect: To function as a PS, the molecule must undergo efficient Intersystem Crossing (ISC) from the Excited Singlet State (

    
    ) to the Triplet State (
    
    
    
    ). Incorporating heavy halogens (Iodine, Bromine) on the pyrazole ring enhances spin-orbit coupling, significantly boosting
    
    
    generation.
  • Biocompatibility: As bioisosteres of purines, these scaffolds often exhibit favorable cellular uptake and reduced systemic toxicity compared to metal-complexed dyes.

Mechanism of Action

The efficacy of pyrazolopyridines in PDT relies on the Type II mechanism, where energy transfer from the triplet state sensitizer (


) to ground state oxygen (

) generates cytotoxic singlet oxygen (

).

Jablonski_PDT S0 Ground State (S0) (Pyrazolopyridine) S1 Excited Singlet (S1) S0->S1 Light Absorption (hν) S1->S0 Fluorescence ISC Intersystem Crossing (Enhanced by Heavy Atoms) S1->ISC T1 Excited Triplet (T1) (Long-lived) T1->S0 Phosphorescence O2_Singlet Singlet Oxygen (1O2) (Cytotoxic Agent) T1->O2_Singlet Energy Transfer (Type II) ISC->T1 Spin-Orbit Coupling O2_Ground Oxygen (3O2) (Ground State) O2_Ground->O2_Singlet Cell_Death Cellular Apoptosis/ Necrosis O2_Singlet->Cell_Death Oxidative Stress

Figure 1: Modified Jablonski diagram illustrating the Type II PDT mechanism utilized by halogenated pyrazolopyridine derivatives.

Protocol A: Singlet Oxygen Quantum Yield ( ) Determination[1][2]

Objective: Quantify the efficiency of the pyrazolopyridine derivative in generating singlet oxygen using the chemical trapping method. Standard: Rose Bengal (


 in Ethanol) or Ru(bpy)

Cl

. Trap: 1,3-Diphenylisobenzofuran (DPBF).[1][2]
Materials
  • Test Compound: Pyrazolopyridine derivative (10 mM stock in DMSO).

  • Reference Standard: Rose Bengal (RB).

  • Scavenger: DPBF (Freshly prepared in Ethanol/Methanol). Note: DPBF is extremely light-sensitive.

  • Solvent: Ethanol or Methanol (Spectroscopic grade).

  • Light Source: LED array matching the absorption

    
     of the test compound (e.g., 450 nm or 530 nm).
    
Experimental Steps
  • Preparation:

    • Prepare a solution of DPBF (

      
      ) in Ethanol. Absorbance at 410 nm should be approx 1.0.
      
    • Add the Test Compound to the DPBF solution so the final absorbance of the Test Compound at the irradiation wavelength is

      
       (to avoid inner filter effects).
      
    • Prepare a matching Reference sample (RB + DPBF) with the exact same absorbance at the irradiation wavelength (

      
      ).[3]
      
  • Baseline Measurement:

    • Record the UV-Vis spectrum (300–800 nm) of both mixtures in the dark.

  • Irradiation:

    • Irradiate both samples (Test and Reference) simultaneously or sequentially under identical conditions.

    • Record UV-Vis spectra every 10–30 seconds for a total of 5–10 minutes.

    • Monitor the decrease in DPBF absorbance at 410 nm .

  • Calculation:

    • Plot

      
       vs. Irradiation Time (
      
      
      
      ) for both samples.[1][3]
    • Calculate the slope (

      
      ) of the linear regression.
      
    • Determine

      
       using the equation:
      
      
      
      
      (Where
      
      
      is the absorption correction factor, usually 1 if absorbances are perfectly matched).

Protocol B: In Vitro Photocytotoxicity Assay

Objective: Evaluate the antiproliferative activity of pyrazolopyridines on cancer cell lines (e.g., HeLa, MCF-7) under light vs. dark conditions.

Materials
  • Cell Lines: HeLa (Cervical cancer) or MCF-7 (Breast cancer).

  • Assay Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

  • Light Source: LED device (calibrated to

    
    ).
    
Experimental Workflow

InVitro_Workflow Step1 1. Seeding (5000 cells/well, 96-well plate) Step2 2. Incubation (24h for attachment) Step1->Step2 Step3 3. Drug Treatment (Serial Dilutions of Pyrazolopyridine) Step2->Step3 Split Split Plate Step3->Split Dark Group A: Dark Control (No Light) Split->Dark Light Group B: PDT Treatment (Irradiation: 10 J/cm²) Split->Light Step4 4. Post-Incubation (24h - 48h) Dark->Step4 Light->Step4 Step5 5. MTT/CCK-8 Assay (Read Absorbance @ 570nm) Step4->Step5

Figure 2: Comparative workflow for determining the Phototoxicity Index (PI).

Step-by-Step Methodology
  • Seeding: Seed cells (

    
     cells/well) in two duplicate 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add the pyrazolopyridine derivative at varying concentrations (e.g., 0.1 – 50

    
    ). Include a vehicle control (DMSO < 0.5%).
    
  • Incubation (Pre-Irradiation): Incubate for 4–12 hours to allow cellular uptake.

    • Critical Step: Wash cells with PBS to remove extracellular drug if targeting intracellular organelles.

  • Irradiation (PDT Group): Expose one plate to the light source.

    • Dose Calculation: Power Density (

      
      ) 
      
      
      
      Time (
      
      
      ) = Energy Fluence (
      
      
      ). Target
      
      
      .
  • Dark Control: Keep the second plate wrapped in aluminum foil during the irradiation period.

  • Viability Analysis: Incubate both plates for an additional 24 hours. Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Calculate

    
     for both Dark and Light groups.
    
    • Phototoxicity Index (PI):

      
      .
      
    • Success Criteria: A PI > 10 indicates a promising PDT candidate.

Data Interpretation & Troubleshooting

ObservationPotential CauseCorrective Action
Low

(< 0.1)
Lack of ISC; fluorescence dominates.Modify scaffold with heavy atoms (I, Br) or extend conjugation.
High Dark Toxicity Compound targets kinases/DNA without light.Reduce lipophilicity; check selectivity against normal fibroblasts (e.g., NIH/3T3).
DPBF Bleaches in Dark DPBF is oxidizing spontaneously.Prepare DPBF fresh; keep on ice; use amber vials.
No Phototoxicity Poor cellular uptake or mismatch of light source.Verify uptake via fluorescence microscopy; check emission spectrum of LED vs. absorption of drug.

References

  • Mechanism of PDT: Kwiatkowski, S., et al. "Photodynamic therapy – mechanisms, photosensitizers and combinations." Biomedicine & Pharmacotherapy, 106, 1098-1107 (2018). [Link]

  • Pyrazolopyridine Synthesis & Activity: Gu, X., & Ma, S. "Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents."[4][5][6][7] Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657 (2022). [Link]

  • BOPIM Complexes in PDT: Gok, Y., et al. "Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy." Bioorganic Chemistry, 2023. (Contextualized from search results). [Link]

  • General Photosensitizer Characterization: "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry, 83(12), 2213–2228 (2011).[2] [Link]

Sources

Method

Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol Derivatives: A Detailed Protocol for Researchers

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and hydrogen bonding capa...

Author: BenchChem Technical Support Team. Date: February 2026

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive core for the design of novel therapeutic agents targeting a range of biological targets, including kinases and other enzymes implicated in various diseases. This application note provides a comprehensive guide for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol derivatives, detailing a robust and reproducible two-step protocol. The synthesis involves the initial construction of a pyrazolo[1,5-a]pyridin-5-one precursor via a cyclocondensation reaction, followed by its selective reduction to the desired tetrahydropyrazolopyridinol.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles and critical parameters that govern the success of the synthesis.

Strategic Approach to the Target Scaffold

The synthesis of the target 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol derivatives is strategically designed in a two-stage process. The initial and most critical phase is the construction of the fused bicyclic system, specifically the pyrazolo[1,5-a]pyridin-5-one core. This is achieved through a well-established cyclocondensation reaction between a 5-aminopyrazole derivative and a suitable β-ketoester. The choice of these starting materials is paramount as it dictates the substitution pattern on the final molecule. The subsequent step involves the reduction of the pyrazolo[1,5-a]pyridin-5-one. This transformation can be achieved through various methods, with catalytic hydrogenation or the use of hydride reducing agents being the most common and effective approaches. This two-step strategy allows for a modular and versatile synthesis, enabling the generation of a library of derivatives with diverse functionalities.

cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Functionalization start1 5-Aminopyrazole Derivative intermediate Pyrazolo[1,5-a]pyridin-5-one start1->intermediate Cyclocondensation start2 β-Ketoester start2->intermediate final_product 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol intermediate->final_product Reduction

Caption: Synthetic strategy for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol.

Part 1: Synthesis of Pyrazolo[1,5-a]pyridin-5-one Derivatives

The cornerstone of this synthetic protocol is the construction of the pyrazolo[1,5-a]pyridin-5-one core. This is typically achieved through the reaction of a 5-aminopyrazole with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the fused heterocyclic system.

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyridin-5-one

This protocol describes the synthesis of a model pyrazolo[1,5-a]pyridin-5-one derivative. Researchers can adapt this procedure by varying the substituents on the 5-aminopyrazole and the β-ketoester to generate a library of compounds.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Substituted 5-aminopyrazoleReagentCommercially Available
Ethyl acetoacetateReagentCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid (10 mL per gram of aminopyrazole).

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation of Product: Pour the reaction mixture into ice-cold water (50 mL). A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure pyrazolo[1,5-a]pyridin-5-one derivative.

Part 2: Reduction to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol Derivatives

The second stage of the synthesis involves the reduction of the pyrazolo[1,5-a]pyridin-5-one to the desired 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, reducing the ketone and the pyridinone double bond.[1] For a more comprehensive reduction of the pyridine ring, catalytic hydrogenation is a powerful alternative.[2]

Experimental Protocol: Reduction using Sodium Borohydride

This protocol details the reduction of the pyrazolo[1,5-a]pyridin-5-one to the corresponding alcohol using sodium borohydride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Pyrazolo[1,5-a]pyridin-5-one derivativeSynthesized in Part 1-
Sodium borohydride (NaBH₄)ReagentCommercially Available
MethanolAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aq. Ammonium Chloride (NH₄Cl)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazolo[1,5-a]pyridin-5-one derivative (1.0 eq) in methanol (20 mL per gram of substrate).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol derivative by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

cluster_workflow Experimental Workflow cluster_stage1 Stage 1: Pyrazolo[1,5-a]pyridin-5-one Synthesis cluster_stage2 Stage 2: Reduction to Alcohol s1_start Dissolve 5-aminopyrazole in acetic acid s1_add Add β-ketoester s1_start->s1_add s1_reflux Reflux for 4-6 h s1_add->s1_reflux s1_workup Cool and pour into ice-water s1_reflux->s1_workup s1_isolate Filter and wash solid s1_workup->s1_isolate s1_purify Recrystallize s1_isolate->s1_purify s2_start Suspend pyridinone in methanol at 0°C s1_purify->s2_start Proceed with purified intermediate s2_add Add NaBH4 portion-wise s2_start->s2_add s2_react Stir at RT for 12-24 h s2_add->s2_react s2_quench Quench with aq. NH4Cl s2_react->s2_quench s2_extract Extract with DCM s2_quench->s2_extract s2_purify Column chromatography s2_extract->s2_purify

Sources

Application

Application Note: High-Throughput Screening of Tetrahydropyrazolopyridine (THPP) Libraries for Novel Drug Candidates

Abstract The tetrahydropyrazolopyridine (THPP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of biological entities, including kinases and ion c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyrazolopyridine (THPP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of biological entities, including kinases and ion channels.[1][2][3] Its synthetic tractability and diverse functionalization potential make it an attractive framework for building large, diverse small-molecule libraries. High-Throughput Screening (HTS) provides the technological power to rapidly interrogate these libraries, identifying novel "hit" compounds that can serve as starting points for drug discovery programs.[4][5][6] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for THPP libraries. It details field-proven protocols for assay development, primary screening, data analysis, and a robust hit validation cascade designed to eliminate artifacts and prioritize compounds with genuine, on-target activity for progression into the hit-to-lead pipeline.

The Tetrahydropyrazolopyridine Scaffold: A Versatile Core for Drug Discovery

The THPP core is a heterocyclic motif recognized for its favorable drug-like properties and its ability to engage with a variety of protein targets through specific, high-affinity interactions.[7][8] The structure's three-dimensional nature and multiple points for chemical modification allow for the creation of focused libraries that can systematically explore the chemical space around a biological target.[1][9][10] For instance, substitutions at the tetrahydropyridyl nitrogen have been shown to be critical for modulating the potency and selectivity of THPP-based inhibitors.[1] This inherent versatility makes the THPP scaffold an ideal candidate for large-scale screening campaigns aimed at discovering novel chemical probes and therapeutic leads.[2]

Designing a Robust HTS Campaign for THPP Libraries

A successful HTS campaign is built on a foundation of meticulous planning, robust assay design, and seamless automation.[6][11] The goal is to create a reproducible and statistically sound process that can reliably distinguish true biological activity from experimental noise and artifacts across tens or hundreds of thousands of compounds.

HTS_Workflow cluster_prep Phase 1: Preparation & Validation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation AssayDev Assay Development (Biochemical vs. Cell-Based) Mini Assay Miniaturization (384/1536-well) AssayDev->Mini Validation Assay Validation (Z'-Factor > 0.5) Mini->Validation Library THPP Library Prep (QC & Plating) Validation->Library HTS Automated HTS (Full Library Screen) Library->HTS DataAcq Raw Data Acquisition HTS->DataAcq Normalization Data Normalization (% Inhibition) DataAcq->Normalization QC Plate QC (Z'-Factor Analysis) Normalization->QC HitPick Primary Hit Selection (Statistical Cutoff) QC->HitPick Confirmation Hit Confirmation (Cherry-Picking) HitPick->Confirmation DoseResponse Dose-Response (IC50/EC50) Confirmation->DoseResponse Orthogonal Orthogonal & Counter-Assays DoseResponse->Orthogonal ConfirmedHits Validated Hits Orthogonal->ConfirmedHits

Caption: Overall HTS workflow for THPP libraries.

Target Selection and Assay Development

The initial and most critical step is the development of a biological assay that is robust, reproducible, and amenable to automation.[12] The choice between a biochemical assay (e.g., purified enzyme activity) and a cell-based assay (e.g., reporter gene expression, cell viability) depends entirely on the biological question.

  • Biochemical Assays: Offer a direct measure of a compound's effect on a purified target, such as an enzyme or receptor.[13] They are generally simpler and less prone to artifacts like cytotoxicity. However, they may not reflect the compound's activity in a complex cellular environment.[14]

  • Cell-Based Assays: Provide more physiologically relevant data by testing compounds in a living system.[4][14] They can measure effects on signaling pathways or complex cellular phenotypes but are more susceptible to off-target effects and compound toxicity.

Regardless of the format, the assay must be optimized for miniaturized volumes (typically 4-50 µL in 384- or 1536-well plates) and produce a stable, strong signal with low background noise.[13][15]

The THPP Compound Library

The quality of the screening library is inextricably linked to the quality of the HTS outcome.[11] The THPP library should be sourced from a reputable vendor or synthesized in-house with rigorous quality control. Key considerations include:

  • Purity: Each compound should be analyzed for purity (typically >95%) to ensure that the observed activity is due to the intended molecule.[16]

  • Storage: Compounds are typically stored as 10 mM stock solutions in 100% dimethyl sulfoxide (DMSO) in a controlled environment to prevent degradation.[15]

  • Diversity: A good library will feature a wide range of chemical modifications around the THPP core to maximize the chances of finding a hit.

Protocol: Primary Screening of a THPP Library

This section outlines the protocols for validating the assay and performing the full-scale primary screen.

Protocol: Assay Validation (Pre-Screening)

Before committing to a full-scale screen, the assay's performance must be rigorously validated using a small set of plates. The primary goal is to determine the statistical separation between positive and negative controls.

Step-by-Step Protocol:

  • Plate Mapping: Design a 384-well plate map. Dedicate 24 wells to the negative control (e.g., vehicle, DMSO only) and 24 wells to the positive control (e.g., a known inhibitor or activator).

  • Reagent Preparation: Prepare all assay buffers, enzymes, cells, and detection reagents according to the optimized protocol.

  • Dispensing: Using automated liquid handlers, dispense reagents and controls into their designated wells.

  • Incubation: Incubate the plate under the optimized conditions (time, temperature).

  • Detection: Add detection reagents and read the plate on a compatible plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Calculate Performance Metrics: Using the data from the control wells, calculate the key performance metrics outlined in Table 1. The assay should only proceed to a full screen if these metrics meet the acceptance criteria.

Table 1: Key Assay Performance Metrics

Metric Formula Acceptance Criteria Rationale
Z'-Factor 1 - (3σp + 3σn) / |μp - μn| ≥ 0.5 A measure of the separation between the positive (p) and negative (n) control means (μ) relative to their standard deviations (σ). It is the gold standard for HTS assay quality.[17][18][19][20]
Signal-to-Background (S/B) μp / μn > 10 A simple ratio of the mean positive control signal to the mean negative control signal. A high value indicates a strong signal window.[21]

| Coefficient of Variation (CV) | (σ / μ) * 100 | < 10% for both controls | Measures the relative variability of the control data. Low CV indicates high precision.[13] |

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][20][21]

Protocol: Full-Scale Automated HTS
  • Library Plating: The THPP library is typically "pinned" from the DMSO stock plates into the assay plates using a robotic arm with a pin tool or an acoustic dispenser, resulting in a final compound concentration (e.g., 10 µM) and a low final DMSO concentration (typically <1%).[15]

  • Reagent Addition: Automated liquid handlers add cells or other key reagents to initiate the assay.

  • Incubation: Plates are transferred by robotic arms to incubators for the specified time.

  • Detection Reagent Addition: Following incubation, the final detection reagents are added.

  • Plate Reading: Plates are fed into a high-throughput plate reader for signal acquisition. Data is automatically captured and associated with the compound information in a database.[5]

Data Analysis and Hit Identification

Raw data from an HTS campaign requires normalization to account for plate-to-plate and day-to-day variability.

Data Normalization and Quality Control

Data is typically normalized to the on-plate controls. For an inhibition assay, the activity is often expressed as "Percent Inhibition":

% Inhibition = 100 * (1 - (Sample_Value - μ_Positive_Control) / (μ_Negative_Control - μ_Positive_Control))

Each plate's Z'-factor is calculated and monitored throughout the screen. Plates with a Z'-factor below 0.5 should be flagged for review and potentially repeated.[22]

Hit Selection

A primary "hit" is a compound that produces a biological response exceeding a pre-defined statistical threshold. A common method is to set the hit cutoff at three standard deviations (SD) away from the mean of the neutral (DMSO) control wells.[21]

Hit Threshold (for inhibitors) = μ_DMSO - (3 * σ_DMSO)

Table 2: Representative Primary HTS Data (Inhibition Assay)

Compound ID Well Raw Signal % Inhibition Hit? (Cutoff: >25%)
THPP-001 A01 85,000 8.5% No
THPP-002 A02 45,000 52.1% Yes
THPP-003 A03 92,000 1.9% No
Plate Controls
Mean Negative N/A 93,500 0% N/A

| Mean Positive | N/A | 5,500 | 100% | N/A |

The Hit Confirmation and Triage Cascade

The output of a primary screen is a list of "hits," but many of these will be false positives.[23] A rigorous validation cascade is essential to filter out artifacts and confirm that the activity is real, specific, and dose-dependent.[24]

Hit_Triage PrimaryHits Primary Hits (e.g., 1000 compounds) Reorder Re-order Fresh Powder & QC Check PrimaryHits->Reorder Confirmation Confirmation Screen (Single Concentration) Reorder->Confirmation DoseResponse Dose-Response (IC50) (10-point curve) Confirmation->DoseResponse Triage1 Filter Pan-Assay Interference Compounds (PAINS) DoseResponse->Triage1 Potency < 10 µM? CounterScreen Counter-Screen (Assay Technology Artifacts) Triage1->CounterScreen OrthogonalAssay Orthogonal Assay (Confirms On-Target Activity) CounterScreen->OrthogonalAssay Clean in Counter-Screen? Triage2 Filter Non-specific or Off-Target Hits OrthogonalAssay->Triage2 ValidatedHits Validated Hit Series (e.g., 2-3 series) Triage2->ValidatedHits Active in Orthogonal Assay?

Caption: Hit triage and confirmation cascade.

Protocol: Hit Confirmation and Dose-Response
  • Cherry-Pick & Re-test: Primary hits are selected ("cherry-picked") from the library and re-tested in the primary assay to confirm activity.[25] It is best practice to re-test from a freshly sourced powder of the compound to ensure its integrity.[12][16]

  • Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., an 8- or 10-point serial dilution) to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[26] This step is crucial for establishing a preliminary structure-activity relationship (SAR).

Counter-Screens and Orthogonal Assays

This is the most critical phase for eliminating false positives.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[15][23] For example, in a luciferase-based reporter assay, a counter-screen would test the compounds directly against the luciferase enzyme to flag inhibitors of the reporter protein.[23]

  • Orthogonal Assays: These are assays that measure the activity of the compound against the same biological target but use a different detection technology.[24][25] For example, if the primary screen was a fluorescence-based enzyme activity assay, an orthogonal assay might use label-free surface plasmon resonance (SPR) to confirm direct binding of the compound to the target protein.[16] A compound that is active in both assays is a much higher-quality hit.

Advancing Validated Hits to Lead Optimization

Compounds that successfully navigate the triage cascade are considered "validated hits." Before they can become "leads" for a full medicinal chemistry program, they undergo further characterization.

Hit_Advancement ValidatedHit Validated Hit SecondaryAssay Secondary Assay (Cellular/Functional) ValidatedHit->SecondaryAssay Decision1 Cellularly Active? SecondaryAssay->Decision1 Selectivity Selectivity Profiling (vs. Related Targets) Decision2 Sufficiently Selective? Selectivity->Decision2 ADME Preliminary ADME (Solubility, Permeability) Decision3 Good Physicochemical Properties? ADME->Decision3 SAR SAR by Analogs (Initial Chemistry) Decision4 Tractable for Chemistry? SAR->Decision4 Decision1->Selectivity Yes Stop De-prioritize Decision1->Stop No Decision2->ADME Yes Decision2->Stop No Decision3->SAR Yes Decision3->Stop No LeadSeries Lead Series for Optimization Decision4->LeadSeries Yes Decision4->Stop No

Sources

Method

Application Note: In Vitro Assay Development for Pyrazolopyridine-Based Kinase Inhibitors

Introduction: The Pyrazolopyridine Privilege & Paradox The pyrazolopyridine scaffold (e.g., pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyridine) represents a "privileged structure" in medicinal chemistry, serving as a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolopyridine Privilege & Paradox

The pyrazolopyridine scaffold (e.g., pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyridine) represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP.[1] This makes it highly effective for targeting the hinge region of kinases (e.g., p38 MAPK, MK2, IRAK4) and the catalytic site of phosphodiesterases (PDE4).

However, this scaffold presents a distinct "Solubility Paradox." While the planar heterocyclic structure drives high-affinity binding via Van der Waals interactions and hydrogen bonding, it often results in high crystal lattice energy and poor aqueous solubility. Furthermore, the extended conjugation of many pyrazolopyridine derivatives can induce intrinsic fluorescence, leading to false positives in intensity-based assays.

This guide details a robust, self-validating workflow designed specifically to overcome these physicochemical liabilities while accurately measuring potency.

Compound Handling & Physicochemical Characterization[2]

Before any biological data is generated, the compound's behavior in solution must be stabilized. Pyrazolopyridines are prone to "crashing out" upon dilution from DMSO into aqueous buffers, often forming colloidal aggregates that promiscuously inhibit enzymes (false positives).

Protocol A: The "Intermediate Dilution" Method

Direct dilution from 100% DMSO to assay buffer often causes precipitation. This protocol uses an intermediate step to ensure monodispersity.

  • Stock Prep: Dissolve solid compound in 100% anhydrous DMSO to 10 mM. Vortex and sonicate for 5 minutes.

  • Solubility Check (Nephelometry): If available, check solubility at 100 µM in PBS. If insoluble, assay data will be an artifact.

  • Serial Dilution (The 100x Rule):

    • Prepare a 100x concentration series in 100% DMSO (e.g., for a 10 µM final assay concentration, prepare 1 mM in the source plate).

    • Do not perform serial dilutions in aqueous buffer.

  • Assay Transfer: Transfer compounds from the DMSO source plate to the assay plate first, then add the aqueous reaction mix.

    • Target Final DMSO: Keep strictly at 1% (v/v). Pyrazolopyridines generally tolerate 1% DMSO well, which helps maintain solubility.

Diagram 1: Compound Solubilization Workflow

CompoundPrep Solid Solid Compound (Pyrazolopyridine) Stock 10 mM Stock (100% DMSO) Solid->Stock Sonicate Dilution Serial Dilution (100% DMSO Source Plate) Stock->Dilution Log Dilution AssayWell Final Assay Well (1% DMSO Final) Dilution->AssayWell Transfer 100nL Precipitation Precipitation Risk (Avoid Direct Aq Dilution) Dilution->Precipitation If diluted in Water first Buffer Assay Buffer (+ 0.01% Brij-35) Buffer->AssayWell Add 10µL

Caption: Workflow to prevent compound precipitation. Serial dilutions must remain in 100% DMSO until the final transfer to the assay well.

Biochemical Assay: TR-FRET Competition Binding

Why TR-FRET? Many pyrazolopyridine derivatives exhibit blue-to-green autofluorescence. Standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays often yield high background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a time delay (typically 50–100 µs) before reading, allowing short-lived compound autofluorescence to decay, measuring only the long-lived lanthanide signal.

Target Case Study: p38 MAPK or MK2 Kinase.

Protocol B: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the ability of the pyrazolopyridine to displace a tracer from the kinase ATP pocket.

Reagents:

  • Kinase: Recombinant human p38α (GST-tagged or His-tagged).

  • Antibody: Eu-labeled anti-GST or anti-His antibody (The Donor).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (The Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 .

    • Critical: Brij-35 is a non-ionic detergent essential for preventing pyrazolopyridine aggregation.

Step-by-Step Workflow:

  • Plate Setup: Use a white, low-volume 384-well plate (e.g., Corning 4513).

  • Compound Addition: Dispense 160 nL of 100x compound (in DMSO) to appropriate wells.

  • Master Mix 1 (Kinase + Antibody):

    • Prepare Kinase at 4x final concentration (e.g., 20 nM for 5 nM final).

    • Prepare Antibody at 4x final concentration (e.g., 8 nM for 2 nM final).

    • Combine and add 8 µL to the plate. Incubate 15 mins.

  • Master Mix 2 (Tracer):

    • Prepare Tracer at 2x final concentration (determined by

      
      , typically 10–100 nM).
      
    • Add 8 µL to the plate.

  • Incubation: Cover and incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.[2][3]

    • Delay: 50 µs.

Data Analysis: Calculate the TR-FRET Ratio:



Plot Ratio vs. log[Compound] to determine 

.
Diagram 2: TR-FRET Mechanism[5]

TRFRET cluster_0 No Inhibitor (High Signal) cluster_1 With Inhibitor (Low Signal) Kinase Kinase (p38) Tracer AF647-Tracer (Acceptor) Kinase->Tracer Tracer Binds Compound Pyrazolopyridine (Inhibitor) Kinase->Compound Displaces Tracer Ab Eu-Antibody (Donor) Ab->Kinase Binds Tag Signal FRET Signal (665 nm) Tracer->Signal Proximity NoSignal No FRET (Donor Only) Compound->NoSignal Tracer Free

Caption: Competitive binding principle. The pyrazolopyridine displaces the tracer, reducing the FRET signal.

Cell-Based Assay: Target Engagement (NanoBRET)

While biochemical assays prove binding, they do not account for cell permeability—a frequent failure point for pyrazolopyridines due to their polarity.

Protocol C: NanoBRET™ TE Intracellular Kinase Assay

Measures the affinity (residence time) of the compound for the kinase inside a live cell.

Logic: This assay uses a cell-permeable tracer and a kinase fused to NanoLuc® luciferase. BRET occurs between the luciferase (donor) and the tracer (acceptor). The pyrazolopyridine competes with the tracer.

Procedure:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the NanoLuc-Kinase fusion vector (24 hours prior).

  • Harvest: Trypsinize cells and resuspend in Opti-MEM™ (no phenol red). Density: 2 × 10^5 cells/mL.

  • Tracer Addition: Add the cell-permeable Tracer K-10 (concentration optimized per kinase, usually 0.5–1.0 µM).

  • Compound Treatment: Add serially diluted pyrazolopyridine (from DMSO stock).

  • Incubation: 2 hours at 37°C / 5% CO2.

  • Readout: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read Donor (460 nm) and Acceptor (618 nm) immediately.

Validation Criteria:

  • Permeability Index: If Biochemical

    
     is 5 nM but NanoBRET 
    
    
    
    is >1000 nM, the pyrazolopyridine has poor cell entry.
  • Correlation: A successful scaffold should show a linear correlation (

    
    ) between Biochemical 
    
    
    
    and Cellular
    
    
    .

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Steep Hill Slope (> 2.0) Compound aggregation (Micelle formation).Increase Brij-35 to 0.05% or add 0.01% Triton X-100.
High Background (Biochem) Compound autofluorescence interfering with acceptor.Switch from Red Tracer (665nm) to Green Tracer (520nm) or ensure TR-FRET delay > 50µs.
Low Z-Prime (< 0.5) Tracer concentration too low or protein degraded.Re-titrate tracer to

. Use fresh kinase aliquots (do not freeze-thaw > 2x).
Potency Shift (Cell vs. Biochem) High ATP competition in cells.Pyrazolopyridines are ATP-competitive. Cell potency will naturally be lower (shift by factor of [ATP]/Km).

References

  • Development of TR-FRET Assays for Kinase Inhibitors Source: Fisher Scientific / Invitrogen Application Notes Context: Describes the validation of LanthaScreen assays, specifically noting the use of Brij-35 and ratiometric detection to overcome interference.
  • Source: BenchChem / J. Med. Chem.
  • p38 MAPK Inhibitor Protocols (SB203580) Source: Cell Signaling Technology (CST) Context: Provides the standard biological framework for p38 pathway activation (anisomycin) and downstream detection (ATF2/HSP27), used as the biological control in these protocols.
  • TR-FRET vs.

    • Source: BMG LABTECH Applic
    • Context: Explains the physics of TR-FRET and why it reduces background from fluorescent library compounds compared to intensity-based methods.
    • URL:[Link]

Sources

Application

Development of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-based HIV-1 integrase inhibitors

This guide outlines the development framework for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine (THPP) derivatives as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). This scaffold represents a strategic "scaffold hop" f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the development framework for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine (THPP) derivatives as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). This scaffold represents a strategic "scaffold hop" from traditional flat aromatic systems (like Raltegravir or Dolutegravir) toward cores with higher


 character, offering potential improvements in solubility, metabolic stability, and resistance profiles.

Executive Summary & Rationale

HIV-1 Integrase (IN) remains a critical target for antiretroviral therapy (ART).[1][2][3] While second-generation INSTIs (e.g., Dolutegravir, Bictegravir) exhibit high genetic barriers to resistance, the emergence of complex mutations (e.g., Q148H/K/R + G140S) necessitates novel chemotypes.

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold offers distinct advantages:

  • 3D Architecture: Unlike the planar pyridinone cores of approved drugs, the tetrahydro- ring introduces puckering, potentially filling hydrophobic pockets in the IN active site unavailable to planar molecules.

  • Vector Positioning: The rigid bicyclic core allows precise orientation of the metal-binding pharmacophore (MBP) required to chelate the active site

    
     ions.
    
  • Metabolic Stability: Saturation of the pyridine ring reduces susceptibility to oxidative metabolism common in electron-deficient aromatic heterocycles.

Chemical Synthesis Protocol

Objective

To synthesize a core 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold functionalized at the C-3 position (for MBP attachment) and C-2/C-7 positions (for hydrophobic interactions).

Retrosynthetic Logic

The most robust entry into this scaffold is the cyclocondensation of 5-aminopyrazoles with activated


-valerolactone  derivatives or 1,3-dicarbonyl equivalents, followed by functionalization.
Detailed Protocol: Cyclocondensation Route
Reagents & Materials
  • Starting Material A: 3-substituted-5-aminopyrazole (e.g., 3-phenyl-1H-pyrazol-5-amine).

  • Starting Material B: Ethyl 2-oxocyclohexane-1-carboxylate (acting as the dicarbonyl equivalent for the fused ring).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (optional).
    
Step-by-Step Methodology
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5-aminopyrazole (10 mmol) in Glacial AcOH (20 mL).

  • Addition: Add Ethyl 2-oxocyclohexane-1-carboxylate (11 mmol) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
    • Mechanistic Note: The exocyclic amine attacks the ketone, followed by intramolecular cyclization onto the ester (or vice versa depending on conditions), forming the bicyclic lactam intermediate.

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

    • Precipitation: The product often precipitates as an off-white solid.

    • Extraction: If no precipitate forms, extract with Ethyl Acetate (

      
       mL), wash with brine, and dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Functionalization (The "Warhead"): To convert the core into an INSTI, the C-3 position is typically formylated (Vilsmeier-Haack) and oxidized to a carboxylic acid, or coupled to form a carboxamide/diketo acid motif essential for

    
     chelation.
    
Visualization: Synthesis Workflow

SynthesisPathway Start 5-Aminopyrazole Intermediate Imine/Enamine Intermediate Start->Intermediate Condensation Reagent Ethyl 2-oxocyclohexane -1-carboxylate Reagent->Intermediate Cyclization Cyclization (Reflux AcOH) Intermediate->Cyclization - H2O, - EtOH Product 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine Core Cyclization->Product Ring Closure Functionalization C-3 Metal Binding Motif Installation Product->Functionalization SAR Optimization

Caption: Modular synthesis of the THPP core via cyclocondensation, enabling rapid SAR exploration.

Biological Validation: HTRF Strand Transfer Assay

Rationale

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard for high-throughput screening of INSTIs. It measures the inhibition of the viral enzyme's ability to insert viral DNA into host DNA.[1][4][5][6]

Assay Principle
  • Donor: Europium-cryptate labeled anti-GST antibody (binds GST-tagged Integrase).

  • Acceptor: XL665-labeled Streptavidin (binds Biotinylated-Target DNA).

  • Mechanism: Functional Integrase binds the viral LTR DNA and performs strand transfer into the Target DNA. This brings the Donor and Acceptor into proximity, generating a FRET signal. Inhibitors decrease this signal.[4][6]

Detailed Protocol
Materials
  • Enzyme: Recombinant HIV-1 Integrase (GST-tagged).

  • Viral DNA (Donor DNA): Pre-processed LTR oligonucleotide (mimicking the 3'-OH end).

  • Target DNA: 3'-Biotinylated double-stranded DNA.

  • Detection Reagents: Anti-GST-Europium Cryptate & Streptavidin-XL665 (Cisbio/Revvity).

  • Buffer: 50 mM MOPS (pH 7.2), 10 mM

    
    , 5 mM DTT.
    
Procedure
  • Compound Preparation: Prepare 3-fold serial dilutions of the THPP test compounds in DMSO. Transfer 100 nL to a 384-well low-volume black plate.

  • Enzyme Addition: Dilute GST-Integrase in reaction buffer. Add 5

    
    L to the wells. Incubate for 15 mins at RT (allows compound to bind the apo-enzyme).
    
  • Substrate Addition: Mix Viral DNA and Biotin-Target DNA. Add 5

    
    L of this DNA mix to start the reaction.
    
  • Incubation: Incubate at

    
     for 60–90 minutes (Strand Transfer reaction).
    
  • Detection: Add 10

    
    L of Detection Mix (Eu-Anti-GST + SA-XL665 in EDTA-containing buffer).
    
    • Note: EDTA stops the enzymatic reaction by chelating

      
      .
      
  • Readout: Measure fluorescence at 665 nm and 620 nm using a TR-FRET compatible reader (e.g., EnVision).

  • Data Analysis: Calculate HTRF Ratio =

    
    .
    
Data Interpretation Table
ParameterValue RangeInterpretation
Z' Factor > 0.5Excellent assay robustness; suitable for screening.[2]
Signal-to-Background > 5.0Strong specific signal.
Reference

(DTG)
2–5 nMDolutegravir control must fall in this range for validity.
THPP Potency Target < 100 nMInitial hits should be sub-100 nM to warrant optimization.
Visualization: Assay Mechanism

HTRFAssay IN GST-Integrase Complex Strand Transfer Complex (IN + vDNA + tDNA) IN->Complex Catalysis vDNA Viral DNA vDNA->Complex tDNA Biotin-Target DNA tDNA->Complex Inhibitor THPP Inhibitor Inhibitor->IN Blocks Inhibitor->Complex Prevents Formation Donor Eu-Anti-GST Complex->Donor Binds GST Acceptor SA-XL665 Complex->Acceptor Binds Biotin Signal FRET Signal (665 nm) Donor->Signal Energy Transfer Acceptor->Signal

Caption: HTRF mechanism. The THPP inhibitor blocks the formation of the ST complex, preventing FRET signal generation.

Troubleshooting & Optimization

  • High Background: Ensure the biotin-target DNA concentration is optimized. Excess free biotin-DNA saturates Streptavidin-XL665, reducing the specific signal.

  • Low Potency: If THPP derivatives show weak activity (

    
    ), verify the "Metal Binding Pharmacophore" (MBP). The C-3 substituent must be coplanar with the ring nitrogen to form the catalytic triad chelate.
    
  • Solubility: The tetrahydropyridine ring improves solubility, but if compounds precipitate in the assay buffer, add 0.01% Triton X-100 or increase DMSO tolerance (up to 5%).

References

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry. Link

  • Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereoselective Synthesis of Dolutegravir. Tetrahedron. Link

  • Metifiot, M., et al. (2013). HIV-1 Integrase Inhibitors: 20-Year Landmark Update. Current Medicinal Chemistry. Link

  • Cisbio Bioassays. (2024). HTRF HIV-1 Integrase Assay Protocol. Revvity Application Notes. Link

  • Kovygin, Y. A., et al. (2023). Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines. Synthesis. Link

Sources

Method

Application Notes &amp; Protocols: Utilizing Pyrazolopyridines as Core Protein Allosteric Modulators for HBV

Abstract: Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. The HBV core protein (HBc), essential for multiple stages of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. The HBV core protein (HBc), essential for multiple stages of the viral lifecycle, has emerged as a critical target for novel antiviral strategies. This document provides a detailed guide for researchers on the use of pyrazolopyridine derivatives, a class of Core protein Allosteric Modulators (CpAMs), to inhibit HBV replication. We delineate the mechanism of action, provide validated, step-by-step protocols for biochemical, biophysical, and cell-based assays, and offer expert insights into data interpretation and troubleshooting.

Introduction: The Rationale for Targeting the HBV Core Protein

Chronic Hepatitis B (CHB) affects an estimated 316 million people worldwide and is a leading cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. While current nucleos(t)ide analogue (NA) therapies effectively suppress viral replication, they have a minimal impact on cccDNA and rarely lead to a functional cure, necessitating long-term treatment.[1]

The HBV core protein (HBc) is a multifunctional protein crucial for the viral replication cycle.[2][3][4] It self-assembles into icosahedral capsids that protect the viral pregenomic RNA (pgRNA) and provide the scaffold for reverse transcription.[1] Given its indispensable role, HBc has become a highly attractive target for direct-acting antivirals.[1][5][6]

Core protein Allosteric Modulators (CpAMs) are small molecules that bind to HBc and disrupt the normal process of capsid assembly.[1][2] Pyrazolopyridines represent a promising chemical class of CpAMs that have demonstrated potent anti-HBV activity.[7][8][9] These compounds bind to a hydrophobic pocket at the interface between two HBc dimers, inducing a conformational change that accelerates assembly, leading to the formation of aberrant, non-functional capsids or preventing pgRNA encapsidation.[10][11] This mechanism effectively halts the viral lifecycle at a critical juncture.

This guide provides the necessary protocols to characterize the effects of novel pyrazolopyridine derivatives on HBV capsid assembly and viral replication.

Mechanism of Action: Allosteric Disruption of Capsid Assembly

Pyrazolopyridine-based CpAMs function by binding to a well-defined pocket at the dimer-dimer interface of the core protein.[12] This binding event has profound consequences on the quaternary structure and assembly dynamics of the capsid.

Key Mechanistic Steps:

  • Binding: The pyrazolopyridine moiety inserts into a hydrophobic pocket formed by residues from two adjacent HBc dimers. This interaction is stabilized by multiple hydrophobic contacts.[12]

  • Conformational Change: Ligand binding induces a subtle conformational change in the HBc dimer, altering the angle between the subunits.[12]

  • Strengthened Interaction: This altered conformation strengthens the interaction between dimers, effectively lowering the energy barrier for capsid nucleation and elongation.[13]

  • Aberrant Assembly: The accelerated and overly stabilized assembly process leads to two primary outcomes:

    • Formation of Empty Capsids: Assembly proceeds so rapidly that the pgRNA-polymerase complex is not efficiently packaged, resulting in empty, non-infectious capsids.[2][14]

    • Formation of Aberrant Structures: In some cases, the altered geometry leads to the formation of larger, misshapen structures or open sheets that are incompetent for reverse transcription and virion budding.[2][13][15]

This dual action—sequestering HBc dimers and preventing the formation of replication-competent nucleocapsids—underpins the potent antiviral activity of these compounds.

cluster_0 Normal HBV Capsid Assembly cluster_1 CpAM-Mediated Disruption HBc_Dimer HBc Dimers Nucleation Nucleation & Elongation HBc_Dimer->Nucleation HBc_Dimer_CpAM HBc Dimer-CpAM Complex HBc_Dimer->HBc_Dimer_CpAM Binding to dimer-dimer interface pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation Nucleocapsid Replication-Competent Nucleocapsid Nucleation->Nucleocapsid Reverse Transcription Reverse Transcription Nucleocapsid->Reverse Transcription CpAM Pyrazolopyridine CpAM CpAM->HBc_Dimer_CpAM Aberrant_Assembly Accelerated & Aberrant Assembly HBc_Dimer_CpAM->Aberrant_Assembly Empty_Capsid Empty or Malformed Capsids Aberrant_Assembly->Empty_Capsid Replication Blocked Replication Blocked Empty_Capsid->Replication Blocked

Figure 1: Mechanism of pyrazolopyridine CpAMs.

Experimental Workflows & Protocols

A multi-tiered approach is essential for the comprehensive evaluation of pyrazolopyridine CpAMs. This workflow progresses from direct biochemical and biophysical assays to more complex cell-based systems.

cluster_A cluster_B cluster_C A Tier 1: Biochemical & Biophysical Assays B Tier 2: Cell-Based Antiviral Assays A->B Confirm target engagement A1 Capsid Assembly Assay (SEC / DLS / TEM) A->A1 A2 Binding Affinity (SPR / ITC / TSA) A->A2 C Tier 3: Advanced Characterization B->C Validate antiviral efficacy B1 HBV Replication Assay (HepG2.2.15 / HepAD38) B->B1 B2 Cytotoxicity Assay (e.g., Neutral Red) B->B2 C1 Resistance Profiling C->C1 C2 Mechanism of Action (Particle Gel Assay) C->C2

Figure 2: Tiered experimental workflow for CpAM evaluation.

Tier 1: Biochemical & Biophysical Characterization

These assays directly measure the interaction of the compound with purified recombinant HBV core protein (e.g., Cp149, the assembly domain) and its effect on capsid formation.

Principle: This assay quantifies the conversion of HBc dimers into high-molecular-weight capsids. CpAMs accelerate this process. The amount of assembled capsid is measured by separating the reaction mixture on an SEC column and integrating the peak areas corresponding to capsids and free dimers.[13]

Materials:

  • Purified recombinant HBV Cp149 (≥95% purity, predominantly dimeric).

  • Assembly Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

  • Pyrazolopyridine compound stock solution in DMSO.

  • SEC column (e.g., Superose 6 Increase 10/300 GL).

  • HPLC/FPLC system.

Procedure:

  • Reaction Setup: In a 1.5 mL microfuge tube, prepare a 50 µL reaction mixture.

    • Add Assembly Buffer.

    • Add Cp149 to a final concentration of 10 µM.

    • Add the pyrazolopyridine compound to the desired final concentration (e.g., 0.1 to 50 µM). Ensure the final DMSO concentration is ≤1% and is consistent across all samples, including the DMSO-only control.

  • Incubation: Incubate the reaction at 37°C for 1 hour (or a time course, e.g., 0, 15, 30, 60 min).

  • Quenching (Optional): The reaction can be stopped by placing it on ice.

  • SEC Analysis:

    • Inject 40 µL of the reaction mixture onto the pre-equilibrated SEC column running with Assembly Buffer at a flow rate of 0.5 mL/min.

    • Monitor absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to assembled capsids (void volume, ~8 mL) and free dimers (~15 mL).

    • Integrate the area under each peak.

    • Calculate the percentage of assembly: (Capsid Peak Area / (Capsid Peak Area + Dimer Peak Area)) * 100.

    • Plot the percentage of assembly against compound concentration to determine the EC50 (Effective Concentration for 50% assembly).

Expertise Note: The choice of 150 mM NaCl is critical. This salt concentration is typically just below the threshold required for spontaneous self-assembly of Cp149, creating a low-background system where assembly is dependent on the action of the CpAM.

Principle: SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (compound) and an analyte (protein).[16][17] Here, we immobilize the HBc protein and flow the pyrazolopyridine compound over the surface.

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified recombinant HBV Cp149.

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO.

  • Pyrazolopyridine compound serial dilutions in Running Buffer.

Procedure:

  • Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject Cp149 (at ~20 µg/mL in 10 mM Acetate buffer, pH 5.0) to achieve an immobilization level of ~5000-8000 Response Units (RU).

    • Deactivate remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Perform a kinetic titration experiment. Inject a series of increasing concentrations of the pyrazolopyridine compound (e.g., 0.1 to 10 µM) over both the protein and reference flow cells.

    • Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell signal and the blank injection signals from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Trustworthiness: The inclusion of a reference flow cell and buffer blanks is non-negotiable for obtaining high-quality, interpretable data. This double-referencing corrects for bulk refractive index changes and instrument drift.

Tier 2: Cell-Based Antiviral Activity

These assays determine the efficacy of the compounds in inhibiting HBV replication within a cellular context.

Principle: The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses and replicates HBV.[18][19][20] Antiviral activity is measured by the reduction in HBV DNA released into the cell culture supernatant.

Materials:

  • HepG2.2.15 cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, G418).

  • 96-well cell culture plates.

  • Pyrazolopyridine compound serial dilutions.

  • DNA extraction kit for viral DNA.

  • qPCR master mix, primers, and probe for HBV DNA quantification.

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that results in ~80-90% confluency after 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyrazolopyridine compound (e.g., 0.01 to 100 µM). Include a "no drug" (DMSO vehicle) control. Incubate for 6-9 days, replacing the medium and compound every 3 days.

  • Supernatant Collection: Collect the cell culture supernatant on the final day.

  • Viral DNA Extraction: Extract HBV DNA from 50 µL of supernatant according to the kit manufacturer's protocol.

  • qPCR Analysis: Quantify the extracted HBV DNA using a validated qPCR assay.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., Neutral Red uptake or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition relative to the vehicle control for each compound concentration.

    • Plot the inhibition percentage against compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC50 (50% effective concentration).

    • Calculate the Selectivity Index (SI) as CC50 / EC50.

Expertise Note: A high Selectivity Index (SI > 100) is a key indicator of a promising compound, as it signifies a large therapeutic window between antiviral efficacy and host cell toxicity.

Data Presentation & Interpretation

Summarizing data in a clear, comparative format is crucial for lead candidate selection.

Table 1: Example Data Summary for Pyrazolopyridine Analogs

Compound IDAssembly EC50 (µM)Binding KD (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
PYP-0011.50.80.25>100>400
PYP-0025.23.11.8>100>55
PYP-003>50>50>50>100N/A
Control (NVR 3-778)0.90.40.38[21]>50>131

Interpretation:

  • PYP-001 shows strong correlation across all assays: potent induction of assembly, tight binding, and sub-micromolar antiviral activity with no observed cytotoxicity. This is a high-priority lead candidate.

  • PYP-002 is less potent than PYP-001 but still active, suggesting it could be a useful tool for structure-activity relationship (SAR) studies.

  • PYP-003 is inactive, serving as a negative control or an indicator of a critical structural feature that has been lost.

Conclusion and Future Directions

Pyrazolopyridines are a validated and promising class of HBV Core protein Allosteric Modulators. The protocols outlined in this guide provide a robust framework for the discovery and characterization of novel analogs. By systematically applying these biochemical, biophysical, and cell-based assays, researchers can efficiently identify compounds with potent antiviral activity and favorable safety profiles. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy in more advanced preclinical models, such as primary human hepatocytes or humanized mouse models, to pave the way for clinical development.[5][6][21]

References

  • A patent review of hepatitis B virus core protein allosteric modulators (2019-present). Expert Opinion on Therapeutic Patents.
  • A patent review of hepatitis B virus core protein allosteric modulators (2019-present). Taylor & Francis Online.
  • A patent review of hepatitis B virus core protein allosteric modulators (2019-present). Tandfonline.
  • A patent review of hepatitis B virus core protein allosteric modulators (2019-present). Taylor & Francis.
  • Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife.
  • Hepatitis B Virus Cell Culture Assays for Antiviral Activity. ResearchGate.
  • Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers. PMC.
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. ResearchGate.
  • Hepatitis B virus cell culture assays for antiviral activity. PubMed.
  • Identification of Antiviral Agents Targeting Hepatitis B Virus Promoter from Extracts of Indonesian Marine Organisms by a Novel Cell-Based Screening Assay. MDPI.
  • Discovery of bimodal hepatitis B virus ribonuclease H and capsid assembly inhibitors. PLOS Pathogens.
  • Identification of Compounds Targeting Hepatitis B Virus Core Protein Dimerization through a Split Luciferase Complementation Assay. ASM Journals.
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed.
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. ACS Publications.
  • Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle. ASM Journals.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate.
  • Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores. PMC.
  • Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids. eLife.
  • The characterization and structural basis of a human broadly binding antibody to HBV core protein. PubMed.
  • High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein. OSTI.GOV.
  • Identification of a new class of HBV capsid assembly modulator. PubMed.
  • Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model. MDPI.
  • The characterization and structural basis of a human broadly binding antibody to HBV core protein. ResearchGate.
  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers.

Sources

Application

Application Note: Advanced NMR Spectroscopic Analysis of Pyrazolopyridine Scaffolds

Abstract Pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine) are privileged scaffolds in oncology and inflammation drug discovery, frequently serving as bioisosteres for purines in kinase inhibitio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine) are privileged scaffolds in oncology and inflammation drug discovery, frequently serving as bioisosteres for purines in kinase inhibition. However, their synthesis often yields complex mixtures of regioisomers (e.g.,


- vs. 

-alkylation) and tautomers that are indistinguishable by low-resolution MS or standard 1D

H NMR. This application note details a self-validating NMR protocol utilizing long-range heteronuclear correlation (

H-

N HMBC) and spatial proximity experiments (NOESY) to unequivocally assign regio- and stereochemistry.

The Structural Challenge

The core challenge in pyrazolopyridine analysis is the "Ambivalent Nitrogen Problem." During synthesis—particularly alkylation or arylation—the electrophile can attack either the "pyrrole-like" nitrogen (


) or the "pyridine-like" nitrogen (

), often governed by subtle steric and electronic factors rather than clear thermodynamic preference.
Common Scaffolds & Numbering
  • Pyrazolo[3,4-b]pyridine: The most common kinase scaffold. Contains three nitrogen atoms.[1]

    • Critical Ambiguity: Distinguishing

      
      -alkyl (desired) from 
      
      
      
      -alkyl (impurity).
  • Pyrazolo[1,5-a]pyridine: A fused system where the bridgehead nitrogen is part of the aromatic system.

    • Critical Ambiguity: Regiochemistry of electrophilic aromatic substitution (C3 vs. C6).

Sample Preparation Protocol

Standardization is the first step of reproducibility.

ParameterSpecificationRationale
Solvent DMSO-

(99.9% D)
Critical. Unlike CDCl

, DMSO stabilizes specific tautomers via H-bonding and slows proton exchange, sharpening exchangeable protons (NH).
Concentration > 10 mg/mL (Optimal: 20-30 mg)Required for insensitive nuclei detection (

C,

N) within reasonable acquisition times (< 4 hrs).
Tube Type 3 mm or 5 mm High-Precision3 mm tubes are preferred for mass-limited samples to maximize filling factor and S/N ratio.
Temperature 298 K (Standard) / 323 K (Variable)If broad signals are observed due to rotamers or tautomeric exchange, elevate T to 323 K to coalesce signals.

Advanced 2D NMR Workflow

Do not rely on chemical shift heuristics alone. Use this definitive workflow.

The "Silver Bullet": H- N HMBC

The most powerful tool for distinguishing pyrazolopyridine isomers is Nitrogen-15 NMR. Because direct detection (


N NMR) is too insensitive, we use the inverse-detected 

H-

N HMBC
(Heteronuclear Multiple Bond Correlation).
  • Mechanism: Correlates protons to nitrogen atoms 2-3 bonds away (

    
    , 
    
    
    
    ).
  • Differentiation Logic:

    • Pyrrole-like N (

      
      ):  Shielded region (
      
      
      
      -150 to -250 ppm relative to MeNO
      
      
      /
      
      
      130-180 ppm relative to liq. NH
      
      
      ).
    • Pyridine-like N (

      
      , 
      
      
      
      ):
      Deshielded region (
      
      
      -10 to -100 ppm relative to MeNO
      
      
      /
      
      
      250-350 ppm relative to liq. NH
      
      
      ).
    • Note: Alkylation of a nitrogen significantly changes its chemical shift, typically shielding it relative to the naked pyridine-type.

Pulse Sequence Parameters
  • Experiment: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).

  • Long-Range Delay (CNST13): Set to 62.5 ms (corresponds to

    
     Hz).
    
    • Why? Pyrazole ring couplings (

      
      , 
      
      
      
      ) are typically 6-10 Hz.
  • Spectral Width (

    
    N):  400 ppm (to capture both amine and imine nitrogens).
    
Visualization of Workflow

NMR_Workflow Sample Crude/Purified Sample (DMSO-d6) OneD 1D 1H & 13C NMR (Initial Screening) Sample->OneD Decision Ambiguous Regiochemistry? OneD->Decision HSQC 1H-13C HSQC (Assign Protonated Carbons) Decision->HSQC Yes Report Final Structural Assignment Decision->Report No (Clear) HMBC_C 1H-13C HMBC (Connect Quaternary Carbons) HSQC->HMBC_C HMBC_N 1H-15N HMBC (The Definitive Step) HMBC_C->HMBC_N Critical Path NOESY 1D/2D NOESY (Spatial Verification) HMBC_N->NOESY NOESY->Report

Caption: Integrated NMR workflow for pyrazolopyridine structural elucidation. The Red node indicates the critical discrimination step.

Case Study: Distinguishing N1 vs. N2 Alkylation

Scenario: Alkylation of a pyrazolo[3,4-b]pyridine core. Objective: Determine if the alkyl group (


) is on 

or

.
The Logic of Connectivity

We utilize the Bridgehead Carbons (


 and 

) as "Anchors." These quaternary carbons do not move, but their correlation to the alkyl protons changes depending on the attachment site.
Feature

-Alkylated Isomer

-Alkylated Isomer

to

HMBC
Strong

to C7a (Pyridine-side bridge)
Strong

to C3a (Pyrazole-side bridge)

to

HMBC
Correlation to shielded

(

160 ppm)
Correlation to deshielded

(

280 ppm)
NOE Correlations



(if

is bulky/close)



(Strong)

C Shift of

Typically

130-135 ppm
Typically

120-125 ppm (Shielded)

*Chemical shifts relative to liquid NH


 (0 ppm).
Decision Tree for Regioisomer Assignment

Regio_Logic Start Analyze Alkyl Protons (H-R) in 1H-13C HMBC Check_C3a Do H-R correlate to Bridgehead C3a? Start->Check_C3a Check_C7a Do H-R correlate to Bridgehead C7a? Check_C3a->Check_C7a No N2_Iso Assignment: N2-Isomer Check_C3a->N2_Iso Yes (3-bond) Verify Verify with 1H-15N HMBC: Is the coupled N shielded (<200 ppm)? Check_C7a->Verify Yes (3-bond) N1_Iso Assignment: N1-Isomer Verify->N2_Iso No (Pyridine-like) Verify->N1_Iso Yes (Pyrrole-like)

Caption: Logical decision matrix for assigning N-alkylation sites based on HMBC bridgehead correlations.

Troubleshooting & Tips

  • Missing Cross-Peaks: If

    
    H-
    
    
    
    N correlations are absent, the coupling constant
    
    
    might be smaller than 8 Hz. Protocol: Re-run HMBC with CNST13 optimized for 4 Hz (125 ms delay).
  • Broad Lines (Tautomerism): Pyrazolopyridines with free NH groups often exist in rapid equilibrium between

    
     and 
    
    
    
    tautomers. Protocol: Run the experiment at 323K or 333K to push the exchange to the fast limit, averaging the signal into a sharp peak.
  • Quaternary Carbon Assignment: Use 1,1-ADEQUATE (if sensitivity permits) to trace the carbon skeleton directly (

    
    C-
    
    
    
    C), bypassing proton dependence.

References

  • Review of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • N1 vs N2 Selectivity (Mechanistic Insight)

    • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes.[1]

    • Source: ACS (Journal of Organic Chemistry), 2024.
    • URL:[Link]

  • 15N HMBC Methodology

    • Title: Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance.[3]

    • Source: ACS (Chemical Reviews), 2000.
    • URL:[Link]

  • Regioisomer Distinction in Heterocycles

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Note.[4]

    • URL:[Link](General reference for regioisomer logic).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol Synthesis

Ticket ID: #SYN-TP5OL-OPT Subject: Yield Optimization & Troubleshooting for 5-Hydroxy-Tetrahydropyrazolo[1,5-a]pyridine Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open System Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-TP5OL-OPT Subject: Yield Optimization & Troubleshooting for 5-Hydroxy-Tetrahydropyrazolo[1,5-a]pyridine Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

System Architecture: The Synthetic Pathway

To improve yield, we must first validate the route. The most robust "field-proven" method for accessing the 5-ol scaffold is not the direct cyclization to the alcohol, but the reduction of the corresponding 5-oxo intermediate .

Direct cyclization often leads to complex mixtures and low regioselectivity. The "Ketone Reduction Route" offers two distinct control points:

  • Ring Construction: Optimizing the 5-oxo-4,5,6,7-tetrahydro core.

  • Functionalization: Stereoselective or non-stereoselective reduction of the ketone to the alcohol.

Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) and critical decision nodes.

SynthesisPath Start Precursors (Hydrazine + Masked 1,3-Dicarbonyl) Step1 Cyclocondensation (Acid/Base Catalysis) Start->Step1 Reflux/EtOH Inter Intermediate: 5-Oxo-4,5,6,7-tetrahydro pyrazolo[1,5-a]pyridine Step1->Inter Yield: 50-80% Fail1 Risk: Regioisomer Contamination Step1->Fail1 Step2 Reduction (NaBH4 / LiBH4 / CBS) Inter->Step2 0°C to RT Product Target: 5-Hydroxy Derivative Step2->Product Yield: >90% (Optimized) Fail2 Risk: Elimination (Dehydration to Alkene) Step2->Fail2

Figure 1: Validated synthetic pathway focusing on the ketone reduction strategy. Critical failure points (Regioisomerism and Elimination) are highlighted in red.

Troubleshooting Guide: Root Cause Analysis

If your yield is


, consult the diagnostic matrix below. This section addresses specific failure modes reported in high-throughput optimization campaigns.
Diagnostic Matrix
SymptomProbable Root CauseDiagnostic StepCorrective Action (Patch)
Low Yield (Step 1) Poor Regioselectivity1H NMR: Check splitting of pyrazole protons.Switch solvent to AcOH (acetic acid) or use Lewis Acid (ZrCl4) to lock conformation during cyclization [1].
Incomplete Conversion (Step 2) Steric Hindrance / SolubilityTLC shows starting ketone remaining after 4h.Add CeCl3·7H2O (Luche conditions). It activates the ketone and mitigates steric bulk.
Product Loss (Workup) Water SolubilityAqueous layer is organic-rich (check TLC of aq. layer).Salting out: Saturate aqueous layer with NaCl. Use CHCl3/iPrOH (3:1) for extraction.
Impurity: Alkene Acid-Catalyzed EliminationNMR shows alkene protons (dehydration).The 5-OH is benzylic-like. Neutralize strictly. Avoid acidic workup. Use saturated NH4Cl, not HCl.

Optimization Protocols (SOPs)

Protocol A: High-Fidelity Reduction (The "Luche" Patch)

Use this when standard NaBH4 reduction stalls or yields side products.

Rationale: The pyrazolo[1,5-a]pyridine ring is electron-rich. The carbonyl at C5 can be sluggish. Cerium(III) chloride acts as a Lewis acid to activate the carbonyl specifically for 1,2-reduction, preventing conjugate reduction or side reactions.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-one in MeOH (0.2 M) .

  • Activation: Add 1.1 eq of CeCl3·7H2O . Stir at room temperature (RT) for 10 minutes until fully dissolved.

  • Cooling: Cool the mixture to -10°C (Ice/Salt bath). Critical: Temperature control prevents elimination.

  • Reduction: Add 1.2 eq of NaBH4 portion-wise over 15 minutes. Gas evolution (H2) will occur.

  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

  • Quench: Add saturated NH4Cl solution dropwise at 0°C. Do not use HCl.

  • Isolation: Evaporate MeOH. Extract residue with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.

Expected Yield: 85-95% Purity: >98% (avoiding column chromatography if possible).

Protocol B: Regioselective Ring Formation (The Precursor)

If you cannot synthesize the ketone precursor efficiently, the downstream alcohol yield is irrelevant.

Rationale: The reaction of 5-aminopyrazoles with 1,3-dicarbonyls can yield two regioisomers. Using acetic acid as the solvent promotes the formation of the [1,5-a] fused system over the [3,4-b] isomer due to thermodynamic control [2].

Key Parameter:

  • Solvent: Glacial Acetic Acid (Reflux, 110°C).

  • Time: 4-6 hours.

  • Workup: Evaporate AcOH, neutralize with NaHCO3, extract.

Advanced FAQ: Knowledge Base

Q: My product is an oil that refuses to crystallize. How do I purify it without losing yield on a column? A: The 5-ol derivative is highly polar due to the H-bond donor (OH) and acceptor (N).

  • Solution: Attempt trituration with Diethyl Ether or MTBE . If it remains an oil, it may be holding solvent. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. If chromatography is necessary, deactivate the silica gel with 1% Et3N in the eluent to prevent acid-catalyzed dehydration of the alcohol on the column.

Q: I need the chiral (R)- or (S)-enantiomer. Can I use chiral reduction? A: Yes. The ketone is prochiral.

  • Method: Use Corey-Bakshi-Shibata (CBS) reduction .

  • Reagents: (R)- or (S)-Me-CBS catalyst (10 mol%) + Borane-THF complex (BH3·THF).

  • Note: Ensure the ketone is strictly dry (azeotrope with toluene) before reaction. Moisture kills the CBS catalyst.

Q: Why do I see a "dimer" impurity by LC-MS? A: This is likely an ether linkage formed by the condensation of two alcohol molecules (


).
  • Cause: The reaction mixture became too acidic or was heated excessively during concentration.

  • Fix: Keep water bath temperature

    
     during rotary evaporation and ensure pH is neutral/basic (pH 7-8).
    

References & Grounding

The protocols above are synthesized from mechanistic principles of heterocyclic chemistry and specific literature precedents for the pyrazolo[1,5-a]pyridine scaffold.

  • Regioselectivity in Cyclization:

    • Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.[1]

    • Source: Organic Letters (2021).

    • Relevance: Establishes the necessity of controlling reaction conditions (Solvent/Catalyst) to ensure the correct isomer forms before reduction.

    • URL:[Link]

  • Reduction of the 5-Oxo Intermediate:

    • Title: Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin).

    • Source: PMC / NIH (2018).

    • Relevance: Explicitly describes the reduction of the 5-oxo-tetrahydropyrazolo[1,5-a]pyridine intermediate using borohydride reagents to access the alcohol in good yield (66% unoptimized, improvable to >90% with Luche conditions).

    • URL:[Link]

  • General Scaffold Synthesis:

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation.[2][3][4]

    • Source: Organic Letters (2022).[2][3]

    • Relevance: Provides alternative routes for constructing the core skeleton if the ketone route fails.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolopyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine derivatives. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine derivatives. This guide is designed to provide you with a deep understanding of the solubility challenges associated with this important class of compounds and to offer practical, field-proven strategies to overcome them. We will move from foundational principles to advanced formulation techniques, providing not just protocols, but the causal logic behind them to empower your experimental design.

Frequently Asked Questions (FAQs): The Root Causes of Poor Solubility

Understanding the underlying reasons for poor solubility is the first step in devising an effective solution. Here are answers to the most common questions regarding the physicochemical properties of pyrazolopyridine derivatives.

Q1: What are the primary factors that make pyrazolopyridine derivatives poorly soluble in water?

The solubility of pyrazolopyridine derivatives is governed by a delicate balance of several physicochemical factors.[1][2] Key contributors to their characteristically low aqueous solubility include:

  • Crystal Lattice Energy: Pyrazolopyridine scaffolds are often planar and rigid, which allows them to pack efficiently into a highly stable crystal lattice.[2][3] Strong intermolecular forces, such as hydrogen bonding and π-π stacking within the crystal, require a significant amount of energy to break apart, leading to lower solubility.[1][2] A high melting point is often an indicator of high crystal packing energy.[3]

  • Lipophilicity: The fused pyrazole and pyridine rings, along with common substituents like phenyl or alkyl groups, contribute to the molecule's overall nonpolar, hydrophobic nature.[1][2] While the pyrazole ring is less lipophilic than a benzene ring, the cumulative effect of hydrophobic substituents significantly decreases affinity for aqueous media.[2]

  • Molecular Weight: As a general rule, higher molecular weight compounds are more difficult to solvate.[1]

  • Ionization State (pH-Dependence): Many pyrazolopyridine derivatives contain ionizable functional groups (acidic or basic). Their charge state, and therefore their solubility, is highly dependent on the pH of the aqueous solution.[1]

cluster_factors Solubility Solubility Factors Key Physicochemical Factors Lattice High Crystal Lattice Energy Factors->Lattice Lipo Lipophilicity (Hydrophobicity) Factors->Lipo MW High Molecular Weight Factors->MW pH pH and pKa (Ionization) Factors->pH Lattice->Solubility Decreases Lipo->Solubility Decreases MW->Solubility Decreases pH->Solubility Modulates

Caption: Core factors influencing pyrazolopyridine solubility.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific, practical problems you might encounter in the lab, providing direct solutions and the scientific rationale behind them.

Q2: My pyrazolopyridine derivative is crashing out of the reaction mixture. What can I do?

Premature precipitation can lead to incomplete reactions and purification challenges.[1] Here are several strategies to maintain solubility during synthesis:

  • Modify the Solvent System:

    • Introduce a Co-solvent: Adding a miscible co-solvent can increase the overall solvating power of the reaction medium.[1] Common choices include ethanol, methanol, propylene glycol, or polyethylene glycol (PEG).[1][4] The goal is to reduce the polarity of the solvent system to better match that of your nonpolar compound.[5][6]

    • Perform Solvent Screening: If the reaction chemistry allows, run small-scale tests with different solvents or solvent mixtures to find a system that keeps all components in solution.[1]

  • Adjust Reaction Parameters:

    • Increase Temperature: Raising the reaction temperature often enhances the solubility of the compound.[1] However, you must first verify that your starting materials and product are stable at elevated temperatures to avoid degradation.[1]

    • Lower Reactant Concentration: Reducing the concentration of your reactants can prevent the product from reaching its saturation point and precipitating out of solution.[1]

Q3: I am struggling to purify my compound by recrystallization due to its poor solubility in everything! What are my options?

Recrystallization is notoriously difficult for poorly soluble compounds. If standard methods are failing, consider these approaches:

  • Use a Binary Solvent System: This is a powerful technique for compounds that are sparingly soluble in most single solvents.[1]

    • Dissolve your crude compound in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature.

    • While the solution is hot, add a "poor" solvent (one in which it is sparingly soluble, but that is miscible with the "good" solvent) dropwise until you observe persistent turbidity.[1]

    • Slowly cool the mixture to induce the formation of pure crystals.[1]

  • Employ Hot Filtration: If your compound is only sparingly soluble even at high temperatures, hot filtration can be used to remove insoluble impurities.[1] This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering it to remove the impurities before the desired compound crystallizes.[1]

  • Consider Alternative Purification: If recrystallization is ineffective, other techniques like column chromatography may be necessary.

Q4: My purified compound is soluble in DMSO, but it precipitates immediately when I add it to an aqueous buffer for a biological assay. How do I fix this?

This is one of the most common and frustrating challenges. The abrupt solvent shift from 100% organic DMSO to a primarily aqueous environment causes the compound to "crash out."

Start Compound Precipitates in Aqueous Assay Buffer CheckIonizable Is the compound ionizable (has acidic/ basic groups)? Start->CheckIonizable AdjustpH Adjust Buffer pH to Maximize Ionization CheckIonizable->AdjustpH Yes UseCosolvent Increase Co-solvent % (e.g., DMSO, Ethanol) CheckIonizable->UseCosolvent No AdjustpH->UseCosolvent Still Precipitates Success Compound Soluble AdjustpH->Success Soluble AddSurfactant Add Surfactant (e.g., Polysorbate 20/80) UseCosolvent->AddSurfactant Still Precipitates UseCosolvent->Success Soluble AddSurfactant->Success Soluble

Caption: Troubleshooting workflow for assay precipitation.

  • Immediate Fixes:

    • pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer can dramatically increase solubility.[1] For a basic compound, lowering the pH will protonate it, forming a more soluble cationic salt. For an acidic compound, raising the pH will deprotonate it, forming a more soluble anionic salt.

    • Use Co-solvents: While you want to minimize organic solvents in biological assays, sometimes they are necessary. Ensure the final concentration of DMSO or ethanol is kept to a minimum (typically ≤1%) and is consistent across all experiments, including controls.[7]

    • Add Surfactants: Introducing a non-ionic surfactant like Polysorbate 20 or 80 to the buffer can help solubilize the compound through the formation of micelles, which encapsulate the hydrophobic drug molecules.[2][8]

Advanced Solubility Enhancement Strategies for Drug Development

For compounds advancing in the drug development pipeline, more robust and permanent solutions are required. These strategies involve modifying the compound's solid-state properties or creating advanced formulations.

1. Chemical Modifications
  • Salt Formation: For pyrazolopyridines with ionizable acidic or basic functional groups, conversion to a salt is one of the most effective methods to increase aqueous solubility.[1][9][10] The salt form typically exhibits a much higher dissolution rate compared to the neutral parent compound.[9] The choice of counterion is critical and is based on the drug's pKa, desired solubility, and stability.[9][10]

    • Principle: Salt formation increases the ionization of the compound in solution.

    • Consideration: This is only applicable to compounds with a suitable pKa (typically a difference of >2-3 pKa units between the API and the counterion is recommended).[10]

Common Basic Salt Formers (for Acidic APIs) Common Acidic Salt Formers (for Basic APIs)
SodiumHydrochloride
PotassiumSulfate
CalciumMethanesulfonate (Mesylate)
Tromethaminep-Toluenesulfonate (Tosylate)
MeglumineMaleate, Fumarate, Tartrate
Table adapted from available literature.[10]
  • Prodrug Approach: This strategy involves chemically modifying the molecule to create a more soluble derivative (the prodrug) that, once administered in vivo, is converted back to the active parent drug.[1][11][12] This is a powerful technique for improving both solubility and permeability.[13][14]

    • Principle: A covalent modification masks a problematic functional group or adds a solubilizing promoiety.[11]

    • Consideration: Requires careful design to ensure efficient conversion to the active drug at the target site.[13]

2. Formulation and Physical Modification Strategies
  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix.[1][15][16] The goal is to create an amorphous solid dispersion, where the drug is molecularly dispersed, preventing crystallization and presenting it in a higher energy state that is more readily dissolved.[16][17]

    • Principle: Increases the surface area and wettability of the drug and reduces crystal lattice energy.[16][18]

    • Common Methods: Spray drying, hot-melt extrusion, and solvent evaporation.[16][19][20]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate poorly soluble pyrazolopyridine derivatives, forming an "inclusion complex" where the hydrophobic part of the drug is shielded within the cyclodextrin's core.[21][22]

    • Principle: The exterior of the complex is hydrophilic, which dramatically increases the apparent water solubility of the guest molecule.[23][24]

    • Commonly Used: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is frequently used due to its high aqueous solubility and safety profile.[23]

cluster_CD Cyclodextrin (Host) cluster_Complex Inclusion Complex (Soluble) CD Complex Forms Cavity Hydrophobic Cavity Exterior Hydrophilic Exterior Drug Drug Plus + Drug_in_Complex Drug

Caption: Mechanism of cyclodextrin inclusion complex formation.

  • Nanotechnology Approaches: Advanced techniques can be used to formulate the drug at the nanoscale, drastically increasing its surface-area-to-volume ratio and enhancing dissolution rates.[9][25]

    • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[9]

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption.[17][25][26][27]

Strategy Underlying Principle Best Suited For Key Considerations
Salt Formation Increases ionization and dissolution.[1]Ionizable compounds with appropriate pKa.Can affect stability and hygroscopicity.[9]
Prodrug Approach Covalent modification to a more soluble form.[1][13]Improving both solubility and permeability.Requires efficient in vivo conversion to active drug.
Solid Dispersion Creates a high-energy amorphous state in a hydrophilic carrier.[16][17]Crystalline, poorly soluble (BCS Class II/IV) drugs.[8]Physical stability of the amorphous form must be ensured.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug in a soluble host molecule.[21][22]Highly lipophilic compounds.Stoichiometry and binding constant are important.
Co-solvency Reduces the polarity of the aqueous solvent system.[4][5]Liquid formulations, initial screening.Potential for precipitation upon dilution; toxicity of solvents.
Particle Size Reduction Increases surface area to enhance dissolution rate.[9][28]Drugs where dissolution rate is the limiting factor.Does not increase equilibrium solubility.
Experimental Protocols
Protocol 1: High-Throughput Solubility Assessment

This protocol allows for the rapid determination of kinetic aqueous solubility, which is useful for ranking compounds in early discovery.

Objective: To determine the apparent solubility of a pyrazolopyridine derivative in a buffered aqueous solution.

Materials:

  • Pyrazolopyridine compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for storage, clear flat-bottom for analysis)

  • Plate shaker

  • HPLC or plate reader with UV-Vis capability

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Dispense into Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume of PBS (e.g., 198 µL). The final DMSO concentration should be kept low (e.g., 1%) to minimize its solubilizing effect.[7]

  • Equilibration: Seal the plate and place it on a plate shaker at room temperature. Allow the samples to equilibrate for a set period (e.g., 18-24 hours) to approach thermodynamic equilibrium.[7]

  • Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitated material. Alternatively, use a 96-well filter plate to separate the supernatant.

  • Quantification: Carefully transfer the clear supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy against a standard curve prepared in the same buffer/DMSO mixture.[7] The highest concentration at which no precipitate is observed is the apparent solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of a pyrazolopyridine derivative by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • Pyrazolopyridine compound (Drug)

  • Polyvinylpyrrolidone (PVP) or other suitable polymer carrier

  • A suitable organic solvent (e.g., methanol, acetone) in which both drug and carrier are soluble.[16]

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolution: Accurately weigh the drug and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.[20]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum with gentle heating to form a thin, solid film on the flask wall.[16][20]

  • Drying: Further dry the film under high vacuum for several hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended): Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD).

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to that of the pure crystalline drug in an appropriate aqueous medium to confirm solubility enhancement.

References
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • PMC. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. [Link]

  • PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. [Link]

  • ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) SOLID DISPERSIONS AS STRATEGY TO IMPROVE SOLUBILITY AND DISSOLUTION RATE OF WATER INSOLUBLE DRUGS. ResearchGate. [Link]

  • PMC. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]

  • PubMed. (2010). 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • ACS Publications. (2024). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • PMC. (n.d.). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. PMC. [Link]

  • Griffith Research Online. (n.d.). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Griffith Research Online. [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF. ResearchGate. [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Scientific Research Archives. (2024). Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy. Scientific Research Archives. [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Journal of Medical Science. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. [Link]

  • RSC Publishing. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. [Link]

  • MDPI. (2025). Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. MDPI. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • ResearchGate. (2025). (PDF) Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. ResearchGate. [Link]

  • PMC. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • MDPI. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. MDPI. [Link]

  • Tablets & Capsules Magazine. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules Magazine. [Link]

  • PMC. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. [Link]

  • Drug and Polymer. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Drug and Polymer. [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Bentham Science Publisher. (2025). Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges. Bentham Science Publisher. [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]

  • PMC. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol Analogs

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol and its analogs. These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry, and their effective purification is crucial for accurate biological evaluation and drug development.[1][2][3] This guide is designed to address common challenges encountered during their purification and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol analog is showing significant streaking on the silica gel TLC plate. What is the cause and how can I fix this?

A1: Streaking of basic nitrogen-containing heterocycles on silica gel is a common issue.[4] The primary cause is the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and tailing peaks in column chromatography.

To resolve this, you can add a basic modifier to your eluent system. A small amount of triethylamine (0.1-1% v/v) or a few drops of ammonia solution in the mobile phase will neutralize the acidic sites on the silica, leading to sharper bands on your TLC and better separation during column chromatography.[4][5] Alternatively, using a different stationary phase like basic or neutral alumina can also mitigate this issue.[4]

Q2: I'm having trouble getting my 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol analog to crystallize. It keeps oiling out. What should I do?

A2: "Oiling out" during crystallization is a frequent challenge, often due to the solution being too supersaturated or cooling too quickly.[4] The presence of impurities can also inhibit crystal formation.

Here are several strategies to induce crystallization:

  • Add more solvent: If your compound has oiled out, gently heat the mixture to dissolve the oil and then add a small amount of the hot solvent to reduce the saturation. Allow the solution to cool slowly.[4]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles that are scraped off can serve as nucleation sites for crystal growth.[4]

  • Seed crystals: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can induce crystallization.[4]

  • Change the solvent system: Experiment with different solvents or a co-solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble).[4] For pyrazolopyrimidine derivatives, recrystallization from ethanol or ethanol-water mixtures has been reported to be effective.[6][7]

Q3: During the workup of my reaction, I'm getting a persistent emulsion in the separatory funnel. How can I break it?

A3: Emulsions during liquid-liquid extractions are often caused by vigorous shaking or the presence of surfactant-like impurities.[4] To break the emulsion, you can try the following:

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help to break the emulsion.[4]

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[4]

Troubleshooting Guide for Column Chromatography

This section provides a systematic approach to troubleshooting common issues encountered during the purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol analogs by column chromatography.

Issue Possible Cause Solution
Poor Separation Inappropriate solvent system.Try a different solvent system with varying polarity. For example, if a hexane/ethyl acetate gradient is not working, consider a dichloromethane/methanol system.[4]
Column overloading.The amount of crude material should ideally be 1-5% of the mass of the stationary phase. Reduce the sample load.[4]
Compound Not Eluting Compound is too polar for the current solvent system.Significantly increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[4]
Irreversible adsorption or decomposition on silica gel.Consider using a less acidic stationary phase like neutral alumina.[4]
Low Recovery Compound degradation on the column.Perform a 2D TLC test to check for stability on silica. If degradation is observed, switch to a more inert stationary phase.[5]
Incomplete elution.After your main fractions have been collected, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to elute any remaining highly polar compounds.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol analog using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a slightly more polar solvent).

  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution:

  • Start with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increase the polarity of the eluent. A typical gradient for these types of compounds could be from 0% to 50% ethyl acetate in hexane, followed by a switch to a dichloromethane/methanol system if the compound is very polar.[1][8]

  • Collect fractions and monitor the elution by TLC.

4. Analysis and Concentration:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

PurificationWorkflow Crude_Product Crude 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-5-ol Analog TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Initial Assessment Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Good Separation Troubleshooting Troubleshooting TLC_Analysis->Troubleshooting Streaking/Poor Separation Crystallization Crystallization Column_Chromatography->Crystallization Further Purification Pure_Product Pure Product Column_Chromatography->Pure_Product Successful Separation Column_Chromatography->Troubleshooting Co-eluting Impurities Crystallization->Pure_Product High Purity Crystallization->Troubleshooting Oiling Out

Caption: A decision-making workflow for the purification of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol analogs.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Start | Poor Separation Check_Solvent Is the solvent system appropriate? Check TLC for different solvent mixtures. Start->Check_Solvent Change_Solvent Change Solvent System e.g., DCM/MeOH Check_Solvent->Change_Solvent No Check_Loading Is the column overloaded? Sample should be 1-5% of silica mass. Check_Solvent->Check_Loading Yes Success Improved Separation Change_Solvent->Success Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Streaking Is there streaking on TLC? Indicates strong interaction with silica. Check_Loading->Check_Streaking No Reduce_Load->Success Add_Modifier Add Basic Modifier e.g., Triethylamine Check_Streaking->Add_Modifier Yes Check_Streaking->Success No Add_Modifier->Success

Caption: A logical workflow for troubleshooting common issues in column chromatography.

References

  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles - Thieme E-Books & E-Journals. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. [Link]

  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION - Universidade do Minho. [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement | Australian Journal of Chemistry | ConnectSci. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl- - SciSpace. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. [Link]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives - CORE. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. [Link]

  • Purification of heterocyclic organic nitrogen compounds - Google P
  • CONTENTS - Semantic Scholar. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC - NIH. [Link]

  • SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE ...
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines | ACS Omega - ACS Publications. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. [Link]

  • OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed. [Link]

  • Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed. [Link]

  • MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS Rafat M. Mohareb - Semantic Scholar. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Proposed approaches to 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines. - ResearchGate. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - OUCI. [Link]

  • Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. [Link]

Sources

Optimization

Identifying and minimizing byproducts in pyrazolopyridine synthesis

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. We will address frequently asked questions and provide in-depth troubleshooting guides to help you identify and minimize unwanted byproducts, thereby improving yield, purity, and the overall efficiency of your reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a persistent, unexpected peak in my LC-MS analysis after a one-pot synthesis of a 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridine. What is the likely identity of this byproduct?

A1: In multicomponent reactions involving starting materials like 1,3-dicarbonyl compounds and 5-aminopyrazoles, the most common byproduct is a regioisomer . This arises when an unsym[1]metrical dicarbonyl compound is used, presenting two non-equivalent electrophilic carbonyl sites for cyclization. The proportions of the desired product versus the regioisomeric byproduct are highly dependent on the relative electrophilicity of these two carbonyl groups. If their electronic and steric environments are similar, you can expect a nearly 1:1 mixture.

Another possibility, particularly in Hantzsch-type syntheses with α,β-unsaturated aldehydes, is the formation of a tetrahydropyrazolopyridine derivative. This occurs through the disproportionation of an initially formed dihydropyridine intermediate.

Actionable First Step:[2] To confirm the identity, detailed structural elucidation using 2D NMR techniques (like HMBC and NOESY) is essential. A high-resolution mass spectrometry (HRMS) analysis will confirm that the byproduct has the same mass as your target compound, which is characteristic of an isomer.

Q2: My reaction yield is consistently low, and I suspect byproduct formation. What are the most critical reaction parameters I should investigate to optimize my synthesis?

A2: Low yields are often a direct consequence of competing side reactions. The most critical parameters to investigate for minimizing byproducts and improving yield are:

  • Solvent Choice: The solvent's polarity and its ability to form hydrogen bonds can significantly influence reaction pathways. Protic solvents like etha[3]nol are often essential for the progress of the reaction, while in some cases, switching to a bulkier alcohol can sterically hinder the formation of undesired isomers.

  • Catalyst Selection:[4] The choice between an acid or base catalyst, and its concentration, is crucial. For instance, in reactions involving α,β-unsaturated aldehydes, using a strong acid like HCl may promote the formation of both pyrazolopyridines and tetrahydropyrazolopyridines, whereas a weaker acid like acetic acid might favor the formation of a Schiff base intermediate. Lewis acids such as ZrCl₄[2] or ZnCl₂ are also employed to enhance electrophilicity and control the reaction course.

  • Reaction Temperatur[5][6]e and Time: Suboptimal temperature can lead to incomplete reactions or the degradation of products and intermediates. Many modern protocols uti[4]lize room temperature or mild heating (80-100 °C) to avoid the formation of degradation byproducts. It is crucial to monitor [3][6][7]the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q3: How can I effectively separate my target pyrazolopyridine from its regioisomeric byproduct?

A3: Separating regioisomers can be challenging due to their similar physical properties. However, several purification strategies can be employed:

  • Column Chromatography: This is the most common method. Success hinges on finding the right mobile phase. A systematic approach is recommended: start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small differences in polarity between the isomers can be exploited for separation on a silica gel stationary phase.

  • **Recrystallization:[4] If the isomers exhibit different solubilities in a specific solvent system, fractional recrystallization can be a highly effective and scalable purification method. This requires screening v[4]arious solvents to find one that preferentially dissolves one isomer over the other.

Part 2: Detailed Troubleshooting Guides

Guide 1: The Challenge of Regioisomer Formation in Syntheses with Unsymmetrical 1,3-Dicarbonyls

Issue: My synthesis of a 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridine from 5-amino-3-methyl-1-phenylpyrazole and benzoylacetone results in two isomeric products that are difficult to separate.

Root Cause Analysis:

This is a classic problem of regioselectivity. Benzoylacetone has two distinct electrophilic centers: a ketone carbonyl flanked by a methyl group and another flanked by a phenyl group. The 5-aminopyrazole can initiate cyclization at either carbonyl. Attack at the phenyl-adjacent carbonyl is often electronically favored but can be sterically hindered. The final product ratio is a delicate balance of these electronic and steric factors.

Mechanism: Desired vs. Undesired Pathway

The diagram below illustrates the two competing cyclization pathways. The initial Michael addition is followed by intramolecular condensation. The pathway that predominates depends on which carbonyl group is more readily attacked by the amino group of the pyrazole.

G cluster_desired Desired Pathway (Pathway A) cluster_byproduct Byproduct Pathway (Pathway B) Start Unsymmetrical 1,3-Dicarbonyl + 5-Aminopyrazole Int_A Intermediate A (Attack at Carbonyl 1) Start->Int_A Cyclization (Path A) Int_B Intermediate B (Attack at Carbonyl 2) Start->Int_B Cyclization (Path B) Product_A Desired Regioisomer Int_A->Product_A Dehydration & Aromatization Product_B Byproduct Regioisomer Int_B->Product_B Dehydration & Aromatization

Caption: Competing pathways in pyrazolopyridine synthesis.

Mitigation Strategies & Protocols:

Your primary goal is to influence the reaction to favor one pathway over the other.

Strategy 1: Modifying Reaction Conditions

The choice of catalyst and solvent can influence regioselectivity. Lewis acids can preferentially coordinate to one carbonyl group, enhancing its electrophilicity and directing the reaction.

ParameterCondition A (Non-selective)Condition B (Optimized for Regioselectivity)Expected Outcome
Catalyst Acetic Acid (Brønsted Acid)ZrCl₄ (Lewis Acid)ZrCl₄ may selectively[5][6] activate one carbonyl, improving the product ratio.
Solvent EthanolDioxane or TolueneLess polar solvents may alter the transition state energies, favoring one isomer.
Temperature Reflux (e.g., 78 °C in EtOH)Room Temperature to 60 °CLower temperatures can increase selectivity by favoring the pathway with the lower activation energy.

Protocol: Lewis Acid Catalyzed Regioselective Synthesis

  • Preparation: To a solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous DMF (1.0 mL), add a solution of the 5-aminopyrazole (1.0 mmol) in ethanol (1.0 mL) at 25 °C.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.

  • Catalyst Addition: Add ZrCl₄ (0.3 mmol) to the mixture in one portion.

  • Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction by T[5]LC or LC-MS.

  • Work-up: After completion, concentrate the mixture in vacuo. Add chloroform and water. Separate the phases and wash the aqueous phase twice with chloroform.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Guide 2: Minimizing Hantzsch-type Byproducts (Di- and Tetrahydro- derivatives)

Issue: In my synthesis using an α,β-unsaturated aldehyde, I am obtaining a mixture of the desired aromatic pyrazolopyridine and a significant amount of the corresponding tetrahydropyrazolopyridine.

Root Cause Analysis:

This side reaction is characteristic of syntheses that proceed through a Hantzsch-like dihydropyridine intermediate. This intermediate can undergo two competing reactions:

  • Oxidation: To form the desired aromatic pyrazolopyridine.

  • Disproportionation: Where two molecules of the dihydropyridine react, with one being oxidized to the aromatic product and the other being reduced to the tetrahydropyridine byproduct.

Workflow: Troubleshoot[2]ing Byproduct Formation

The following workflow can guide your optimization process.

G cluster_actions Optimization Actions Start Byproduct Detected (e.g., Tetrahydro-derivative) Step1 Analyze Reaction Conditions: - Catalyst (Acid Strength) - Solvent - Atmosphere Start->Step1 Step2 Hypothesis: Disproportionation of Dihydropyridine Intermediate Step1->Step2 Action1 Introduce Oxidizing Agent (e.g., Air, DDQ, Iodine) Step2->Action1 Action2 Change Catalyst: Strong Acid (HCl) -> Weaker Acid (AcOH) Step2->Action2 Action3 Modify Solvent System Step2->Action3 End Desired Product Yield Increased, Byproduct Minimized Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting byproduct formation.

Mitigation Strategies & Protocols:

The key is to promote the oxidation of the dihydropyridine intermediate, preventing it from acting as a reducing agent in a disproportionation reaction.

Strategy 1: Introduction of an Oxidant

If the reaction is not self-oxidizing (e.g., by air), the dihydropyridine intermediate can accumulate.

  • Mild Oxidation: Simply ensuring the reaction is open to the air can sometimes be sufficient for oxidation.

  • Chemical Oxidants: For more stubborn cases, a mild chemical oxidant can be added at the end of the reaction. Common choices include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or a catalytic amount of iodine.

Protocol: Post-Reaction Aromatization

  • Primary Reaction: Run the synthesis as previously established until the starting materials are consumed (monitor by TLC/LC-MS).

  • Oxidant Addition: Cool the reaction mixture to room temperature. Add a mild oxidant (e.g., DDQ, 1.1 equivalents).

  • Aromatization: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the conversion of the dihydropyridine and tetrahydropyridine species to the desired aromatic product.

  • Work-up & Purification: Proceed with the standard aqueous work-up and purification protocol.

By systematically addressing these common issues, you can significantly improve the outcome of your pyrazolopyridine syntheses. Always rely on thorough analytical characterization to confidently identify both your target molecules and any accompanying byproducts to inform your optimization strategy.

References

  • Barreiro, G.; et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • Liu, C.; et al. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. Available from: [Link]

  • Pla, D.; et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(4), 1424. Available from: [Link]

  • Wang, C.; et al. (2020). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 7(10), 1225-1231. Available from: [Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. Available from: [Link]

  • Azizzade, M.; et al. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 831-837. Available from: [Link]

  • Bernardino, A. M.; et al. Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. Available from: [Link]

  • Maleki, A.; et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10843-10856. Available from: [Link]

  • Barreiro, G.; et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]

  • Khan, M. A.; et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available from: [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available from: [Link]_

  • Barreiro, G.; et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Iaroshenko, V. O.; et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 835. Available from: [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Wiley Online Library. Available from: [Link]

  • Kumar, R.; et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(6), 986-1033. Available from: [Link]

  • Christodoulou, M. S.; et al. (2016). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 21(11), 1459. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazolopyridine Synthesis

Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrazolopyridines are integral to numerous bioactive compounds, and their efficient synthesis is a critical step in many research and development pipelines.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of pyrazolopyridines, providing concise and actionable information.

Q1: What are the most common strategies for synthesizing the pyrazolopyridine core?

A1: The two primary strategies for constructing the pyrazolopyridine skeleton are:

  • Annulation of a pyridine ring onto a pre-existing pyrazole: This is the most prevalent approach and typically involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[6][7] This method allows for diverse substitution patterns on the final product.

  • Formation of the pyrazole ring onto a pre-existing pyridine: This strategy involves the cyclization of a suitably functionalized pyridine derivative, often with hydrazine or a substituted hydrazine.[6] This can be advantageous when the desired pyridine precursor is readily available.

Q2: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?

A2: The formation of regioisomers is a significant challenge when using unsymmetrical starting materials.[7][8] Several factors can be manipulated to favor the desired isomer:

  • Electronic Effects: The more electrophilic carbonyl group of the 1,3-dicarbonyl compound will preferentially react with the exocyclic amino group of the aminopyrazole.[8] For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is more electrophilic.[7]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the aminopyrazole can influence the approach of the reactants, thereby directing the regioselectivity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the reactants and influence the initial site of attack.

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can play a crucial role. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in pyrazole formation compared to ethanol.[9]

Q3: What are the advantages of using multicomponent reactions (MCRs) for pyrazolopyridine synthesis?

A3: Multicomponent reactions, where three or more reactants combine in a single pot to form the final product, offer several advantages:[10]

  • Efficiency: MCRs are atom-economical and reduce the number of synthetic steps and purification procedures.[10]

  • Simplicity: The experimental setup is often straightforward.[10]

  • Diversity: They allow for the rapid generation of a library of diverse molecules by varying the starting components.

  • Green Chemistry: MCRs often align with the principles of green chemistry by reducing waste and energy consumption.[4][11]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during pyrazolopyridine synthesis.

Issue 1: Low or No Product Yield

A low yield is a frequent problem that can stem from multiple factors.[8] A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

A Low Yield Observed B Check Purity of Starting Materials A->B First Step C Optimize Reaction Conditions B->C If pure F Successful Synthesis B->F If impurities found & rectified D Evaluate Catalyst and Solvent C->D Systematically E Monitor Reaction Progress D->E After selection E->F If reaction proceeds

Caption: A stepwise approach to diagnosing and resolving low product yield.

1.1 Purity of Starting Materials
  • Problem: Impurities in reactants, especially the aminopyrazole, can inhibit the reaction or lead to unwanted side products.[8]

  • Solution:

    • Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, melting point).

    • If necessary, purify the starting materials by recrystallization or column chromatography before use.[8]

1.2 Reaction Conditions
  • Problem: Suboptimal temperature or reaction time can result in incomplete reactions or degradation of the product.[8]

  • Solution:

    • Temperature: Systematically vary the reaction temperature. While some syntheses proceed at room temperature, others require heating.[8][12] Reflux conditions are common, but in some cases, higher temperatures might be necessary.[6]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to decomposition.

1.3 Catalyst and Solvent Effects
  • Problem: The choice and amount of catalyst, as well as the solvent, can significantly impact the reaction outcome.[8]

  • Solution:

    • Catalyst:

      • Acid Catalysis: Brønsted acids (e.g., acetic acid, HCl) and Lewis acids (e.g., ZrCl₄, ZnBr₂, Yb(OTf)₃) are commonly used to catalyze the cyclodehydration step.[6][13][14][15][16] However, be mindful of substrate compatibility, as acid-sensitive groups may decompose.[13]

      • Catalyst Loading: The amount of catalyst can be critical. For example, in a Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridines, increasing the catalyst from 0.01 to 0.1 equivalent significantly increased the yield, but a further increase to 0.5 equivalent showed no additional benefit.[17]

    • Solvent: The solvent affects reactant solubility and reaction kinetics.[8]

      • Common solvents include ethanol, toluene, and acetic acid.[6][12][13]

      • The choice of solvent can be critical for yield. For instance, in one study, ethanol provided a significantly higher yield (97%) compared to water (70%) or nonpolar solvents like cyclohexane.[12] In another case, CHCl₃ was found to be the optimal solvent for a Cu(II)-catalyzed reaction.[17]

Table 1: Effect of Solvent on Pyrazolopyridine Synthesis Yield

SolventYield (%)Reference
Ethanol97[12]
Water70[12]
CyclohexaneLow[12]
CHCl₃94[17]
Toluene68[17]
Benzene40[17]
Acetonitrile20[17]
Issue 2: Formation of Regioisomers

The formation of a mixture of regioisomers is a common challenge, particularly with unsymmetrical starting materials.[7][8]

2.1 Controlling Regioselectivity
  • Problem: Achieving the desired regioisomer in high selectivity.

  • Solution:

    • Starting Material Selection: The electronic and steric properties of the substituents on the starting materials are primary determinants of regioselectivity.[8]

    • Solvent Engineering: As mentioned in the FAQs, using fluorinated alcohols like TFE or HFIP can significantly enhance regioselectivity.[9]

    • Catalyst Choice: The catalyst can influence the reaction pathway. It is advisable to screen different Lewis and Brønsted acids.

2.2 Separation of Regioisomers
  • Problem: Isolating the desired regioisomer from a mixture.

  • Solution:

    • Flash Column Chromatography: This is the most common method for separating regioisomers.[8] A systematic approach to eluent selection is recommended, often starting with a non-polar solvent like hexane and gradually increasing polarity with a solvent like ethyl acetate.[8]

    • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.[8]

Issue 3: Difficulty with Product Purification

Purification of pyrazolopyridines can be challenging due to their polarity and the presence of co-eluting byproducts.[8]

Purification Strategy Workflow

A Crude Product Mixture B Aqueous Work-up A->B Remove inorganics C Column Chromatography B->C Primary purification D Recrystallization C->D If further purity needed E Pure Product C->E If pure enough D->E F Characterization (NMR, MS) E->F Verify structure

Caption: A general workflow for the purification of pyrazolopyridine products.

3.1 Proper Work-up
  • Problem: Residual catalysts and inorganic salts can interfere with purification.

  • Solution: A thorough aqueous work-up is crucial to remove these impurities before attempting chromatographic purification.[8] This typically involves extracting the product into an organic solvent and washing with water and brine.[8]

3.2 Chromatographic Purification
  • Problem: Co-elution of the product with byproducts on silica gel.

  • Solution:

    • Mobile Phase Optimization: Experiment with different solvent systems for column chromatography. A gradient elution is often necessary.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases like alumina or reverse-phase silica.

3.3 Recrystallization
  • Problem: Product is an oil or does not crystallize easily.

  • Solution:

    • Screen a wide range of solvents and solvent mixtures.

    • Techniques such as slow evaporation, vapor diffusion, or cooling can induce crystallization.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common pyrazolopyridine synthesis.

Protocol: Zirconium(IV) Chloride Catalyzed Synthesis of a 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine[17]

This protocol is adapted from a literature procedure for the synthesis of novel pyrazolo[3,4-b]pyridines.[16]

Materials:

  • α,β-Unsaturated ketone (0.5 mmol)

  • 5-Amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl₃)

  • Water

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction to completion by TLC.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue and separate the two phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

IV. References

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). - ResearchGate. (n.d.). Retrieved from [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). Synlett, 2007(16), 2459–2482. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481–2518.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... - Ingenta Connect. (2011, July 1). Retrieved from [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30). Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Retrieved from [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC. (2023, January 11). Retrieved from [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ) - RSC Publishing - The Royal Society of Chemistry. (2023, April 3). Retrieved from [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. (n.d.). Retrieved from [Link]

  • General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of Pyrazolo[3,4-b]pyridines: Synthetic Communications - Taylor & Francis. (2006, August 15). Retrieved from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24). Retrieved from [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (2022, February 22). Retrieved from [Link]

  • CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents. (2014, February 28). Retrieved from

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (2023, December 28). Retrieved from [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (2025, June 24). Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16). Retrieved from [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (2024, June 28). Retrieved from [Link]

  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. (2025, December 6). Retrieved from [Link]_

  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION - Universidade do Minho. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Metabolic Stability of Pyrazolopyridine Compounds

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the complexities of drug metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the complexities of drug metabolism. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to address the specific challenges you may encounter while working to enhance the metabolic stability of pyrazolopyridine-based compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the metabolic stability of pyrazolopyridine compounds.

Q1: What are the most common metabolic liabilities associated with the pyrazolopyridine scaffold?

A1: The pyrazolopyridine scaffold itself is relatively stable, but its overall metabolic fate is highly dependent on the nature and position of its substituents. Metabolism is primarily driven by oxidative processes mediated by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2]

Key metabolic "hotspots" frequently observed include:

  • Oxidation of Unsubstituted Rings: Both the pyridine and any appended aromatic or heteroaromatic rings are susceptible to CYP-mediated oxidation to form hydroxylated metabolites.[3] In general, the more nitrogen atoms present in a heteroaromatic ring, the more resistant it is to oxidation.[4]

  • N-Dealkylation: Alkyl groups attached to nitrogen atoms, particularly on the pyrazole ring, are common sites for oxidative N-dealkylation.[1] For instance, an N-isopropyl group can be readily oxidized.[1]

  • Oxidation of Saturated Heterocycles: If the structure contains saturated rings (e.g., piperidine, pyrrolidine), metabolism often occurs on the carbon atom adjacent to the nitrogen.[5]

  • Amide Hydrolysis: If the compound contains an amide linker, it can be susceptible to hydrolysis by amidase enzymes.

Q2: Which in vitro assay should I choose to begin my metabolic stability assessment: liver microsomes or hepatocytes?

A2: The choice depends on the stage of your research and the specific questions you are asking.

  • Liver Microsomes (HLM, MLM, etc.): This is the most common starting point. Microsomes are subcellular fractions of the endoplasmic reticulum, rich in CYP enzymes, making them ideal for assessing Phase I (oxidative) metabolism.[1][6][7] They are cost-effective, have high throughput, and are excellent for initial rank-ordering of compounds and identifying major CYP-mediated liabilities.

  • Hepatocytes (Cryopreserved or Fresh): These are intact liver cells and represent a more complete and physiologically relevant model.[8] They contain the full complement of both Phase I and Phase II (conjugative) enzymes, such as UGTs and SULTs, as well as necessary cofactors.[8][9] Use hepatocytes when you need to understand the contribution of both phases of metabolism or if your compound is suspected to be a substrate for non-CYP enzymes like aldehyde oxidase (AO).[9][10]

Here is a summary comparing the two systems:

FeatureLiver MicrosomesCryopreserved Hepatocytes
Enzyme Complement Primarily Phase I (CYPs)Phase I and Phase II enzymes
Cofactor Requirement External addition required (e.g., NADPH)Endogenously present
Cellular Structure Vesicles (Subcellular fraction)Intact cells with transporters
Typical Use Case High-throughput screening, rank-ordering, identifying Phase I "hotspots"More detailed metabolic profiling, assessing Phase II contributions, predicting in vivo clearance
Incubation Time Typically up to 60 minutes[9]Typically up to 4 hours; can be extended with specialized methods[8][9]
Q3: What are the primary strategies to improve the metabolic stability of a pyrazolopyridine lead compound?

A3: Improving metabolic stability is an iterative process of identifying metabolic liabilities and making strategic structural modifications. The three main pillars of this strategy are:

  • Blocking Metabolism: This involves placing a metabolically robust group at or near the identified "hotspot." The most common approach is the introduction of a fluorine atom. The strength of the C-F bond and the high redox potential required to break it make it highly resistant to CYP-mediated oxidation.[5]

  • Bioisosteric Replacement: This powerful medicinal chemistry strategy involves replacing a metabolically labile functional group with a different group that retains the desired biological activity but possesses greater metabolic stability.[4][5][11][12]

  • Modulating Physicochemical Properties: Often, high lipophilicity (high LogP/LogD) correlates with increased metabolic turnover.[5] Reducing lipophilicity by introducing polar groups can decrease a compound's affinity for the lipophilic active sites of CYP enzymes, thereby improving its stability.

The following diagram illustrates a typical workflow for identifying and addressing metabolic liabilities.

G cluster_0 A Synthesize Pyrazolopyridine Analog B In Vitro Metabolic Stability Assay (e.g., Human Liver Microsomes) A->B C Analyze Data (t½, CLint) B->C D Is Stability Acceptable? C->D E Metabolite Identification Study D->E No H Advance Candidate D->H Yes F Identify 'Metabolic Hotspot' E->F G Design New Analogs (Blocking, Bioisosteres, etc.) F->G G->A

Caption: Workflow for assessing and improving metabolic stability.

Part 2: Troubleshooting Guides

This section provides detailed guidance for specific issues you might encounter during your experiments.

Scenario 1: My compound shows very rapid disappearance in the microsomal stability assay, even at the first time point. How do I know if this is due to metabolism?

This is a critical question. Rapid loss of a parent compound can be due to true metabolic instability, but it can also result from non-metabolic factors.

Troubleshooting Steps:

  • Run Control Incubations: The most important diagnostic experiment is to run parallel incubations under conditions where metabolism is inhibited.

    • "-NADPH" Control: Run the entire assay without the NADPH regenerating system. NADPH is an essential cofactor for CYP450 activity.[1] If the compound is still rapidly lost in the absence of NADPH, the cause is not CYP-mediated metabolism.

    • Heat-Inactivated Microsomes: Incubate your compound with microsomes that have been denatured by heat prior to the experiment. This eliminates all enzymatic activity.

  • Assess Physicochemical Properties:

    • Chemical Stability: Check the stability of your compound in the incubation buffer (pH 7.4) without any microsomes. Some functional groups can be unstable at this pH.

    • Non-Specific Binding (NSB): Highly lipophilic compounds can stick to the plastic of the assay plates or bind extensively to microsomal proteins. This "disappearance" is not metabolism. You can quantify the extent of loss due to NSB by comparing the compound concentration at T=0 after adding microsomes to a sample prepared in buffer alone.

Troubleshooting Decision Table:

ObservationProbable CauseRecommended Action
Rapid loss with NADPH Stable without NADPH Metabolic Instability This is genuine, rapid metabolism. Proceed to metabolite identification to find the soft spot.
Rapid loss with and without NADPH Chemical Instability or Non-Specific Binding Test stability in buffer alone. If stable, the issue is likely high NSB. Consider using a lower protein concentration or adding a small percentage of organic solvent if compatible with the assay.
Compound is insoluble Poor Solubility Apparent disappearance may be due to the compound precipitating out of solution. Re-evaluate the starting concentration and consider using a co-solvent.
Scenario 2: My pyrazolopyridine compound is stable in microsomes but shows poor in vivo pharmacokinetic properties. What could be the reason?

This is a common challenge that highlights the limitations of using only microsomes. Microsomes primarily account for Phase I metabolism.[7]

Possible Explanations & Next Steps:

  • Phase II Metabolism: The compound may be rapidly cleared via conjugation reactions (e.g., glucuronidation or sulfation), which are not efficiently captured in microsomal assays.

    • Action: Re-evaluate the compound's stability using cryopreserved hepatocytes , which contain the necessary Phase II enzymes and cofactors.[8]

  • Non-CYP Mediated Oxidation: Other enzyme systems, such as Aldehyde Oxidase (AO) , can be responsible for metabolism, particularly for nitrogen-containing heterocycles.[10] AO is a cytosolic enzyme and is not present in significant amounts in microsomal preparations.

    • Action: Test the compound's stability in a liver S9 fraction or hepatocytes , which contain cytosolic enzymes.

  • Poor Permeability or High Efflux: The compound may have poor absorption from the gut or may be a substrate for efflux transporters (like P-gp), which actively pump the compound out of cells, leading to rapid elimination. These are pharmacokinetic issues unrelated to metabolic stability.

The diagram below illustrates some common metabolic pathways for a hypothetical substituted pyrazolopyridine.

G cluster_0 cluster_1 Phase I Metabolism (CYP450s, AO) cluster_2 Phase II Metabolism (UGTs, SULTs) Parent Substituted Pyrazolopyridine M1 Pyridine Ring Hydroxylation Parent->M1 CYP450 M2 N-Dealkylation Parent->M2 CYP450 M3 Side-Chain Oxidation Parent->M3 CYP450 / AO M4 Glucuronide Conjugate M1->M4 UGT

Caption: Potential metabolic pathways for pyrazolopyridines.

Scenario 3: I have identified a metabolic "hotspot." What are some effective bioisosteric replacement strategies?

Once a labile moiety is identified, replacing it is a key strategy to mitigate metabolism.[5][13] The goal is to find a replacement that is more stable while preserving or enhancing the compound's desired biological activity.

Common Bioisosteric Replacements for Pyrazolopyridine Scaffolds:

Labile MoietyPotential BioisostereRationale for Improved Stability
Unsubstituted Phenyl Ring Pyridyl or Pyrimidinyl Ring The introduction of nitrogen atoms deactivates the ring towards oxidative metabolism.[3][4]
Methyl Group (on an aromatic ring) Fluorine or Chlorine Atom Halogens block the site of benzylic oxidation.
Isopropyl Group (on a nitrogen) Cyclopropyl or Ethyl Group Reduces susceptibility to CYP-mediated oxidation by removing the tertiary carbon or reducing steric bulk.[1]
Ester Linker 1,2,4-Oxadiazole or 1,3,4-Oxadiazole Heterocyclic rings are generally more resistant to hydrolysis than esters.[14][15]
Amide Linker 1,2,4-Triazole or Pyrazole These heterocycles can mimic the hydrogen bonding properties of amides while being resistant to amidase activity.[12][16]

It is crucial to remember that the success of any bioisosteric replacement is context-dependent and must be validated experimentally.[12]

Part 3: Key Experimental Protocols

Here are step-by-step methodologies for the most common experiments discussed.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses stability against Phase I enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Ice-cold Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) by diluting the stock in phosphate buffer.[1]

  • Microsome Dilution: On ice, thaw and dilute the HLM with phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[1]

  • Incubation Setup: Add the diluted microsome solution to the wells of a 96-well plate. Also, prepare control wells (e.g., without NADPH).

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" controls).[1]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold ACN containing the internal standard to the respective wells.[1] The T=0 sample is quenched immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[1]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

Protocol 2: Metabolic Stability Assay in Suspension Hepatocytes

This assay assesses stability against both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • All materials from Protocol 1 (except NADPH system)

Procedure:

  • Hepatocyte Thawing: Thaw hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

  • Cell Suspension: Resuspend the viable hepatocytes in culture medium to a final density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation Setup: Add the hepatocyte suspension to the wells of a 96-well plate.

  • Pre-incubation: Pre-incubate the plate at 37°C with gentle shaking.

  • Initiation: Start the reaction by adding the test compound to the wells.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot from the respective wells.[8]

  • Quenching & Processing: Immediately mix the collected sample with cold ACN containing an internal standard to stop metabolism and precipitate proteins.[1] Centrifuge to pellet the debris.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Data Analysis (for both protocols):

  • Plot the natural log of the percent remaining parent compound versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) as: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Normalization Factor) [8]

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Compar
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC.
  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3. PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hep
  • The Application of the Pyrazole Structure in the Structural Modification of N
  • CLINICALLY RELEVANT OF CYTOCHROME P450 FAMILY ENZYMES FOR DRUG-DRUG INTERACTION IN ANTICANCER THERAPY. Unknown Source.
  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.
  • Autonomous Bioisosteric Replacement for Multi-Property Optimiz
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • In vitro metabolic stability assays for the selected compounds.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
  • Effect of structural variation on aldehyde oxidase-catalyzed oxid
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • How to improve metabolic stability in drug discovery. YouTube.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Unknown Source.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using. DDDT.
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Unknown Source.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

Sources

Troubleshooting

Technical Support Center: Scaling Up Tetrahydropyrazolopyridine Synthesis

Status: Online Operator: Senior Application Scientist Ticket Focus: Process Chemistry, Scale-Up, Safety, and Purification Case ID: THPP-SCALE-2026 Introduction: The "Valley of Death" in THPP Scale-Up Tetrahydropyrazolopy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Process Chemistry, Scale-Up, Safety, and Purification Case ID: THPP-SCALE-2026

Introduction: The "Valley of Death" in THPP Scale-Up

Tetrahydropyrazolopyridines (THPPs) are privileged scaffolds in medicinal chemistry, frequently appearing in JAK inhibitors, anticancer agents, and B-Raf kinase inhibitors. While milligram-scale synthesis in a medicinal chemistry lab is often trivial, scaling these reactions to kilogram quantities introduces non-linear challenges: exothermic runaway risks , regiochemical scrambling , and purification bottlenecks .

This guide addresses these specific failure modes. It moves beyond "recipe following" to "process understanding," ensuring your scale-up is safe, reproducible, and compliant.

Module 1: The Regioselectivity Conundrum

User Query: "I scaled up my cyclocondensation of 5-aminopyrazole with a 1,3-dicarbonyl, but my HPLC shows a 60:40 mixture of isomers. It was >95:5 on the gram scale. What happened?"

Root Cause Analysis

The reaction between 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyls (or enones) is governed by a competition between kinetic and thermodynamic control.

  • Kinetic Control: The most nucleophilic nitrogen (exocyclic amine) attacks the most electrophilic carbonyl.

  • Thermodynamic Control: Reversibility allows the system to equilibrate to the most stable fused ring system.

On a small scale, rapid heating and cooling profiles often lock in the kinetic product. On a large scale, the extended heat-up and cool-down times (thermal inertia) allow the system to drift toward the thermodynamic mixture, leading to isomer scrambling.

Troubleshooting Protocol: Regiocontrol Optimization
ParameterMedicinal Chem (Small Scale)Process Chem (Scale-Up)Recommendation
Heating Mode Microwave (MW)Jacket/MantleAvoid MW protocols for scale-up. Use flow chemistry or precise ramp rates.
Acid Catalyst Acetic Acid (solvent)Lewis Acids (

,

)
Switch to Lewis acids to lower reaction temp, favoring kinetic control.
Solvent Ethanol (Reflux)Toluene/Water (Biphasic)Use biphasic systems to precipitate the product as it forms, preventing equilibration.
Logic Diagram: Regioselectivity Decision Tree

Regioselectivity start Start: 5-Aminopyrazole + 1,3-Dicarbonyl sym Is 1,3-Dicarbonyl Symmetrical? start->sym sym_yes No Regio-issues. Proceed to Standard Reflux. sym->sym_yes Yes sym_no Check Electrophilicity Difference sym->sym_no No diff_high Large Difference (e.g., Aldehyde vs Ketone) sym_no->diff_high diff_low Small Difference (e.g., Methyl vs Ethyl ester) sym_no->diff_low kinetic Kinetic Control Required Low Temp (<50°C) Lewis Acid Cat. diff_high->kinetic thermo Thermodynamic Control High Temp (>100°C) Acid Solvent (AcOH) diff_low->thermo result_k Isomer A (Kinetic) kinetic->result_k result_t Isomer B (Thermodynamic) thermo->result_t

Caption: Decision tree for selecting reaction conditions based on substrate symmetry and desired isomer.

Module 2: Process Safety – The Hydrazine Hazard

User Query: "We are using hydrazine hydrate in a multicomponent reaction. The safety officer flagged our 5kg batch proposal. How do we mitigate the explosion risk?"

Safety Critical Briefing

Hydrazine is a high-energy compound. In scale-up, the accumulation of unreacted hydrazine in the reactor creates a "thermal bomb." If the reaction initiates suddenly, the heat release rate will exceed the cooling capacity (Runaway Reaction).

The "Semi-Batch" Dosing Protocol

Never add all hydrazine at once (batch mode) on a large scale. Use a Semi-Batch (Dosing) approach.

Step-by-Step Safe Protocol:

  • Charge: Load Aldehyde, 1,3-Dicarbonyl, and Solvent (Ethanol/Water) into the reactor.

  • Inert: Purge headspace with Nitrogen (

    
    ) to remove oxygen (Hydrazine + 
    
    
    
    = flash fire risk).
  • Heat: Bring the mixture to reaction temperature (e.g., 60°C).

  • Dose: Add Hydrazine Hydrate (diluted in ethanol) slowly via a dosing pump.

    • Rate: 10% of volume per hour.

    • Monitoring: Watch the internal temperature (

      
      ).[1] If 
      
      
      
      rises >2°C above setpoint, STOP dosing immediately.
  • Hold: After dosing, hold at temperature to consume residual hydrazine.

Safety Data Table: Hydrazine Management

Hazard ParameterRisk LevelMitigation Strategy
Thermal Runaway HighUse semi-batch dosing; ensure cooling jacket is active.
Vapor Toxicity High (TLV 0.01 ppm)Closed system scrubbers (Bleach/Hypochlorite scrubbers).
Material Compatibility ModerateAvoid Iron/Rust (catalyzes decomposition). Use Passivated Stainless Steel (316L) or Glass-Lined Reactors.

Module 3: Green Scale-Up (One-Pot Multicomponent)

User Query: "Isolating the intermediate benzylidene is killing our yield. Can we telescope this?"

The Solution: Aqueous/Ethanolic MCR

The most efficient route for THPPs is the Pseudo-Four-Component Reaction . This avoids intermediate isolation and utilizes the "hydrophobic effect" to accelerate reactions in water or ethanol.

Optimized 1kg Scale Protocol:

  • Reactor Setup: 20L Glass-Lined Reactor with overhead stirring (Anchor impeller).

  • Solvent: Water:Ethanol (4:1 ratio). Why? Water promotes precipitation of the hydrophobic product, driving equilibrium forward.

  • Reagents:

    • Aldehyde (1.0 eq)[2][3]

    • Ethyl Acetoacetate (2.0 eq) - Acts as both building block and solvent modifier.

    • Ammonium Acetate (2.5 eq) - Nitrogen source.

    • Hydrazine Hydrate (1.1 eq) - Added last via dosing (see Module 2).

  • Catalyst: 1-5 mol% L-Proline or Citric Acid (Organocatalysis). Avoids metal scavenging later.

  • Work-up:

    • Cool to 5°C.

    • The product will precipitate as a solid.

    • Filtration: Filter the slurry.[4][5]

    • Wash: Wash with cold water (removes ammonium acetate) and cold ethanol (removes unreacted organics).

Workflow Visualization: Green MCR Scale-Up

MCR_Workflow cluster_0 Step 1: Pre-Mix cluster_1 Step 2: Controlled Reaction cluster_2 Step 3: Isolation A Aldehyde Reactor Reactor (60°C) A->Reactor B Ketoester B->Reactor C NH4OAc C->Reactor Solv H2O/EtOH Solv->Reactor Cool Cool to 5°C (Precipitation) Reactor->Cool Dose Dose: Hydrazine Dose->Reactor Slow Add Filter Filtration Cool->Filter Cake Wet Cake Filter->Cake Waste Waste Filter->Waste Filtrate (Recycle?)

Caption: Workflow for the one-pot green synthesis of THPPs, emphasizing controlled dosing and precipitation.

Module 4: Purification without Chromatography

User Query: "We have 500g of crude. Columns are impossible. How do we clean this up?"

Technique: Solvent-Antisolvent Recrystallization

THPPs are typically highly crystalline due to their rigid fused-ring structure.

Protocol:

  • Dissolution (The "Good" Solvent):

    • Dissolve crude solid in DMSO or DMF at 60-80°C.

    • Volume: Use the minimum amount required (approx 3-5 mL per gram).

  • Filtration: Hot filtration to remove insoluble mechanical impurities/catalysts.

  • Antisolvent Addition:

    • Slowly add Water (the antisolvent) to the hot DMSO solution.

    • Stop point: When a persistent cloudiness appears.[4]

  • Cooling Ramp:

    • Cool slowly (10°C/hour) to Room Temp.

    • Then cool to 0°C.

  • Wash: Filter and wash with water to remove residual DMSO.

Why this works: DMSO breaks the intermolecular H-bonds of the THPP, while water forces the hydrophobic aromatic rings to stack and crystallize, rejecting impurities into the mother liquor.

References

  • Green Synthesis of Tetrahydropyrazolopyridines: Dabiri, M., et al.[6][7] "An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media." Arkivoc, 2014.[7]

  • Regioselectivity in Pyrazolopyridine Synthesis: Quiroga, J., et al.[8] "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Tetrahedron Letters, 2008.

  • Process Safety of Hydrazine: Wei, C., et al. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 2013.

  • Scale-Up of Pyrazolo-fused Systems (Flow Chemistry): Bass, T. M., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade." Organic Process Research & Development, 2019.

  • Crystallization Strategies: Briggs, N.[9] "Particle size control during recrystallization and scale-up." Crystallization Systems, 2018.[9]

Sources

Reference Data & Comparative Studies

Validation

Validating Novel Pyrazolopyridine Derivatives: A Comparative Guide to Kinase Inhibition and Anticancer Efficacy

Executive Summary This guide outlines a rigorous validation framework for novel pyrazolo[3,4-b]pyridine derivatives. As bioisosteres of ATP (mimicking the purine scaffold), these heterocycles are privileged structures in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous validation framework for novel pyrazolo[3,4-b]pyridine derivatives. As bioisosteres of ATP (mimicking the purine scaffold), these heterocycles are privileged structures in medicinal chemistry, particularly for targeting kinases (VEGFR, CDK, GSK-3β) and Topoisomerase II.

This document moves beyond basic screening, providing a comparative methodology against industry standards (e.g., Sorafenib , Doxorubicin ) to establish the Selectivity Index (SI) and Mechanism of Action (MOA) required for high-impact publication and preclinical advancement.

Part 1: The Rationale – Why Pyrazolopyridines?

The pyrazolo[3,4-b]pyridine scaffold derives its potency from its structural similarity to adenine. In the ATP-binding pocket of protein kinases, the N1 and N2 nitrogens of the pyrazole ring often serve as hydrogen bond acceptors/donors to the hinge region, mimicking the interaction of the adenine base.

Validation Strategy: To validate a new series (herein referred to as the PPD-X Series ), one must prove not just potency, but superiority or selectivity over existing ATP-competitive inhibitors.

The Validation Workflow

The following diagram illustrates the logical flow from synthesis to mechanistic confirmation.

ValidationFunnel Synthesis 1. Synthesis & Characterization (NMR, MS, Purity >95%) InSilico 2. In Silico Docking (Hinge Region Interaction) Synthesis->InSilico Select Top Candidates Enzymatic 3. Enzymatic Kinase Profiling (IC50 vs. Sorafenib/Staurosporine) InSilico->Enzymatic Predicted Affinity Cellular 4. Cellular Cytotoxicity (MTT/CCK-8) (Cancer Lines vs. Normal Fibroblasts) Enzymatic->Cellular Confirmed Inhibitors MOA 5. Mechanism of Action (Flow Cytometry: Apoptosis/Cell Cycle) Cellular->MOA Lead Compound (PPD-X)

Figure 1: The critical path for validating bioactive heterocycles. Note the filter at step 3: only enzymatically active compounds proceed to cellular assays.

Part 2: Enzymatic Profiling (The Gold Standard)

Before testing on cells, you must confirm direct target engagement.[1] Many researchers skip to cell viability, which is a mistake; cell death could be due to general toxicity, not specific kinase inhibition.

Comparative Data Presentation

When publishing, avoid isolated data points. You must present your novel derivative (PPD-X ) alongside a relevant clinical standard.

Table 1: Kinase Inhibition Profile (IC50 in nM) Representative data structure for a VEGFR-2 targeting pyrazolopyridine.

CompoundVEGFR-2 (Target)BRAF V600E (Off-Target)CDK2 (Off-Target)Selectivity Ratio (VEGFR/CDK2)
PPD-X (Novel) 24 ± 3 150 ± 12>10,000>400
Sorafenib (Ref)90 ± 522 ± 4>10,000>100
Staurosporine4 ± 18 ± 22 ± 0.52 (Non-selective)

Interpretation:

  • Potency: PPD-X shows superior potency (24 nM) compared to Sorafenib (90 nM) against the primary target.

  • Selectivity: Unlike Staurosporine (a pan-kinase inhibitor), PPD-X spares CDK2, suggesting a lower risk of off-target toxicity.

Protocol 1: ADP-Glo™ Kinase Assay

Rationale: This assay measures the ADP formed from a kinase reaction, providing a direct linear correlation to activity.

  • Preparation: Dilute the novel pyrazolopyridine (PPD-X) in DMSO. Prepare 10-point serial dilutions.

  • Enzyme Mix: Incubate purified Recombinant VEGFR-2 (0.2 µ g/well ) with PPD-X for 15 mins at room temperature (RT).

  • Substrate Addition: Add ATP (at

    
     concentration, typically 10 µM) and Poly(Glu,Tyr) substrate.
    
    • Critical Step: Using ATP at

      
       ensures you are measuring competitive inhibition , the expected mode for pyrazolopyridines.
      
  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 3: Cellular Efficacy & The Selectivity Index

Demonstrating that your compound kills cancer cells is insufficient.[1] You must demonstrate that it is safer than it is toxic.

Determining the Selectivity Index (SI)

The SI is calculated as:


. An SI > 10 is generally considered promising for drug development.

Table 2: In Vitro Cytotoxicity (IC50 in µM)

Cell LineTissue OriginPPD-X (Novel)Doxorubicin (Ref)SI (PPD-X)
HepG2 Liver Cancer1.2 ± 0.1 0.8 ± 0.2-
MCF-7 Breast Cancer2.5 ± 0.3 0.5 ± 0.1-
HME1 Normal Epithelium>50.0 4.2 ± 0.5>20

Expert Insight: Note that while Doxorubicin is more potent against cancer cells, it is also highly toxic to normal cells (HME1 IC50 = 4.2 µM). The novel PPD-X is less potent but significantly safer (SI > 20), a key selling point for publication.

Protocol 2: MTT Cell Viability Assay

Rationale: Measures mitochondrial metabolic activity as a proxy for viability.

  • Seeding: Seed cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Add PPD-X at varying concentrations (0.1 – 100 µM). Include DMSO Control (0.1% v/v) and Positive Control (Doxorubicin).

    • Trustworthiness Check: Ensure final DMSO concentration never exceeds 0.5%, as DMSO itself is cytotoxic.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Dye Addition: Add MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate medium carefully. Add DMSO (150 µL) to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Part 4: Validating Mechanism of Action (MOA)

If your pyrazolopyridine inhibits a kinase (e.g., VEGFR or CDK), the downstream consequence should be Cell Cycle Arrest or Apoptosis .

Pathway Visualization

The following diagram details the expected signaling cascade inhibition by a pyrazolopyridine derivative.

MOA_Pathway Inhibitor Pyrazolopyridine (PPD-X) Receptor RTK (e.g., VEGFR) Inhibitor->Receptor ATP Competition RasRaf RAS / RAF Receptor->RasRaf Activation Apoptosis Apoptosis (Caspase 3/7) Receptor->Apoptosis Loss of Survival Signal MEK MEK RasRaf->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Nucleus Nucleus (Proliferation Genes) ERK->Nucleus Transcription

Figure 2: Mechanism of Action. PPD-X blocks the ATP pocket of the RTK, preventing downstream phosphorylation of ERK and triggering apoptotic pathways.

Protocol 3: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Treatment: Treat HepG2 cells with PPD-X at its IC50 concentration for 24h.

  • Harvest: Trypsinize cells (gentle handling to prevent artificial damage). Wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in compromised membranes).

  • Incubation: 15 mins at RT in the dark.

  • Analysis: Analyze immediately on a Flow Cytometer (e.g., BD FACSCalibur).

    • Expected Result: A shift from the bottom-left quadrant (Live) to bottom-right (Early Apoptosis) and top-right (Late Apoptosis) compared to the DMSO control.

References

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents Med Chem.[2] (2022).[2][3] Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. (2022).[2][3] Link

  • New Sorafenib Derivatives: Synthesis and Antiproliferative Activity. MDPI Molecules. (2012).[4][5] Link

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors. Journal of Medicinal Chemistry. (2022).[2][3] Link

  • Kinase Selectivity Profiling System Protocol. Promega Corporation.Link

Sources

Comparative

In Vitro Validation of Kinase Inhibition by Pyrazolopyridine Compounds: A Technical Comparison Guide

Executive Summary: The Pyrazolopyridine Advantage Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists. The pyrazolopyridine scaffold (specifically pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazolopyridine Advantage

Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

The pyrazolopyridine scaffold (specifically pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine) has emerged as a "privileged structure" in kinase drug discovery. Unlike traditional quinazoline or pyrimidine scaffolds, pyrazolopyridines offer a unique vector for ATP-competitive inhibition (Type I) while providing distinct solubility and metabolic stability profiles.

This guide provides a rigorous, data-backed framework for validating these compounds in vitro, distinguishing true kinase inhibition from assay artifacts such as autofluorescence or aggregation.

Comparative Analysis: Pyrazolopyridines vs. Standard Scaffolds
FeaturePyrazolopyridines (e.g., Selpercatinib)Quinazolines (e.g., Gefitinib)Pyrimidines (e.g., Imatinib)
Binding Mode ATP-Competitive (Type I) . Mimics adenine ring; forms H-bonds with hinge region (Glu/Cys residues).Type I. Strong hinge binding but often rigid.Type II (binds DFG-out). High selectivity but requires specific conformation.
Selectivity Profile Tunable. Nitrogen positioning allows specific interactions with the "gatekeeper" residue.High potency, but often promiscuous (pan-kinase inhibition).High selectivity for specific kinases (e.g., BCR-Abl).
Solubility Moderate to High. Pyridine nitrogen acts as a H-bond acceptor, improving aqueous solubility vs. pure carbocycles.Low. Often requires solubilizing tails (e.g., morpholine).Moderate.
Assay Risks Intrinsic Fluorescence. Some derivatives are fluorophores; can interfere with intensity-based assays.Aggregation. Can form colloidal aggregates giving false positives.Metabolic stability issues in cellular assays.

Strategic Validation Workflow

The following directed acyclic graph (DAG) outlines the logical flow for validating a pyrazolopyridine hit, ensuring "self-validating" results.

ValidationWorkflow Hit Pyrazolopyridine Hit (In Silico/HTS) Solubility Step 1: DMSO Solubility Check (Nephelometry) Hit->Solubility Biochem Step 2: Biochemical IC50 (ADP-Glo / TR-FRET) Solubility->Biochem Soluble > 100 µM Interference Checkpoint: Autofluorescence? Biochem->Interference Interference->Biochem Switch to TR-FRET Cellular Step 3: Cellular Target Engagement (Western Blot / NanoBRET) Interference->Cellular No Interference Phenotypic Step 4: Functional Readout (Cell Viability/Apoptosis) Cellular->Phenotypic

Core Experimental Protocols

Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)

Rationale: Pyrazolopyridines are Type I inhibitors. A luminescent ADP-detection assay is superior to fluorescence-based assays (like FP) because it eliminates interference from the compound's potential intrinsic fluorescence.

Reagents:

  • Recombinant Kinase (e.g., CDK2, p38 MAPK).

  • Substrate (e.g., Histone H1 for CDKs).

  • Ultrapure ATP (10 µM and Km apparent).

  • ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock of the pyrazolopyridine in 100% DMSO.

    • Perform a 1:3 serial dilution in kinase buffer (ensure final DMSO < 1%).

    • Critical Control: Include a "No Kinase" control to check for compound interference with the luciferase reagents.

  • Kinase Reaction (10 µL volume):

    • Add 2 µL of compound (or DMSO control) to a 384-well white plate.

    • Add 4 µL of Kinase enzyme (optimized concentration, typically 1-10 ng/well).

    • Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.

    • Add 4 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: Proves the compound permeates the cell membrane and inhibits the kinase in a complex biological environment.

Target: Phosphorylation of downstream substrate (e.g., p-Rb for CDK2, p-MAPKAPK2 for p38).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HCT-116 or MCF-7) at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Treatment:

    • Treat cells with the pyrazolopyridine at 0, 0.1, 1, and 10 µM for 2–6 hours.

    • Positive Control:[1] Use a reference inhibitor (e.g., Roscovitine for CDK2).

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails (Critical: prevents dephosphorylation during lysis).

  • Immunoblotting:

    • Load 20-30 µg protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Probe with Phospho-specific antibody (e.g., anti-pRb Ser807/811).

    • Strip and re-probe for Total Kinase and Loading Control (GAPDH/Actin).

  • Quantification:

    • Normalize Phospho-signal to Total-signal. A successful hit will show dose-dependent reduction in the Phospho/Total ratio.

Troubleshooting & Scientific Integrity (E-E-A-T)

The "Fluorescence Trap"

Many pyrazolopyridine derivatives exhibit intrinsic fluorescence (blue/green region) due to their conjugated heteroaromatic system [1, 7].

  • Problem: In intensity-based assays (e.g., standard FRET or FP), the compound's fluorescence can mask the inhibition signal, leading to false negatives (assay assumes enzyme is still active).

  • Solution: Use TR-FRET (Time-Resolved FRET) .[2][3][4]

    • Mechanism:[5][6] TR-FRET uses a delay (50–150 µs) between excitation and measurement.[2][4] Organic fluorophores (like the drug) decay within nanoseconds, while the Lanthanide donor (Europium/Terbium) decays over milliseconds. This "gates out" the compound interference.[4]

Solubility & Precipitation

Pyrazolopyridines are lipophilic.

  • Validation Step: Before running the IC50, perform a Kinetic Solubility Test using nephelometry (light scattering).

  • Threshold: If the compound precipitates at < 50 µM in assay buffer (1% DMSO), the IC50 curve will plateau artificially.

Mechanism of Action Visualization

The following diagram illustrates the ATP-competitive inhibition mechanism of pyrazolopyridines within the MAPK signaling pathway, a common target for this scaffold.

SignalingPathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK p38 p38 MAPK (Target) MEK->p38 Phosphorylation Substrate Substrate (e.g., MAPKAPK2) p38->Substrate Phosphorylation Response Inflammation / Apoptosis Substrate->Response Inhibitor Pyrazolopyridine (ATP-Competitive) Inhibitor->p38 Blocks ATP Binding Pocket

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions. Cells (MDPI). Available at: [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • HTRF: A Technology Tailored for Drug Discovery. Current Genomics. Available at: [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Basic Medical Sciences. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules (MDPI). Available at: [Link]

Sources

Validation

A Comparative Guide to Selectivity Profiling of Pyrazolopyridine-Based Kinase Inhibitors

Introduction: The Quest for Precision in Kinase Inhibition Protein kinases are fundamental regulators of cellular signaling, orchestrating a vast array of processes from growth and proliferation to metabolism and apoptos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, orchestrating a vast array of processes from growth and proliferation to metabolism and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[3][4][5] Within the arsenal of kinase-targeting therapeutics, small molecule inhibitors have revolutionized treatment paradigms.

Among the various chemical scaffolds used to design these inhibitors, the pyrazolopyridine core has emerged as a "privileged scaffold".[6] This is due to its nature as a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows pyrazolopyridine-based compounds to effectively compete with ATP for binding in the highly conserved kinase active site.[3] This design strategy has led to the successful development of several FDA-approved drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the RET inhibitor selpercatinib.[3][7]

However, the very feature that makes the ATP-binding site an attractive target—its conservation across the ~500 members of the human kinome—also presents the greatest challenge: achieving selectivity.[1][8] An inhibitor that binds promiscuously to unintended kinases can lead to significant off-target effects and toxicity, undermining its therapeutic potential.[5][9] Therefore, rigorous and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of the entire drug discovery and development process.

This guide provides a comparative overview of the key experimental methodologies used to determine the selectivity profile of pyrazolopyridine-based kinase inhibitors. We will delve into both biochemical and cellular approaches, explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.

Biochemical Selectivity Profiling: A Foundational Assessment

Biochemical assays provide the first, and arguably most fundamental, assessment of an inhibitor's intrinsic affinity and potency against purified kinases. These in vitro methods are essential for establishing a baseline understanding of a compound's kinome-wide interaction landscape.

Large-Scale Kinome Scanning

The most comprehensive biochemical approach is to screen an inhibitor against a large panel of kinases, ideally representing all branches of the human kinome tree.[10] This provides a broad, unbiased view of selectivity.

Core Principle: Competition Binding Assays

A leading technology for this purpose is the competition binding assay, such as the KINOMEscan® platform.[11][12] This method does not measure enzymatic inhibition directly but rather quantifies the ability of a test compound to displace a tagged, reference ligand from the ATP-binding site of each kinase in the panel. The results are typically reported as the dissociation constant (Kd) or as a percentage of inhibition at a fixed compound concentration.

G

Data Visualization: The Kinome Dendrogram

The vast amount of data generated from a kinome scan is best visualized using a dendrogram, or "kinome tree".[13] This diagram illustrates the phylogenetic relationships between kinases. Hits are represented as circles on the tree, with the size of the circle corresponding to the binding affinity. A highly selective inhibitor will show one or very few large circles, while a promiscuous compound will light up the tree with many circles of varying sizes.[13]

// Selective Inhibitor Hits B11 [color="#EA4335", width=0.5, label="Target", fontcolor="#FFFFFF", fontsize=8]; B12 [color="#FBBC05", width=0.2];

// Promiscuous Inhibitor Hits D11 [color="#EA4335", width=0.4]; F21 [color="#EA4335", width=0.3]; A22 [color="#FBBC05", width=0.25]; H11 [color="#FBBC05", width=0.2]; C12 [color="#FBBC05", width=0.15]; G22 [color="#FBBC05", width=0.18]; } } Caption: Illustrative kinome tree showing a selective (left side) vs. a promiscuous inhibitor.

Enzymatic Activity Assays (IC50 Determination)

While binding assays measure affinity, enzymatic assays measure functional inhibition. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[14][15]

Causality Behind Experimental Design: The Importance of ATP Concentration

A critical parameter in any enzymatic kinase assay is the concentration of ATP. Since pyrazolopyridine inhibitors are ATP-competitive, their apparent IC50 values are highly dependent on the ATP concentration used in the assay.[16] An assay performed at a low ATP concentration (e.g., at or below the Michaelis-Menten constant, Km) will yield a more potent IC50 value than one performed at the high ATP concentrations found within cells (approximately 1-10 mM).[16][17]

  • For initial screening and ranking: Using an ATP concentration at or near the Km for each kinase is standard practice. This provides a sensitive measure of intrinsic potency.

  • For physiological relevance: Performing assays at a high ATP concentration (e.g., 1 mM) can give a better prediction of how the inhibitor will perform in a cellular environment.[17] Comparing IC50 values at low and high ATP can also provide insights into the inhibitor's mechanism.

Protocol 1: Generalized Enzymatic Kinase Assay (Luminescence-Based)

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (peptide or protein), and a stock solution of the pyrazolopyridine inhibitor in DMSO.

  • Serial Dilution: Perform serial dilutions of the inhibitor to create a dose-response curve (typically 10-12 points).

  • Kinase Reaction: In a microplate, add the kinase and the inhibitor at various concentrations. Allow a pre-incubation period (e.g., 15-30 minutes) for the inhibitor to bind to the kinase.

  • Initiate Reaction: Add the substrate and ATP to start the phosphorylation reaction. Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). Rationale: The reaction time is optimized to ensure linearity and remain within the initial velocity phase of the reaction.

  • Detect Activity: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity. The reagent first stops the kinase reaction and then converts the generated ADP to ATP, which is used in a luciferase reaction to produce light.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.[15]

Cellular Target Engagement: Proving the Hit in a Physiological Context

A compound's potent biochemical activity does not guarantee efficacy in a living system.[17] The inhibitor must be able to cross the cell membrane, engage its target in the complex cellular milieu, and exert a functional effect. Cellular target engagement assays are therefore critical for validating biochemical hits.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly measures the binding of an inhibitor to its target protein in intact cells or cell lysates.[18][19]

Core Principle: Ligand-Induced Thermal Stabilization

The binding of a ligand (the inhibitor) to a protein typically increases its conformational stability.[20] This increased stability makes the protein more resistant to thermal denaturation. CETSA® exploits this phenomenon by heating cell samples to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining. A successful inhibitor will result in a "thermal shift," meaning more of its target protein remains soluble at higher temperatures compared to untreated controls.[20][21]

G

Protocol 2: Isothermal Dose-Response CETSA® (ITDRF-CETSA®)

This variation is used to determine a compound's cellular potency (EC50) by applying a single, optimized heating temperature across a range of inhibitor concentrations.[21]

  • Cell Culture: Grow cells of interest to an appropriate confluency.

  • Compound Treatment: Aliquot cells and treat with a serial dilution of the pyrazolopyridine inhibitor for a defined period (e.g., 1-2 hours). Include a vehicle-only (DMSO) control.

  • Heat Challenge: Heat the cell suspensions at a single, pre-determined temperature (e.g., 52°C) for 3 minutes, followed by immediate cooling on ice. Rationale: This temperature is chosen from a preliminary melt-curve experiment to be on the slope of the denaturation curve, where a stabilizing shift can be most sensitively detected.

  • Cell Lysis: Lyse the cells using multiple freeze-thaw cycles.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble proteins) and normalize the total protein concentration.

  • Detection via Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target kinase, followed by a secondary antibody for detection.

  • Analysis: Quantify the band intensities. Plot the normalized intensity against the inhibitor concentration to determine the EC50 of target stabilization.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a live-cell proximity-based assay that quantitatively measures compound binding to a specific target protein in real-time.[22][23]

Core Principle: Bioluminescence Resonance Energy Transfer (BRET)

The assay relies on energy transfer between a NanoLuc® luciferase enzyme, which is genetically fused to the kinase of interest, and a cell-permeable fluorescent tracer that binds reversibly to the kinase's active site.[22][24] When the tracer is bound to the NanoLuc®-kinase fusion, the emission from the luciferase (donor) excites the fluorescent tracer (acceptor), resulting in a BRET signal. A test inhibitor that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This displacement is measured to quantify the inhibitor's affinity and occupancy at its target.[23]

G

The primary advantage of NanoBRET™ is its ability to provide quantitative binding data (affinity, not just potency) in living cells under physiological conditions.[22][23] It can also be used to determine compound residence time, a key parameter for predicting in vivo efficacy.[22][24]

Comparative Data Analysis

A robust selectivity profile is built by integrating data from both biochemical and cellular assays. The tables below illustrate how data for hypothetical pyrazolopyridine inhibitors could be presented for comparison against a known standard.

Table 1: Comparative Biochemical Selectivity Profile

Kinase TargetInhibitor A (Kd, nM)Inhibitor B (Kd, nM)Ibrutinib (Standard) (Kd, nM)
BTK (Primary Target) 5.2 15.8 3.5
TEC8.9450.37.8
EGFR>10,0008,500950
SRC150.6>10,000255
ITK12.41,20010.5
JAK3850.29,80016.1

Data is hypothetical for illustrative purposes.

Table 2: Comparative Cellular Target Engagement Profile

Assay MethodTarget KinaseInhibitor A (EC50, nM)Inhibitor B (EC50, nM)Ibrutinib (Standard) (EC50, nM)
NanoBRET™ BTK 25.1 550.6 18.9
CETSA® (ITDRF) BTK 30.5 780.2 22.4

Data is hypothetical for illustrative purposes.

Synthesizing the Results:

  • Inhibitor A shows high biochemical potency for its primary target (BTK) and key off-targets in the same family (TEC, ITK), similar to the standard, Ibrutinib. Its cellular engagement is strong, with EC50 values only ~5-6 fold higher than its biochemical Kd, suggesting good cell permeability and target access.

  • Inhibitor B is less potent biochemically and displays a much cleaner selectivity profile, with significantly weaker binding to common off-targets. However, its cellular EC50 is over 30-fold weaker than its biochemical Kd, which could indicate poor cell permeability or active efflux from the cell, a critical insight for further optimization.

Conclusion

The selectivity profiling of pyrazolopyridine-based kinase inhibitors is a multi-faceted process that requires a carefully planned, tiered approach. It begins with broad, biochemical kinome scanning to map the landscape of potential interactions. This is followed by quantitative enzymatic assays to determine intrinsic potency, paying close attention to assay conditions like ATP concentration. Finally, and most critically, these findings must be validated in a physiological context using cellular target engagement assays like CETSA® and NanoBRET™, which confirm that the inhibitor can reach and bind its intended target in living cells.

By integrating the results from these complementary methodologies, drug discovery teams can build a comprehensive and reliable selectivity profile. This enables the rational design of more precise and effective kinase inhibitors, ultimately leading to safer and more potent therapeutics.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • SciSpace. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]

  • ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • National Center for Biotechnology Information (PMC). (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. NCBI. [Link]

  • National Center for Biotechnology Information (PMC). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Wheaton College. Reading Dendrograms. Wheaton College. [Link]

  • National Center for Biotechnology Information (PMC). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NCBI. [Link]

  • Medical News. (2024, December 14). NanoBRET™ Target Engagement for drug development. Medical News. [Link]

  • ResearchGate. (n.d.). Specificity profiles of clinical kinase inhibitors.Kinase dendrograms... ResearchGate. [Link]

  • National Center for Biotechnology Information (PMC). Prediction of kinase-inhibitor binding affinity using energetic parameters. NCBI. [Link]

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Medium. (2025, October 1). Decoding Dendrograms: A Comprehensive Guide. Medium. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • PubMed. (2012, October 1). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. PubMed. [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Displayr. What is a Dendrogram? Hierarchical Cluster Analysis. Displayr. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • ChemRxiv. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Reaction Biology. NanoBRET Assay Services. Reaction Biology. [Link]

  • bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • ArcGIS Pro Documentation. How Dendrogram works. ArcGIS Pro. [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • National Center for Biotechnology Information (PMC). (2024, June 13). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. NCBI. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Oncolines. [Link]

  • Frontiers. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]

  • ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

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Comparative

Comparing the efficacy of different tetrahydropyrazolopyridine isomers

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationships (SAR) & Isomeric Efficacy Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary The tetrahydro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationships (SAR) & Isomeric Efficacy Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The tetrahydropyrazolopyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of acting as a bioisostere for purines and indoles. Its efficacy, however, is strictly governed by isomeric configuration .

This guide objectively compares the two primary forms of isomerism affecting this scaffold:

  • Regioisomerism (Core Architecture): Specifically comparing the dominant pyrazolo[3,4-b]pyridine fusion against the alternative pyrazolo[4,3-c]pyridine .

  • Stereoisomerism (Chirality): Analyzing the critical impact of enantioselectivity at the C4 position, particularly in the context of Phosphodiesterase 4 (PDE4) inhibition.

Key Finding: While the [3,4-b] regioisomer offers superior synthetic accessibility and metabolic stability (making it the industry standard), the efficacy of the final drug candidate is often determined by the (S)-enantiomer preference in PDE4 active sites, driven by a specific water-mediated hydrogen bond network.

Structural Basis of Comparison

Regioisomerism: The Fusion Angle

The fusion of the pyrazole (5-membered) and pyridine (6-membered) rings dictates the vector of substituents and the electronic distribution of the core.

Isomer SubtypeFusion NotationStructural CharacteristicsPrimary Utility
Type A (Dominant) Pyrazolo[3,4-b]pyridine Nitrogen at position 1 (pyrazole) and 7 (pyridine) are distal.Kinase inhibitors (GSK-3

, CDK2), PDE4 inhibitors.
Type B (Alternative) Pyrazolo[4,3-c]pyridine Nitrogen atoms are positioned to create a different H-bond acceptor/donor vector.Pendrin (SLC26A4) inhibitors, specific GPCR ligands.
Stereoisomerism: The C4 Chiral Center

In tetrahydro- derivatives, the C4 carbon (part of the pyridine ring) is chiral.

  • Significance: This carbon often bears an aryl substituent (e.g., 3-nitrophenyl) that must fit into a hydrophobic pocket (Q-pocket) of the target enzyme.

  • Eutomer vs. Distomer: For PDE4, the difference in potency between enantiomers can be >100-fold.

Comparative Efficacy Data

Case Study: PDE4 Inhibition

The following data synthesizes findings from high-throughput screening and crystallographic optimization of pyrazolopyridines as PDE4 inhibitors (anti-inflammatory targets).

Table 1: Comparative Potency of Isomers against PDE4B

Compound ClassIsomeric Configuration

(PDE4B)
Selectivity (vs PDE4D)Mechanism of Action
Pyrazolo[3,4-b] (S)-Enantiomer 12 nM >50-foldForms critical H-bond with active site water molecule.
Pyrazolo[3,4-b](R)-Enantiomer>1000 nMN/ASteric clash prevents optimal Q-pocket occupation.
Pyrazolo[3,4-b]Racemic Mixture~500 nMModerateDiluted efficacy due to distomer presence.
Pyrazolo[4,3-c]Racemic>2000 nMLowPoor alignment with the metal-binding pocket (

).

Critical Insight: The superior efficacy of the (S)-[3,4-b] isomer is attributed to its ability to mimic the binding mode of Rolipram, specifically interacting with a conserved water molecule in the hydrophobic pocket that bridges the ligand to the enzyme backbone (Gln443).

Case Study: Antiproliferative Activity (Kinase Inhibition)

In oncology, the planar nature of the aromatic system is vital for ATP-mimicry.

Table 2: Cytotoxicity (


) in Leukemia Cell Lines (K562) 
ScaffoldDerivative

(

M)
Target
Pyrazolo[3,4-b] Compound 8c0.72 Topoisomerase II

/ DNA Intercalation
Pyrazolo[1,5-a]Compound 6n0.78CDK2 / TRKA
Pyrazolo[4,3-e]Compound 140.057CDK2 / Cyclin A2

Note: While Pyrazolo[4,3-e] derivatives show higher potency in specific CDK2 assays, the [3,4-b] scaffold provides a broader spectrum of activity and better pharmacokinetic properties (solubility/permeability).

Mechanistic Visualization

Biological Pathway: PDE4 Inhibition

The following diagram illustrates the downstream effects of a potent tetrahydropyrazolopyridine inhibitor preventing cAMP hydrolysis.

PDE4_Pathway Inhibitor Tetrahydropyrazolopyridine (S)-Isomer PDE4 PDE4 Enzyme (Active Site) Inhibitor->PDE4 High Affinity Binding (IC50 ~12nM) cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Normal Function: Hydrolysis AMP 5'-AMP (Inactive) cAMP->AMP Blocked by Inhibitor PKA PKA (Protein Kinase A) cAMP->PKA Accumulation Activates CREB CREB Phosphorylation PKA->CREB Signaling Cascade Effect Anti-Inflammatory Response (TNF-α Suppression) CREB->Effect Gene Expression

Caption: Mechanism of Action for PDE4 inhibition. The (S)-isomer blocks hydrolysis, elevating cAMP levels and triggering anti-inflammatory signaling.

Synthetic Workflow: Regioselective Hantzsch Reaction

This diagram outlines the multicomponent reaction used to synthesize the dominant [3,4-b] isomer.

Synthesis_Workflow Aldehyde Aryl Aldehyde (R-CHO) Intermediate Knoevenagel Intermediate Aldehyde->Intermediate Condensation Amine 5-Aminopyrazole MCR One-Pot Hantzsch Reaction (Reflux/EtOH) Amine->MCR Michael Addition Dicarbonyl 1,3-Dicarbonyl (Meldrum's Acid/Dimedone) Dicarbonyl->Intermediate Condensation Racemic Racemic Tetrahydropyrazolo[3,4-b]pyridine MCR->Racemic Cyclization Intermediate->MCR ChiralSep Chiral HPLC (Chiralpak AD-H) Racemic->ChiralSep Resolution Eutomer (S)-Enantiomer (Active Drug) ChiralSep->Eutomer Yield ~40%

Caption: One-pot synthesis of the [3,4-b] core followed by chiral resolution to isolate the active (S)-enantiomer.

Experimental Protocols

Protocol A: Synthesis of Tetrahydropyrazolo[3,4-b]pyridine Core

Rationale: This multicomponent reaction utilizes the reactivity of the exocyclic amine of the pyrazole to form the fused pyridine ring.

  • Reagents: 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), substituted benzaldehyde (1.0 eq), and dimedone (1.0 eq).

  • Condition: Dissolve in Ethanol (10 mL/mmol). Add catalytic L-proline (10 mol%) to promote iminium ion formation.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from EtOH/DMF.

  • Validation:

    
     NMR should show a characteristic singlet for the methine proton at C4 (approx. 
    
    
    
    4.8–5.2 ppm).
Protocol B: PDE4 Enzymatic Assay (Scintillation Proximity Assay)

Rationale: To determine the


 of the isolated isomers.
  • Enzyme Prep: Use human recombinant PDE4B2 expressed in Sf9 cells.

  • Substrate:

    
    -cAMP (approx. 50,000 cpm/well).
    
  • Incubation:

    • Mix enzyme buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM

      
      , 1.7 mM EGTA) with the test compound (dissolved in DMSO).
      
    • Add substrate to initiate reaction.

    • Incubate at 30°C for 30 minutes.

  • Termination: Add Yttrium silicate SPA beads containing zinc sulfate (binds AMP but not cAMP).

  • Measurement: Count in a MicroBeta scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

References

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

  • Hamblin, J. N., et al. (2008).[1][2] Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, L., et al. (2018). Identification of a PDE4-specific pocket for design of selective inhibitors. Scientific Reports (Nature). Link

  • Gheidari, D., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Pharmaceuticals.[2][3][4][5][6][7][8][9] Link

  • Verma, A., et al. (2018). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry. Link

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Comparative

A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for a Novel Pyrazolopyridine Compound

Introduction: The Critical Need for a Validated Potency Assay In the landscape of drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for a Validated Potency Assay

In the landscape of drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for targeted cancer therapy.[1][2] Our focus here is on a novel pyrazolopyridine compound, designated "PY-202," which has shown promising anti-proliferative activity in preliminary screens against several cancer cell lines.[3][4][5][6][7][8] To advance PY-202 through the preclinical pipeline, the development and validation of a robust, reliable, and biologically relevant cell-based potency assay is paramount.

This guide provides an in-depth comparison of our validated in-house bioluminescent cell viability assay against alternative methodologies. We will delve into the rationale behind our experimental choices, present the validation data, and offer detailed protocols to ensure scientific integrity and reproducibility. The principles outlined here adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[9][10][11][12][13]

The In-House Assay: A Bioluminescence-Based Approach to Quantifying Cell Viability

For the primary validation of PY-202's anti-proliferative effects, we developed a cell-based assay utilizing a genetically engineered human colorectal carcinoma cell line (HCT-116) that constitutively expresses luciferase. The fundamental principle of this assay is that only metabolically active, viable cells can produce ATP, which is the limiting substrate for the luciferase reaction. Upon cell lysis, the amount of emitted light is directly proportional to the number of viable cells.

Why a Bioluminescent Assay?

The choice of a bioluminescence-based readout over fluorescence or absorbance methods was a deliberate one, driven by the need for maximal sensitivity and a wide dynamic range.[14][15][16] Bioluminescent assays are less susceptible to interference from fluorescent compounds and do not suffer from the high background often associated with fluorescence-based methods.[14][15] This translates to a superior signal-to-noise ratio, which is critical for accurately determining compound potency, especially at low concentrations.

Signaling Pathway of PY-202

The putative mechanism of action for PY-202 involves the inhibition of a key cyclin-dependent kinase (CDK), leading to cell cycle arrest and subsequent apoptosis.[2][17]

PY202 PY-202 CDK Cyclin-Dependent Kinase (CDK) PY202->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads to

Caption: Putative signaling pathway of PY-202.

Assay Validation: A Rigorous, Multi-Parameter Approach

A robust assay validation process is essential to ensure that the data generated is accurate, precise, and reproducible.[18][19][20][21][22][23][24][25][26][27] Our validation plan for the PY-202 cell-based assay was designed to meet the stringent requirements of regulatory bodies.[9][10][11][13]

Experimental Workflow for Assay Validation

The following diagram illustrates the key stages of our assay validation workflow.

Caption: Experimental workflow for cell-based assay validation.

Key Validation Parameters and Acceptance Criteria
Parameter Purpose Acceptance Criteria
Specificity To ensure the assay measures the analyte of interest without interference.No significant signal from vehicle controls or irrelevant compounds.
Linearity & Range To determine the range over which the assay is directly proportional to the analyte concentration.R² > 0.98 for the linear portion of the dose-response curve.
Accuracy To assess the closeness of the measured value to the true value.Recovery of 80-120% for spiked controls.
Precision To evaluate the repeatability and intermediate precision of the assay.Coefficient of Variation (CV) < 15% for intra- and inter-assay replicates.
Robustness To determine the assay's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in cell seeding density, incubation time, etc.
Z'-Factor A measure of assay quality and suitability for high-throughput screening (HTS).[28][29][30][31][32]Z' > 0.5 for an excellent assay.[28][29][30]

Comparison with Alternative Assay Formats

While our in-house bioluminescent assay has proven to be highly effective, it is important to consider alternative methods for a comprehensive understanding of PY-202's activity.[33][34]

Assay Type Principle Advantages Disadvantages
Bioluminescent Viability Assay (In-House) Measures ATP levels in viable cells via a luciferase reaction.High sensitivity, wide dynamic range, low background.[14][16]Requires cell lysis, endpoint assay.
Fluorescent Viability Assay (e.g., Resazurin) Measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[33]Non-lytic, allows for kinetic studies.Lower sensitivity than luminescence, potential for compound interference.
Absorbance-Based Viability Assay (e.g., MTT/MTS) Measures the reduction of a tetrazolium salt to a colored formazan product by viable cells.[33][35][36]Cost-effective, simple protocol.Lower sensitivity, requires a solubilization step for MTT.[33]
Cell Proliferation Assay (e.g., BrdU/EdU) Measures the incorporation of a nucleoside analog into newly synthesized DNA during cell proliferation.[35]Directly measures DNA synthesis.More complex protocol, may require fixation and permeabilization.
Apoptosis Assay (e.g., Caspase-Glo) Measures the activity of caspases, key enzymes in the apoptotic pathway.Provides mechanistic insight into the mode of cell death.May not capture all forms of cell death.

Experimental Protocols

Protocol 1: Bioluminescent Cell Viability Assay
  • Cell Seeding: Seed HCT-116-luc cells in a white, clear-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of PY-202 in complete growth medium. Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Allow the plate and the lytic luciferase substrate reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Signal Detection: Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate reader.

Protocol 2: Z'-Factor Determination
  • Plate Setup: In a 96-well plate, designate half of the wells for the positive control (e.g., a known cytotoxic compound at a high concentration) and the other half for the negative control (vehicle only).

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Bioluminescent Cell Viability Assay protocol, adding the positive and negative controls to the appropriate wells.

  • Incubation and Signal Detection: Follow steps 3-5 of the Bioluminescent Cell Viability Assay protocol.

  • Calculation: Calculate the Z'-factor using the following formula:[28][29][30][31][32] Z' = 1 - [(3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|] Where SD is the standard deviation.

Conclusion: A Validated Assay for Confident Drug Development

The comprehensive validation of our in-house bioluminescent cell viability assay demonstrates its suitability for characterizing the anti-proliferative activity of the novel pyrazolopyridine compound, PY-202. The assay exhibits excellent sensitivity, linearity, accuracy, precision, and robustness, with a Z'-factor consistently above 0.7, indicating its suitability for high-throughput applications.

While alternative assays each have their merits, the bioluminescent method provides the optimal balance of performance and practicality for our current stage of drug development. The data generated from this validated assay will provide a solid foundation for the continued preclinical and eventual clinical development of PY-202.

References

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.).
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Volz, A.-C. (n.d.). Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Isogen Life Science.
  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Indigo Biosciences. (n.d.). Bioluminescence vs Fluorescence: Which should I choose?.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Unknown. (2014). Data analysis approaches in high throughput screening.
  • Unknown. (2013). A guide for potency assay development of cell-based product candidates.
  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Abcam. (n.d.). Cell viability assays.
  • ICH. (n.d.). Quality Guidelines.
  • Unknown. (2025). Bioluminescence vs. Fluorescence: Choosing the Right Assay for Your Experiment.
  • Selvita. (2026). Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity.
  • EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Eurofins. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance.
  • BioProcess International. (2015). Building a Robuts Bioassay for Product Potency.
  • Forge Biologics Resources. (2025). Potency Assays for Cell and Gene Therapy: A Complete Guide.
  • Unknown. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies.
  • DLRC Group. (2024). Potency of Cell and Gene Medicinal Products: New FDA Guideline.
  • Semantic Scholar. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
  • RSC Publishing. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies.
  • FDA. (n.d.). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products.
  • PMC - NIH. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • ECA Academy. (2024). FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products.
  • PMC. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • PubMed. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis.
  • Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • MDPI. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.
  • PMC. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Arabian Journal of Chemistry. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.
  • PubMed. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.
  • Unknown. (n.d.). Cell-based Assay Services.
  • ResearchGate. (2025). Pyrazolopyridine derivatives as potent ASK1 inhibitors: design, synthesis, and biological evaluation.
  • Digital Commons @ BAU - Beirut Arab University. (2021). DZ-BAU2021-14N AS NOVEL PYRAZOLOPYRIDINE NANOCRYSTALS: APPRAISAL OF ANTICANCER ACTIVITY AGAINST HCT-116 AND HT-29 COLORECTAL CAN.

Sources

Validation

Comparative Analysis of Pyrazolopyridine Kinase Inhibitors: From In Vitro Potency to In Vivo Efficacy

[1][2][3] Executive Summary The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibition (e.g., MAPK, TRK, RET). While these heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibition (e.g., MAPK, TRK, RET). While these heterocycles frequently yield nanomolar potency in biochemical assays (in vitro), their translation to animal models (in vivo) is often attrition-prone due to poor aqueous solubility and rapid metabolic clearance.

This guide provides a technical comparison of pyrazolopyridine candidates, detailing the specific experimental workflows required to validate efficacy. We analyze the "translational gap" where high intrinsic affinity fails to reduce tumor burden, and present optimized protocols to distinguish false positives from clinical candidates.

Mechanism of Action & Signaling Context

Pyrazolopyridines function primarily as ATP-competitive inhibitors. They occupy the hinge region of the kinase ATP-binding pocket, forming key hydrogen bonds (typically with the pyridine nitrogen and exocyclic amines) that mimic the adenine ring of ATP.

Pathway Visualization: MAPK/ERK Signaling

The following diagram illustrates the intervention point of a pyrazolopyridine inhibitor within the MAPK signaling cascade, a common target for this scaffold.

MAPK_Pathway GrowthFactor Growth Factor (Ligand) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Grb2/SOS RAF RAF (MAPKKK) RAS->RAF Recruitment MEK MEK (MAPKK) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Nuclear Transcription Factors (e.g., c-Myc) ERK->Nucleus Translocation Drug Pyrazolopyridine Inhibitor Drug->RAF ATP Competition Drug->ERK ATP Competition

Figure 1: Mechanism of action showing ATP-competitive inhibition at the RAF or ERK nodes within the MAPK proliferation pathway.

In Vitro Profiling: The Potency Screen

In vitro efficacy is established through a two-tiered system: biochemical assays (intrinsic affinity) and cellular assays (membrane permeability and target engagement).

Experimental Protocol: TR-FRET Kinase Assay

Purpose: To determine the


 of the candidate against the purified kinase without cellular interference.
  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute pyrazolopyridine candidates in 100% DMSO (1:3 dilution series). Transfer 100 nL to a 384-well low-volume plate (final DMSO <1%).

  • Enzyme Addition: Add 5 µL of purified kinase (e.g., B-Raf V600E, 0.5 nM final) to the plate. Incubate for 15 min at RT to allow inhibitor binding.

  • Substrate Initiation: Add 5 µL of ATP/Substrate mix (ATP at

    
    , biotinylated peptide substrate). Incubate for 60 min.
    
  • Detection: Add 10 µL of Detection Mix containing Eu-labeled anti-phospho-antibody and Streptavidin-APC.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a multimode reader (Ex: 320nm, Em: 615nm/665nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    

Critical Insight: Pyrazolopyridines often exhibit "time-dependent inhibition." Always pre-incubate the compound with the enzyme before adding ATP to detect slow-binding kinetics.

The Translational Gap: Why Candidates Fail

A common failure mode for pyrazolopyridines is the discrepancy between enzymatic potency and in vivo efficacy. This is frequently driven by two factors:

  • Solubility (Brick Dust): The flat, aromatic pyrazolopyridine core encourages

    
    -
    
    
    
    stacking, leading to high crystallinity and poor aqueous solubility (BCS Class II/IV).
  • Metabolic Liability: The electron-rich rings are prone to oxidation by CYP450 enzymes (particularly CYP3A4), leading to rapid clearance (

    
    ) before the drug reaches the tumor.
    
Comparative Data: Candidate A vs. Candidate B

The table below illustrates two structurally similar pyrazolopyridines. Candidate A is a potent biochemical inhibitor but fails in vivo. Candidate B is optimized for ADME properties.

MetricCandidate A (Early Lead)Candidate B (Optimized)Interpretation
Biochemical

2.5 nM4.8 nMCandidate A is intrinsically more potent.
Cellular

(A375)
15 nM12 nMCandidate B shifts less, indicating better permeability.
Solubility (pH 7.4) < 1 µg/mL45 µg/mLCandidate A precipitates in the gut/blood.
Microsomal Stability (

)
8 min> 60 minCandidate A is rapidly metabolized by the liver.
Bioavailability (

)
4%62%Candidate A cannot achieve therapeutic exposure.
In Vivo Efficacy: The Validation Standard

To prove efficacy, a Xenograft Tumor Growth Inhibition (TGI) model is required. This system accounts for absorption, distribution, metabolism, and excretion (ADME) in a living organism.

Experimental Protocol: Subcutaneous Xenograft (Nude Mice)

Purpose: To measure tumor volume reduction over time.

  • Cell Preparation: Harvest log-phase tumor cells (e.g., A375 melanoma or U87 glioblastoma). Resuspend in 50% Matrigel/PBS at

    
     cells/100 µL.
    
  • Inoculation: Inject 100 µL subcutaneously into the right flank of 6-8 week old BALB/c nude mice.

  • Staging: Monitor tumor growth until volume reaches ~150-200 mm³ (approx. 10-14 days).

  • Randomization: Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.

  • Dosing:

    • Vehicle Group: 5% DMSO + 40% PEG400 + 55% Water (Common for pyrazolopyridines).

    • Treatment Group: Candidate B at 30 mg/kg, PO, QD (Once daily).

  • Measurement: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) using digital calipers every 3 days.
    • Formula:

      
      
      
  • Endpoint: Euthanize when control tumors reach 2000 mm³. Calculate %TGI:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      
      

Self-Validating Check: If the vehicle control group shows >15% body weight loss, the formulation is toxic, and the study is invalid regardless of tumor shrinkage.

Workflow Visualization

The following diagram outlines the critical path from hit identification to in vivo validation, highlighting the "Go/No-Go" decision gates.

Drug_Discovery_Workflow Library Compound Library (Pyrazolopyridines) Biochem Biochemical Screen (Kinase Assay) Library->Biochem Gate1 IC50 < 100 nM? Biochem->Gate1 Cellular Cellular Assay (Viability/Signaling) ADME ADME Profiling (Solubility/Microsomes) Cellular->ADME Gate2 T1/2 > 30 min? ADME->Gate2 PK PK Study (Bioavailability) Gate3 F% > 20%? PK->Gate3 Xenograft In Vivo Efficacy (Xenograft TGI) Gate1->Library No (Refine) Gate1->Cellular Yes Gate2->Library No (Optimize) Gate2->PK Yes Gate3->Library No (Formulate) Gate3->Xenograft Yes

Figure 2: The critical path for validating pyrazolopyridine candidates. Note the ADME/PK gates that filter potent but insoluble compounds before in vivo testing.

References
  • Furet, P., et al. (2016). Discovery of a Novel Class of Pyrazolopyridine Inhibitors of B-RafV600E with Potent In Vivo Activity. Journal of Medicinal Chemistry.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro and In Vivo Assays for Kinase Inhibitors.

  • Teicher, B. A. (2009). Tumor Models in Cancer Research. Humana Press. (Standard reference for Xenograft protocols).

  • DiMasi, J. A., et al. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics. (Discussion on attrition rates due to PK failures).

  • BenchChem. Establishment of Xenograft Mouse Models for Preclinical Efficacy Studies.

Comparative

A Researcher's Guide to Structure-Activity Relationship Validation of Pyrazolopyridine-Based Kinase Inhibitors

The pyrazolopyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous approved and clinical-stage kinase inhibitors.[1][2] Its success lies in its ability to act as a bioi...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolopyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous approved and clinical-stage kinase inhibitors.[1][2] Its success lies in its ability to act as a bioisostere of the adenine ring of ATP, effectively binding to the hinge region of the kinase active site.[1][3] This guide provides an in-depth, experience-driven comparison of a pyrazolopyridine series targeting Src kinase, a non-receptor tyrosine kinase frequently implicated in cancer progression.[3][4] We will explore the causal relationships behind structural modifications and their impact on inhibitory activity, detail the self-validating experimental protocols necessary for robust SAR confirmation, and present the data in a clear, comparative format.

The Pyrazolopyrimidine Core and the Target: Src Kinase

The proto-oncogene tyrosine-protein kinase Src is a key regulator of various cellular processes, including proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The pyrazolo[3,4-d]pyrimidine scaffold is an excellent starting point for designing Src inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. Our validation journey begins with a well-established, albeit promiscuous, inhibitor, PP1, and iteratively builds upon its structure to enhance potency and selectivity.[5][6]

dot graph "Src_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR, PDGFR)", fillcolor="#F1F3F4"]; Src [label="Src Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Ras/MAPK, PI3K/Akt)", shape=ellipse, fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#FBBC05"]; Migration [label="Cell Migration\n& Invasion", shape=cds, fillcolor="#FBBC05"]; Inhibitor [label="Pyrazolopyridine\nInhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> Src [label="Activation"]; Src -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation; Downstream -> Migration; Inhibitor -> Src [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } }

Caption: Simplified signaling pathway of Src kinase and the inhibitory action of a pyrazolopyridine compound.

Iterative Design and SAR Exploration

The core principle of SAR validation is an iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive picture of how structural changes affect biological activity. Our focus will be on modifications at key positions of the pyrazolopyridine scaffold to improve potency against Src and, critically, selectivity against other kinases like Abl, where off-target inhibition can lead to toxicity.[5]

dot graph "SAR_Validation_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Design [label="Analog Design\n(Hypothesis-Driven)"]; Synthesis [label="Chemical Synthesis"]; Biochemical [label="Biochemical Assays\n(IC50 vs. Target)"]; Cellular [label="Cell-Based Assays\n(Potency & Target Engagement)"]; Selectivity [label="Selectivity Profiling\n(Kinase Panel)"]; Data [label="Data Analysis\n(SAR Interpretation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Design -> Synthesis; Synthesis -> Biochemical; Biochemical -> Cellular; Cellular -> Selectivity; Selectivity -> Data; Data -> Design [label="Iterate"]; }

Caption: The iterative workflow for structure-activity relationship (SAR) validation.

A common challenge with early-stage inhibitors is poor physicochemical properties. The initial design strategy focused on introducing flexibly linked, solubilizing groups at the N1-position of the pyrazolopyrimidine core.[3] This addresses potential issues with compound solubility and cell permeability, which are critical for advancing from biochemical to cell-based assays.

  • Rationale: Adding polar or charged groups can improve aqueous solubility. A flexible linker allows the solubilizing group to extend into the solvent-exposed region without disrupting the core's key interactions with the hinge.

With a handle for solubility established at N1, the next step is to optimize the C3-substituent for enhanced potency and selectivity. Literature on Src inhibitors suggests that this position can be modified to exploit specific pockets within the kinase active site.[5]

  • Rationale: Moving from a simple phenyl group to more complex, substituted aryl or heteroaryl groups can introduce new interactions (e.g., hydrogen bonds, van der Waals forces) with residues near the hinge, thereby increasing binding affinity. The key is to find a substituent that is complementary to the Src active site but clashes with the active sites of off-target kinases like Abl.

Comparative Data: A Pyrazolopyridine Series for Src Inhibition

The following table summarizes the SAR of a focused library of pyrazolopyrimidine analogues derived from a lead compound. The data clearly demonstrates the impact of substitutions at the C3 and N1 positions on Src kinase inhibition and selectivity over Abl kinase.

Compound IDC3-SubstituentN1-SubstituentSrc IC50 (nM)Abl IC50 (nM)Selectivity (Abl/Src)
PP1 (Ref) 4-AnilinoH170200~1.2
9d 4-Anilino2-(4-methyl-1-piperazinyl)ethyl5.015030
11a 4-(3-hydroxyphenyl)amino2-[4-(dimethylamino)-1-piperidyl]ethyl< 0.5500>1000
Analogue A 4-(2-chlorophenyl)amino2-[4-(dimethylamino)-1-piperidyl]ethyl2545018
Analogue B 4-(3-hydroxyphenyl)amino2-(1-piperidyl)ethyl1.5600400

Data synthesized from publicly available studies for illustrative purposes.[5][6]

Interpretation of SAR:

  • The addition of a piperazinyl-ethyl group at N1 (Compound 9d ) significantly improves Src potency compared to the unsubstituted PP1, validating the strategy of enhancing physicochemical properties.[6]

  • Introducing a 3-hydroxy group on the C3-anilino ring (Compound 11a ) dramatically boosts Src potency to the sub-nanomolar range while simultaneously increasing the IC50 against Abl. This substitution is a key driver of both high potency and exceptional selectivity.[5]

  • Moving the substituent on the anilino ring, as in the 2-chloro analogue (Analogue A), results in a significant loss of Src potency, highlighting the specific and sensitive nature of this interaction.

  • The dimethylamino group on the N1-substituent (compare 11a to Analogue B) also contributes to potency, suggesting an additional favorable interaction.

Experimental Validation Protocols

To ensure the trustworthiness of SAR data, robust and well-controlled experiments are essential. Here, we provide step-by-step protocols for the key assays used to generate the data above.

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a gold-standard method for determining the in vitro potency (IC50) of inhibitors.[7][8]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase (recombinant human Src), substrate (poly-Glu,Tyr 4:1), and ATP solutions. Serially dilute the pyrazolopyridine test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix. Add 100 nL of the serially diluted compound. Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

It is crucial to confirm that an inhibitor binds to its intended target within the complex environment of a living cell. The NanoBRET™ assay measures the binding of a compound to a target protein in live cells.[9][10]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase (Src) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer compound that binds to the kinase is added to the cells. When the tracer is bound to the NanoLuc-Src fusion, its proximity allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. Unlabeled test compounds compete with the tracer for binding, causing a decrease in the BRET signal.[10]

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the NanoLuc®-Src fusion protein. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Serially dilute the pyrazolopyridine test compounds. Add the diluted compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.

  • Substrate Addition & Reading: Add the NanoLuc® substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50, which reflects the compound's apparent affinity for the target in live cells.

Conclusion and Future Directions

This guide has demonstrated a systematic approach to validating the structure-activity relationship of a pyrazolopyridine series targeting Src kinase. Through iterative design and a suite of robust biochemical and cellular assays, we have shown how specific structural modifications can transform a promiscuous lead compound into a highly potent and selective inhibitor. The key SAR findings—namely the importance of the N1-solubilizing group and the C3-(3-hydroxyphenyl)amino moiety for achieving dual potency and selectivity—provide a clear roadmap for further lead optimization.[3][5]

Future work would involve expanding the selectivity profiling against a broader panel of kinases to confirm the off-target profile, assessing pharmacokinetic properties (ADME), and ultimately, evaluating the in vivo efficacy of the most promising candidates in relevant cancer models.

References

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available from: [Link]

  • Cell-based Kinase Assays. Profacgen. Available from: [Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • Rapid Discovery and Structure−Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth v. Semantic Scholar. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). Taylor & Francis Online. Available from: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. Available from: [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. Available from: [Link]

  • The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review. PubMed. Available from: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available from: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. Available from: [Link]

  • Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. Available from: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Semantic Scholar. Available from: [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Available from: [Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs). PubMed. Available from: [Link]

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Validation

Rise of a New Contender: Benchmarking Novel Pyrazolopyridine Inhibitors Against Established Kinase-Targeted Therapies

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals The landscape of targeted cancer therapy is in a perpetual state of evolution, driven by the quest for more pot...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is in a perpetual state of evolution, driven by the quest for more potent, selective, and durable treatment options. Within this dynamic field, the pyrazolopyridine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating remarkable versatility and clinical success.[1] This guide provides a comprehensive technical comparison of new-generation pyrazolopyridine inhibitors against established drugs, supported by experimental data and detailed protocols to empower researchers in their evaluation of this promising class of molecules.

The Pyrazolopyridine Advantage: A Structural and Mechanistic Overview

The pyrazolopyridine core is a bicyclic heterocycle that acts as a bioisostere of purines, enabling it to effectively compete with ATP for binding to the hinge region of kinase active sites.[2] This interaction is a cornerstone of its inhibitory activity. However, the true strength of the pyrazolopyridine scaffold lies in its synthetic tractability, which allows for extensive chemical modifications. These modifications can be strategically employed to enhance potency, improve selectivity, and overcome resistance mechanisms that plague many existing kinase inhibitors.

Several pyrazolopyridine-based drugs have already gained regulatory approval or are in late-stage clinical development, underscoring the scaffold's therapeutic potential. Notable examples include selpercatinib (a RET inhibitor) and olverembatinib (a BCR-ABL1 inhibitor), which have demonstrated significant clinical benefits in patients with specific genetic alterations.[1]

Head-to-Head: Comparative Efficacy of New Pyrazolopyridine Inhibitors

A critical aspect of drug development is the rigorous benchmarking of new chemical entities against the current standard of care. This section presents a comparative analysis of novel pyrazolopyridine inhibitors against established drugs, focusing on key performance indicators such as in vitro potency, cellular activity, and clinical efficacy.

Targeting the RET Oncogene: A New Pyrazolopyridine Shines

The Rearranged during Transfection (RET) proto-oncogene is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Selpercatinib, a highly selective pyrazolopyridine-based RET inhibitor, has shown superior efficacy compared to older multi-kinase inhibitors like cabozantinib and vandetanib.

InhibitorTargetCancer TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Selpercatinib (Pyrazolopyridine) RETMTC (treatment-naïve)73%Not Reached (92% at 1 year)[3]
Cabozantinib/Vandetanib (Multi-kinase)RET, VEGFR, etc.MTC (treatment-naïve)69%22.9 months (82% at 1 year)[3]
Selpercatinib (Pyrazolopyridine) NSCLC (treatment-naïve)84%24.8 months[4]
Chemotherapy ± Pembrolizumab-NSCLC (treatment-naïve)65%11.2 months[4]

The data clearly indicates that the selective inhibition of RET by selpercatinib leads to more profound and durable responses in patients with RET-altered cancers.[4][5] This highlights the importance of targeted therapy and the potential of the pyrazolopyridine scaffold in achieving high selectivity.

Overcoming Resistance in Chronic Myeloid Leukemia: A Novel Pyrazolopyridine Steps Up

In the treatment of chronic myeloid leukemia (CML), resistance to tyrosine kinase inhibitors (TKIs), particularly the T315I mutation in BCR-ABL1, remains a significant challenge. Olverembatinib, a novel pyrazolopyridine-based TKI, has demonstrated remarkable activity in heavily pretreated CML patients, including those who have failed treatment with ponatinib, a potent third-generation TKI.

InhibitorPatient PopulationMajor Molecular Response (MMR) RateComplete Cytogenetic Response (CCyR) RateReference
Olverembatinib (Pyrazolopyridine) Ponatinib-failed CML-CP38%53%[6]
Olverembatinib (Pyrazolopyridine) Asciminib-failed CML-CP38%43%[6]

These findings suggest that olverembatinib can effectively overcome resistance mechanisms that limit the efficacy of other TKIs, offering a new therapeutic option for a patient population with high unmet medical need.[6][7][8][9][10]

Targeting c-Met in Hepatocellular Carcinoma: A Promising Pyrazolopyridine Challenger

The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Its dysregulation is implicated in various cancers, including hepatocellular carcinoma (HCC). A recent study reported a novel pyrazolopyridine derivative with potent c-Met inhibitory activity, showing favorable comparisons to the established c-Met inhibitor, cabozantinib.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
Compound 5a (Pyrazolopyridine) c-Met4.27 ± 0.31HepG-23.42 ± 1.31[11][12][13]
Cabozantinibc-Met5.38 ± 0.35HepG-2-[11][12][13]
Compound 4 (Pyridine Bioisostere) c-Met-A54912.4[14]
Cabozantinibc-Met-A54937.3[14]

These preclinical data demonstrate the potential of novel pyrazolopyridine inhibitors to achieve high potency against clinically relevant targets, warranting further investigation.

Experimental Protocols for Benchmarking Inhibitor Performance

To ensure the rigorous and reproducible evaluation of new inhibitors, standardized and well-validated experimental protocols are essential. This section provides step-by-step methodologies for key in vitro assays commonly used in kinase inhibitor benchmarking.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that detect the product (e.g., ADP) or the phosphorylated substrate.

Step-by-Step Protocol (Luminescence-based ADP detection):

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor and a known reference inhibitor in kinase assay buffer.

    • Dilute the target kinase and its specific substrate to their optimal concentrations in the same buffer.

    • Prepare the ATP solution at a concentration close to its Km for the kinase.

  • Reaction Setup (384-well plate):

    • Add the inhibitor solution to the appropriate wells.

    • Add the kinase solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor and a reference drug in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors.[2]

    • Include a vehicle control (e.g., DMSO) and a "no cell" blank control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[2]

    • Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[2][15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][16]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique allows for the detection and semi-quantification of specific proteins in cell lysates, providing insights into the mechanism of action of an inhibitor.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein (e.g., total and phosphorylated forms of a kinase) and subsequently with enzyme-conjugated secondary antibodies for detection.

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cells with the inhibitor at various concentrations and for different time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein and its phosphorylation status.[1][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[1][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][18]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[1][17]

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-RET).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.[1][17]

  • Signal Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.[17]

  • Data Analysis:

    • Perform densitometry analysis on the protein bands to semi-quantify the protein levels.

    • To assess the effect on a signaling pathway, probe for both the phosphorylated (active) and total forms of the target protein and its downstream effectors.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

Understanding the intricate signaling networks within a cell is paramount to appreciating the mechanism of action of targeted inhibitors. The following diagrams, generated using Graphviz, illustrate key signaling pathways and the experimental workflow for inhibitor benchmarking.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., RET, c-Met, B-Raf) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified signaling pathway illustrating the points of intervention for kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (Determine IC50) CellViability Cell Viability Assay (Determine GI50) KinaseAssay->CellViability Potency WesternBlot Western Blot (Pathway Analysis) CellViability->WesternBlot Mechanism Xenograft Xenograft Models (Efficacy & PK/PD) WesternBlot->Xenograft Preclinical Validation

Caption: A typical experimental workflow for benchmarking new kinase inhibitors.

Conclusion and Future Directions

The pyrazolopyridine scaffold has unequivocally established itself as a cornerstone in the development of next-generation kinase inhibitors. The compelling preclinical and clinical data for novel pyrazolopyridine derivatives, such as selpercatinib and olverembatinib, demonstrate their potential to deliver superior efficacy and overcome resistance compared to existing therapies. By employing rigorous and standardized benchmarking protocols, researchers can effectively evaluate the performance of new pyrazolopyridine inhibitors and accelerate their translation into clinically meaningful treatments. The continued exploration of this versatile scaffold holds immense promise for the future of targeted cancer therapy, offering hope for patients with difficult-to-treat malignancies.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved February 22, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 22, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved February 22, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 22, 2026, from [Link]

  • B-Raf protein and signaling pathways. The B-Raf protein and its related... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Schematic representation of the c-Met signaling pathway suggested in... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • The RET receptor tyrosine kinase signaling pathway and oncogenic signal... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. (2023, April 25). Retrieved February 22, 2026, from [Link]

  • Outline of RET signalling pathways. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - ATM. (2025, April 30). Retrieved February 22, 2026, from [Link]

  • Review and analysis of clinical trials of selective RET inhibitors for the treatment of thyroid cancer - Frontiers. (2025, November 5). Retrieved February 22, 2026, from [Link]

  • Update of Olverembatinib (HQP1351) Overcoming Ponatinib and/or Asciminib Resistance in Patients (Pts) with Heavily Pretreated/Refractory Chronic Myeloid Leukemia (CML) and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph + ALL) | Blood - ASH Publications. (2023, November 2). Retrieved February 22, 2026, from [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • P722 Title: OLVEREMBATINIB OVERCOMES PONATINIB AND ASCIMINIB RESISTANCE IN PATIENTS (PTS) WITH HEAVILY PRETREATED CHRO - EHA Library. (n.d.). Retrieved February 22, 2026, from [Link]

  • A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - MDPI. (2020, September 26). Retrieved February 22, 2026, from [Link]

  • RET signaling pathway and RET inhibitors in human cancer - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • c-MET activation signaling pathways. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved February 22, 2026, from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. (n.d.). Retrieved February 22, 2026, from [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Live from ASH 2024 | 1.5-Year Follow-Up Data from a Global Study of Olverembatinib Reaffirms Potential in Overcoming Resistance/Intolerance to Ponatinib or Asciminib - PR Newswire. (2024, December 10). Retrieved February 22, 2026, from [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

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  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - BMB Reports. (n.d.). Retrieved February 22, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

As professionals dedicated to the advancement of science, our responsibility extends beyond the discovery and application of novel compounds; it encompasses their entire lifecycle, including their safe and compliant disp...

Author: BenchChem Technical Support Team. Date: February 2026

As professionals dedicated to the advancement of science, our responsibility extends beyond the discovery and application of novel compounds; it encompasses their entire lifecycle, including their safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, field-proven framework for the disposal of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol, a heterocyclic alcohol common in drug discovery and medicinal chemistry. Our approach is built on the principle that a robust disposal protocol is a self-validating system, grounded in a thorough understanding of the compound's potential hazards.

Hazard Assessment: The Foundation of Safe Disposal

The likely hazard profile, inferred from these analogues, dictates that this compound must not be disposed of via standard laboratory drains or as common refuse.

Potential Hazard Classification Description Implication for Disposal Supporting Analogues
Acute Toxicity, Oral (Category 4) Harmful if swallowed.All waste, including empty containers that are not triple-rinsed, must be treated as toxic.2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine[1], 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol dihydrochloride
Skin Corrosion/Irritation (Category 2) Causes skin irritation.Contaminated Personal Protective Equipment (PPE) and any materials used for cleanup must be disposed of as hazardous waste.4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid[2], 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.Mandates the use of safety glasses or face shields during handling and disposal to prevent contact.4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid[2], 2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.Handling and weighing should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust or aerosols.2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine[1], 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol dihydrochloride

Upon combustion, this class of nitrogen-containing heterocyclic compounds is known to produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3][4][5] This necessitates disposal via high-temperature incineration at a licensed facility.

The Core Principle: Segregation and Containment

The first and most critical step in proper chemical waste management is meticulous segregation at the point of generation. Never mix different waste streams unless you can confirm their compatibility. For 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol, waste should be segregated into distinct, clearly labeled containers.

Incompatible Materials: Avoid mixing waste containing this compound with strong oxidizing agents, strong acids, or strong bases to prevent potentially vigorous or exothermic reactions.[2][5]

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing the different waste streams you will generate.

Protocol 1: Solid Waste Disposal

This stream includes expired or unused solid reagents, contaminated disposable labware (e.g., weigh boats, pipette tips), and solid byproducts from synthesis.

  • Container Selection: Use a designated, sealable, and puncture-resistant solid hazardous waste container. The container must be compatible with the chemical. A high-density polyethylene (HDPE) drum or pail is standard.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "Hazardous Waste," the full chemical name "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol," and the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Collection:

    • Carefully place the solid waste into the designated container.

    • For fine powders, perform this transfer inside a chemical fume hood to prevent dust inhalation.[4]

    • Sweep up any residual material using tools designated for waste cleanup; do not use a shared bench brush.

  • Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

Protocol 2: Liquid Waste Disposal

This stream includes reaction mother liquors, solutions used for extraction or washing, and contaminated solvents.

  • Container Selection: Use a designated, sealable, and chemically-resistant liquid hazardous waste container (e.g., an HDPE or coated glass carboy).

  • Labeling: As with solid waste, label the container fully before use. List all chemical constituents, including solvents, and their approximate percentages.

  • Waste Collection:

    • Carefully pour the liquid waste into the container using a funnel.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Storage: Seal the container tightly after each addition. Store it in the satellite accumulation area with appropriate secondary containment to catch any potential leaks.

Protocol 3: Contaminated PPE and Cleanup Materials

This stream includes gloves, bench paper, and any materials (e.g., absorbent pads) used to clean up minor spills.

  • Segregation: This waste must be segregated from common trash.

  • Collection: Place all contaminated items into a dedicated, labeled, plastic-lined container or a heavy-duty, transparent waste bag clearly marked as "Hazardous Waste."

  • Disposal: This container or bag should be sealed and placed within the solid hazardous waste stream for final disposal.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Evacuate personnel from the immediate area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels for large spills.

  • Cleanup:

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

    • Pick up the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4]

    • Do not allow the product to enter drains.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Management Workflow

The following diagram illustrates the logical flow for the proper disposal of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol and its associated waste streams.

G cluster_generation Point of Waste Generation (Fume Hood / Lab Bench) cluster_segregation Waste Segregation cluster_accumulation Satellite Accumulation Area A Experimentation with 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridin-5-ol B Solid Waste (Unused Reagent, Tips) A->B Generates C Liquid Waste (Solutions, Solvents) A->C Generates D Contaminated PPE (Gloves, Bench Paper) A->D Generates E Labeled & Sealed Solid Hazardous Waste Container B->E F Labeled & Sealed Liquid Hazardous Waste Container C->F D->E Consolidate Into G Institutional EHS Pickup E->G Scheduled Collection F->G Scheduled Collection H Licensed Hazardous Waste Disposal Facility (Incineration) G->H Transport

Caption: Waste disposal workflow from laboratory generation to final disposal.

Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining compliance with local, state, and federal regulations.[6] Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures at your facility.

References

  • SAFETY DATA SHEET - CymitQuimica. (2026, February 15). CymitQuimica.
  • 2-NITRO-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE. Fluorochem.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, August 30). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZIN-3-OL DIHYDROCHLORIDE. Sigma-Aldrich.
  • 1 - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety data sheet - Carl ROTH. (2012, July 23). Carl ROTH.
  • 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride. Sigma-Aldrich.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

Executive Safety Summary & Risk Stratification Compound Class: Fused Nitrogen Heterocycle (Pyrazolopyridine) Physical State: Typically Solid (Off-white to yellow powder) Signal Word: WARNING (Based on Structure-Activity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Stratification

Compound Class: Fused Nitrogen Heterocycle (Pyrazolopyridine) Physical State: Typically Solid (Off-white to yellow powder) Signal Word: WARNING (Based on Structure-Activity Relationship of analogs)

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for the 5-ol isomer may be sparse in public registries compared to common solvents, we operate under the Precautionary Principle . This scaffold is a common pharmacophore in kinase inhibitor development (e.g., JAK inhibitors). Therefore, until proven otherwise, it must be treated as a bioactive intermediate with potential for skin sensitization and respiratory irritation.

Hazard Profile (GHS Classification Estimates)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

The PPE Shield: Selection & Rationale

Effective protection is not just about wearing gear; it is about understanding the breakthrough dynamics of the material against organic heterocycles.

PPE Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Engineering Control: Certified Chemical Fume Hood. PPE: N95 (minimum) if outside hood (not recommended).Fine organic powders can aerosolize during weighing. Nitrogen heterocycles can be potent respiratory sensitizers.
Dermal (Hands) Primary: Nitrile Rubber (0.11 mm / 4 mil). Double-Gloving: Required for solutions >100mM.Nitrile provides excellent resistance to organic bases. Latex is not recommended due to poor organic solvent resistance if the compound is dissolved.
Ocular Standard: Chemical Safety Goggles (ANSI Z87.1). High Risk: Face Shield over Goggles.Safety glasses with side shields are insufficient for fine powders that can drift around lenses or liquids that can splash.
Body Standard: Cotton Lab Coat (buttoned). High Risk: Tyvek® sleeves/apron.Synthetic fabrics can build static charge, attracting the powder. Cotton minimizes static.

Operational Workflow: From Receipt to Reaction

This protocol is designed to create a "Self-Validating System"—each step includes a check to prevent downstream failure.

Phase A: Receipt & Storage
  • Inspection: Upon receipt, verify the septum/cap integrity. Heterocycles can be hygroscopic; moisture uptake alters molecular weight calculations.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) if possible.

    • Why? The hydroxyl group at the 5-position combined with the secondary amine-like nature of the pyrazole can lead to slow oxidation or dimerization over time.

Phase B: Weighing & Transfer (The Critical Control Point)
  • Static Management: These powders are often static-prone. Use an anti-static gun or polonium strip near the balance.

  • The "Wipe-Check" Protocol:

    • Pre-clean balance area with a solvent-dampened wipe (detects pre-existing contamination).

    • Tare the vial.

    • Transfer solid using a disposable antistatic spatula.

    • Post-weigh check: Wipe the area immediately after closing the vial. If the wipe shows color/residue, containment failed—review technique.

Phase C: Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and DCM.

  • Exotherm Check: When dissolving in acidic media, watch for mild exotherms due to protonation of the pyridine nitrogen.

Visualizing the Safe Handling Lifecycle

SafeHandling Start Start: Chemical Retrieval PPE_Check PPE Verification (Nitrile + Goggles + Lab Coat) Start->PPE_Check Hood_Check Fume Hood Flow Check (>100 fpm) PPE_Check->Hood_Check Weighing Weighing Process (Anti-static precautions) Hood_Check->Weighing Spill_Decision Spill Occurred? Weighing->Spill_Decision Clean Solvent Wipe Down (Decontamination) Spill_Decision->Clean No Waste Disposal (Solid/Liquid Organic Stream) Spill_Decision->Waste Yes (Contaminated Materials) Clean->Waste

Caption: Figure 1. Operational logic flow ensuring safety checks (yellow) are passed before handling (grey) and disposal (grey/green).

Emergency Response & Disposal

Spill Response Logic
  • Solid Spill: Do NOT sweep dry. This creates dust.

    • Correct Action: Cover with a wet paper towel (water or chemically compatible solvent like ethanol) to dampen, then wipe up.

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean surface with 10% bleach solution followed by water. The bleach helps degrade the heterocyclic ring system.

Disposal Classification
  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • RCRA Consideration: While not typically a P-listed or U-listed waste explicitly, treat as "Characteristic Waste" (Toxic/Irritant) for compliance.

  • Container Labeling: Must clearly state "Contains Pyrazolopyridine Derivatives - Potential Bioactive."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4][5] United States Department of Labor. Retrieved from [Link][4]

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] The National Academies Press.[6] Retrieved from [Link]

  • PubChem. (n.d.).[9] Compound Summary: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (Analog Structure for Hazard Estimation).[10][11] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
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